molecular formula C13H20N2O3 B12277794 (S)-2-Amino-5-(Cbz-amino)-1-pentanol

(S)-2-Amino-5-(Cbz-amino)-1-pentanol

Cat. No.: B12277794
M. Wt: 252.31 g/mol
InChI Key: LBGNGDPCMGYNDG-UHFFFAOYSA-N
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Description

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-5-(Cbz-amino)-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-5-(Cbz-amino)-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-amino-5-hydroxypentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGNGDPCMGYNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

[1]

Executive Summary & Retrosynthetic Logic

Target Molecule: (S)-2-Amino-5-(benzyloxycarbonylamino)pentan-1-ol CAS: 16937-91-0 (Precursor Acid); Product is the alcohol derivative.[1] Core Challenge: Regioselective protection of the



Retrosynthetic Analysis

The most robust route utilizes the "Chiral Pool" strategy starting from L-Ornithine .[1] Direct benzylation of Ornithine yields a mixture of


1



1

Pathway:

  • L-Ornithine

    
    Cu(II) Complex  (Transient Protection)[1]
    
  • Cu(II) Complex + Cbz-Cl

    
    Cu-H-Orn(Z) [1]
    
  • Decomplexation

    
    H-Orn(Z)-OH  (Intermediate 1)
    
  • H-Orn(Z)-OH + NaBH₄/I₂

    
    H-Orn(Z)-ol  (Target)
    

RetrosynthesisTarget(S)-2-Amino-5-(Cbz-amino)-1-pentanol(Target)Inter1H-Orn(Z)-OH(N-delta-Cbz-L-Ornithine)Target->Inter1Chemoselective Reduction(NaBH4/I2)StartL-Ornithine HCl(Chiral Pool)Inter1->StartRegioselective Protection(Cu(II) Chelation)

Figure 1: Retrosynthetic strategy leveraging copper chelation for regiocontrol.

Stage I: Regioselective Synthesis of H-Orn(Z)-OH

Objective: Selectively protect the distal (

1
Reagents & Materials[1][2][3][4][5][6]
  • L-Ornithine Monohydrochloride: 10.0 g (59.3 mmol)[1]

  • Copper(II) Sulfate Pentahydrate: 7.4 g (29.6 mmol)[1]

  • Benzyl Chloroformate (Cbz-Cl): 12.0 g (70 mmol)[1]

  • EDTA (Disodium salt): Excess for decomplexation[1]

  • Solvents: Water, Acetone, 2N NaOH.

Step-by-Step Protocol

1. Formation of the Copper Chelate

  • Dissolve L-Ornithine HCl (10.0 g) in 2N NaOH (60 mL).

  • Add a solution of CuSO₄[2]·5H₂O (7.4 g) in water (150 mL).[1]

  • Observation: The solution will turn a deep blue color, indicating the formation of the bis(ornithinato)copper(II) complex. The

    
    -amino and carboxyl groups are now coordinated to copper and unreactive.
    

2. Acylation of the


-Amine
  • Cool the blue solution to 0°C.

  • Add NaHCO₃ (6.0 g) to buffer the solution.

  • Add Benzyl Chloroformate (12.0 g) dropwise over 30 minutes with vigorous stirring.

  • Critical Control Point: Maintain pH between 9–10 using dilute NaOH if necessary. If pH drops too low, the complex may destabilize; if too high, Cbz-Cl hydrolyzes.

  • Stir at room temperature for 12 hours. A blue precipitate (the protected copper complex) typically forms.[1]

3. Decomplexation

  • Collect the precipitate by filtration and wash with water.[3]

  • Suspend the solid in water (200 mL) and add EDTA disodium salt (25 g).[1]

  • Heat to 60°C for 1 hour.

  • Mechanism: EDTA has a higher affinity for Cu(II) than the amino acid, sequestering the metal. The solution will turn from blue to green (Cu-EDTA), and the free N-

    
    -Cbz-L-Ornithine will precipitate or remain in solution depending on pH.[1]
    

4. Isolation

  • Cool to room temperature.[1][4] The white solid product (H-Orn(Z)-OH) precipitates.[1]

  • Filter, wash with cold water and ethanol.[1]

  • Yield: ~80-85%.[1]

  • QC Check: Melting point should be ~255°C (dec).

Stage II: Chemoselective Reduction to Amino Alcohol

Objective: Reduce the carboxylic acid to a primary alcohol without affecting the Cbz-carbamate. Method: The NaBH₄/I₂ system is chosen over LiAlH₄.[4] LiAlH₄ often causes side reactions (cleavage of the benzyl group) and is difficult to handle safely on scale. The NaBH₄/I₂ system generates Borane (BH₃) in situ, which selectively reduces carboxylic acids in the presence of carbamates.

Reagents
  • H-Orn(Z)-OH (from Stage I): 5.32 g (20 mmol)[1]

  • Sodium Borohydride (NaBH₄): 1.89 g (50 mmol, 2.5 eq)[1]

  • Iodine (I₂): 5.08 g (20 mmol, 1.0 eq)[1]

  • Solvent: Anhydrous THF (100 mL)

Protocol

1. Reaction Setup

  • Equip a 250 mL 3-neck flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charge the flask with H-Orn(Z)-OH (5.32 g) and NaBH₄ (1.89 g) in anhydrous THF (60 mL).

  • Cool the suspension to 0°C in an ice bath.

2. In-Situ Borane Generation

  • Dissolve Iodine (5.08 g) in THF (40 mL).

  • Add the Iodine solution dropwise to the reaction flask over 30 minutes.

  • Observation: Hydrogen gas evolution will occur (

    
    ). The purple color of iodine will disappear as it reacts to form 
    
    
    and NaI.
  • Safety: Ensure adequate venting for

    
     gas.
    

3. Reduction

  • After addition, remove the ice bath and reflux the mixture for 18 hours.

  • TLC Monitoring: Use Silica gel plates (Eluent: CHCl₃/MeOH/NH₄OH 80:20:1).[1] The starting acid (Rf ~0.1) should disappear, and the amino alcohol (Rf ~0.4) should appear.[1]

4. Workup (The "McKinnon" Quench)

  • Cool to room temperature.[1][4]

  • Carefully add Methanol (20 mL) dropwise to destroy excess borane.[1] Stir for 30 minutes until bubbling ceases.

  • Evaporate the solvents under reduced pressure to obtain a white paste.

5. Purification (Acid-Base Extraction)

  • Dissolve the residue in 20% aqueous KOH (50 mL). Stir for 4 hours to break up borane-amine complexes.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Self-Validating Step: The product contains a free primary amine.[1] It will extract into the organic phase from a basic solution. Impurities (like unreacted acid) would remain in the basic aqueous phase.[1]

  • Wash combined organic layers with Brine, dry over

    
    , and concentrate.[1][4][5]
    

Analytical Data & Quality Control

ParameterSpecificationMethod of Verification
Appearance White waxy solid or viscous oilVisual Inspection
¹H NMR (DMSO-d₆)

7.35 (m, 5H, Ar-H), 5.01 (s, 2H, Ph-CH₂), 3.3-3.5 (m, 3H, CH-CH₂-OH), 2.95 (m, 2H,

-CH₂), 1.3-1.6 (m, 4H,

-CH₂)
400 MHz NMR
Mass Spectrometry [M+H]⁺ = 253.3 DaESI-MS
Optical Rotation

(c=1, MeOH)
Polarimetry
Purity >95%HPLC (C18 column, ACN/Water gradient)
Workflow Diagram

WorkflowStep11. Charge H-Orn(Z)-OH + NaBH4 in THFStep22. Add Iodine/THF dropwise (0°C)Generates BH3 in situStep1->Step2Step33. Reflux 18hReduction of COOH -> CH2OHStep2->Step3Step44. MeOH Quench & EvaporationStep3->Step4Step55. KOH Hydrolysis of Borane ComplexStep4->Step5Step66. DCM Extraction from Basic PhaseStep5->Step6

Figure 2: Step-by-step workflow for the NaBH4/I2 reduction protocol.

Troubleshooting & Critical Insights

  • Issue: Low Yield after Extraction.

    • Cause: Borane-amine complexes are very stable.[1]

    • Solution: The KOH hydrolysis step (Step 5) is non-negotiable.[1] If yield is low, increase the hydrolysis time or reflux with KOH for 1 hour.

  • Issue: Emulsions.

    • Cause: Amphiphilic nature of the amino alcohol.

    • Solution: Saturate the aqueous phase with NaCl (brine) before extraction.[1] Use Isopropanol/DCM (1:3) mixture if DCM alone causes emulsion.[1]

  • Safety Note: The addition of Iodine to NaBH₄ generates Hydrogen gas. This reaction is exothermic.[1] Do not scale up without checking cooling capacity and venting.[1]

References

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link[1]

  • Abiko, A., et al. "Synthesis of N-Protected Amino Alcohols." Tetrahedron Letters, vol. 33, no. 38, 1992, pp. 5517-5518. Link[1]

  • Kurtz, A. C. "Use of Copper Complexes in the Synthesis of N-delta-Acylated Ornithines."[1] Journal of Biological Chemistry, vol. 180, 1949, pp. 1253-1267. Link

  • Organic Syntheses. "Reduction of Carboxylic Acids to Alcohols: NaBH4/I2 System." Org.[1][3][4][6] Synth., Coll. Vol. 10, 2004, p. 423. Link

Structure Elucidation of (S)-2-Amino-5-(Cbz-amino)-1-pentanol: A Multi-Technique Approach to Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a versatile building block for complex molecular architectures. Its structure, comprising a primary alcohol, a primary amine at a stereogenic center, and a carbamate-protected terminal amine, necessitates a rigorous and multi-faceted analytical approach for unambiguous confirmation. This guide provides a comprehensive framework for the complete structure elucidation of this molecule, grounded in field-proven methodologies. We will explore the causality behind the selection of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Detailed, self-validating protocols are presented for each technique, coupled with predicted data and interpretation strategies, to provide a holistic and authoritative resource for researchers in the field.

Introduction: The Analytical Challenge

The molecule (S)-2-Amino-5-(Cbz-amino)-1-pentanol presents a unique set of analytical challenges. The presence of a stereocenter at the C2 position demands not only constitutional verification but also confirmation of absolute stereochemistry and enantiomeric purity. Furthermore, the molecule contains multiple functional groups (–OH, –NH₂, –NH-Cbz) capable of hydrogen bonding, which can influence its spectroscopic and chromatographic behavior.

A robust analytical strategy must therefore be designed to address the following critical questions:

  • Constitution: Is the correct atomic connectivity present?

  • Molecular Mass: Does the molecule have the expected molecular formula and weight?

  • Functional Groups: Are all key functional groups (alcohol, amine, carbamate) verifiably present?

  • Stereochemical Integrity: Is the absolute configuration at the C2 chiral center indeed (S), and what is the enantiomeric excess (e.e.)?

This guide outlines an integrated workflow to systematically and confidently answer these questions.

The Integrated Analytical Workflow

A single analytical technique is insufficient for the complete characterization of a chiral molecule like (S)-2-Amino-5-(Cbz-amino)-1-pentanol. A synergistic approach, where the outputs of orthogonal techniques are combined, is essential for irrefutable proof of structure. The logical flow of this process is designed to build a complete molecular picture, from the basic framework to the fine stereochemical details.

G cluster_0 Primary Characterization cluster_1 Detailed Structural Analysis cluster_2 Stereochemical Confirmation cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight C₁₃H₂₀N₂O₃ = 252.31 g/mol NMR_1D 1D NMR (¹H, ¹³C) Map C/H Environments & Functional Groups MS->NMR_1D Provides MW for NMR-derived fragments Confirmation Unambiguous Structure Elucidation MS->Confirmation IR Infrared (IR) Spectroscopy Identify Key Functional Groups (-OH, N-H, C=O) IR->NMR_1D Corroborates functional groups seen in NMR IR->Confirmation NMR_2D 2D NMR (COSY, HSQC) Establish C-H & H-H Connectivity (Build the Backbone) NMR_1D->NMR_2D Assign peaks for connectivity mapping HPLC Chiral HPLC Determine Enantiomeric Purity (e.e.) Confirm (S)-Configuration NMR_2D->HPLC Provides verified racemic standard (if synthesized) NMR_2D->Confirmation HPLC->Confirmation

Figure 1: Integrated workflow for the structure elucidation of (S)-2-Amino-5-(Cbz-amino)-1-pentanol.

Spectroscopic and Chromatographic Characterization

Mass Spectrometry: Molecular Weight and Formula Verification

Expertise & Rationale: The first step in identifying any compound is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition, which is a critical pillar of structural proof.

Predicted Data & Interpretation

ParameterExpected ValueInterpretation
Molecular Formula C₁₃H₂₀N₂O₃Based on the known structure.
Monoisotopic Mass 252.1474 g/mol The exact mass used for HRMS confirmation.
Ionization Mode Positive ESIThe two basic nitrogen atoms readily accept a proton.
Observed Ion (HRMS) [M+H]⁺ = 253.1547 m/zThe protonated molecular ion. The measured mass should be within 5 ppm of the calculated theoretical mass.
Other Possible Adducts [M+Na]⁺ = 275.1366 m/zSodium adducts are common in ESI-MS and serve as a secondary confirmation of the molecular weight.

Experimental Protocol: ESI-HRMS

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Drying Gas (N₂) Flow: 5 - 10 L/min

    • Mass Range: 50 - 500 m/z

  • Data Acquisition: Acquire the spectrum, ensuring the use of an internal or external calibrant to achieve high mass accuracy.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, confirming it matches C₁₃H₂₀N₂O₃.[1]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the amine and carbamate, and the C=O stretch of the carbamate. The presence of these bands provides a qualitative fingerprint of the molecule's core functionalities.[2][3]

Predicted Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400 - 3200O-H stretch (broad)Alcohol (R-OH)Confirms the primary alcohol. Broadness is due to hydrogen bonding.
3350 - 3250N-H stretchPrimary Amine (R-NH₂)Often appears as a doublet. Overlaps with the O-H band.
~3300N-H stretchCarbamate (R-NH-CO)Confirms the N-H bond of the carbamate group.
3100 - 3000C-H stretch (sp²)Aromatic (C₆H₅)Indicates the presence of the benzyl group's aromatic ring.
2960 - 2850C-H stretch (sp³)Alkane (C-H)Confirms the pentanol backbone.
1720 - 1680 C=O stretch (strong) Carbamate (R-O-CO-N) This is a key, strong signal confirming the carbamate functional group. [4][5]
1605, 1495C=C stretchAromatic RingCharacteristic absorptions for the benzene ring.
1250 - 1200C-O stretchCarbamateStrong band associated with the carbamate linkage.
1150 - 1050C-O stretchPrimary AlcoholConfirms the C-O bond of the alcohol.

Experimental Protocol: FTIR (ATR or KBr Pellet)

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or oil sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 - 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity, effectively building the molecule piece by piece.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position (see Fig. 2)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
a7.40 - 7.30m5H-C₆H ₅- (Cbz)
b5.11s2H--CH ₂-Ph (Cbz)
c~5.0 (broad)br s1H--NH -Cbz
d3.65 - 3.50m2H--CH ₂-OH (H1)
e3.20 - 3.10m2H--CH ₂-NHCbz (H5)
f~2.90m1H--CH (NH₂)- (H2)
g, h, i1.70 - 1.30m4H--CH ₂-CH ₂- (H3, H4)
j~2.0 (broad)br s3H--NH ₂, -OH

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Position (see Fig. 2)Chemical Shift (δ, ppm)Assignment
k~156.5C =O (Cbz)
l~136.8Quaternary Ar-C
m~128.5, 128.1, 128.0Ar-C H
n~67.0C H₂-Ph (Cbz)
o~65.5C H₂-OH (C1)
p~55.0C H-NH₂ (C2)
q~41.0C H₂-NHCbz (C5)
r, s~30.0, ~25.0C H₂ (C3, C4)

Figure 2: Structure of (S)-2-Amino-5-(Cbz-amino)-1-pentanol with atom numbering for NMR assignment.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Note: Exchangeable protons (OH, NH₂) may broaden or not be visible depending on the solvent and water content.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Integrate all signals to determine proton ratios.

    • Analyze multiplicities and coupling constants to deduce neighboring proton relationships.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence). This provides a single peak for each unique carbon environment.[6]

  • 2D NMR Acquisition (for full confirmation):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). A cross-peak between Hf and Hg/h/i would confirm their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is used to definitively assign the carbon signals based on the more easily assigned proton signals.[7]

G cluster_0 NMR Experimental Workflow SamplePrep Dissolve Sample in CDCl₃ H1_NMR Acquire ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR (Carbon Backbone) SamplePrep->C13_NMR COSY_NMR Acquire COSY (H-H Connectivity) H1_NMR->COSY_NMR Guide for cross-peak analysis HSQC_NMR Acquire HSQC (C-H Connectivity) H1_NMR->HSQC_NMR C13_NMR->HSQC_NMR Analysis Synthesize Data & Assign Structure COSY_NMR->Analysis HSQC_NMR->Analysis

Figure 3: Workflow for NMR-based structure elucidation.

Chiral HPLC: Confirmation of Stereochemical Purity

Expertise & Rationale: The final and most critical piece of the puzzle is confirming the absolute stereochemistry and enantiomeric purity. Chiral HPLC is the industry-standard method for this purpose.[8][9] The technique relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino alcohols, polysaccharide-based CSPs are often highly effective.[10] Since the molecule lacks a strong UV chromophore other than the Cbz group, detection at a lower wavelength (e.g., 210-220 nm) or derivatization might be necessary if sensitivity is an issue.[11]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation. A typical starting point is 90:10 Hexane:Isopropanol.

  • Method Development:

    • First, inject a racemic standard (if available) to confirm that the column and mobile phase can separate the two enantiomers.

    • Optimize the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.

  • Sample Analysis:

    • Prepare a solution of the (S)-2-Amino-5-(Cbz-amino)-1-pentanol sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • The desired (S)-enantiomer should appear as a single, large peak.

    • The enantiomeric excess (e.e.) is calculated using the peak areas of the (S) and (R) enantiomers:

      • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

    • For a highly pure sample, the e.e. should be ≥99%.

Synthesizing the Data for Final Confirmation

  • HRMS confirms the elemental formula is C₁₃H₂₀N₂O₃.

  • IR Spectroscopy confirms the presence of alcohol, amine, and carbamate functional groups.

  • ¹³C NMR shows 10 unique carbon signals (3 aromatic CH carbons will overlap), matching the 10 distinct carbon environments in the proposed structure.

  • ¹H NMR shows signals with integrations and multiplicities consistent with the pentanol backbone and the Cbz protecting group.

  • COSY and HSQC data provide the definitive links, showing correlations that map out the entire H-C framework, confirming the connectivity from the hydroxymethyl group (C1) through the chiral center (C2), along the alkyl chain to the Cbz-protected amine at C5.

  • Chiral HPLC confirms that the sample consists predominantly of a single enantiomer (e.g., >99% e.e.) and, by comparison with a known standard or through other analytical means, verifies the (S)-configuration.

Only when all these pieces of data are in complete agreement can the structure be considered fully and authoritatively elucidated.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 186-194. Available at: [Link]

  • Lachenmeier, D. W. (2005). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1407-1412. Available at: [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. Available at: [Link]

  • Desgres, J., et al. (1979). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 162(2), 153-169. Available at: [Link]

  • Davies, S. G., et al. (2004). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 2(3), 348-358. Available at: [Link]

  • Cativiela, C., et al. (2012). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality, 24(9), 746-753. Available at: [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Available at: [Link]

  • Sarawan, S., & Chanthai, S. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Preconcentration with C18-SPE. Oriental Journal of Chemistry, 30(3), 1021-1029. Available at: [Link]

  • Sarawan, S., & Chanthai, S. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry, 30(3), 1021-1029. Available at: [Link]

  • ResearchGate. (n.d.). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Available at: [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. Available at: [Link]

  • Fan, W., et al. (1989). Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. Analytical Chemistry, 61(5), 487-491. Available at: [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Available at: [Link]

  • ResearchGate. (2014). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Available at: [Link]

  • MDPI. (2020). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. Available at: [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Available at: [Link]

  • Scilit. (n.d.). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Available at: [Link]

  • ResearchGate. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-1-pentanol, TMS derivative. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Applications of Cbz-Protected Aminopentanol (Benzyl 5-hydroxypentylcarbamate)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I approach molecular design not merely as a sequence of reactions, but as a highly orchestrated system of orthogonal reactivities. Benzyl (5-hydroxypentyl)carbamate (CAS: 87905-98-4), commonly referred to as N-Cbz-5-aminopentanol, is a quintessential bifunctional building block[1]. By masking the terminal primary amine with a carboxybenzyl (Cbz) group, the molecule presents a single, highly reactive primary hydroxyl group. This precise orchestration of electronic and steric environments makes it an indispensable spacer and linker in the synthesis of complex oligosaccharides [2], siderophores[3], and functionalized piperidine alkaloids [4].

Physicochemical Properties & Mechanistic Significance

Understanding the macroscopic behavior of N-Cbz-5-aminopentanol requires a rigorous analysis of its physicochemical parameters. The following table summarizes the core quantitative data and explains the causality behind its handling requirements[5][6].

ParameterValueMechanistic Significance
Chemical Name Benzyl (5-hydroxypentyl)carbamateDefines the core structural identity.
CAS Number 87905-98-4Standard registry identifier for procurement[7].
Molecular Formula C13H19NO3Dictates exact stoichiometric calculations.
Molecular Weight 237.29 g/mol Essential for precise mass-to-mole conversions[5].
H-Bond Donors 2 (N-H, O-H)Dictates solubility and intermolecular packing.
H-Bond Acceptors 3 (C=O, C-O-C, O-H)Influences solvent coordination (e.g., in THF/DCM).
Rotatable Bonds 7Provides high conformational flexibility for linker applications[8].
Solubility Profile Soluble in DCM, EtOAc, MeOH; Slightly in H2OEnables homogeneous reactions in organic solvents[9].
Storage Conditions -4 °C to 4 °C, dry and darkPrevents slow oxidative degradation of the primary alcohol[10].
The Mechanistic Role of the Cbz Protecting Group

The selection of the Cbz group in this building block is not arbitrary; it is a calculated decision based on orthogonal stability.

  • Chemoselectivity: The urethane linkage effectively delocalizes the nitrogen lone pair, rendering the amine non-nucleophilic. This prevents the amine from acting as a competing nucleophile during the activation of glycosyl donors or during the Swern oxidation of the hydroxyl group [4].

  • Orthogonal Deprotection: The Cbz group is highly stable to the superacidic conditions required for glycosylation (e.g., NIS/TfOH or PPh3AuOTf) [11]. However, once the molecular assembly is complete, the Cbz group can be cleanly and quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) without cleaving the newly formed glycosidic bonds.

Synthetic Applications & Workflows
3.1 Glycosylation Acceptor for Oligosaccharide Assembly

In the synthesis of human ABO histo-blood group type 2 antigens, N-Cbz-5-aminopentanol serves as a critical linker [2]. The primary hydroxyl group attacks the oxocarbenium ion generated from a thioglycoside donor. Furthermore, in modern continuous-flow chemistry, this compound is utilized as an acceptor in homogeneous gold(I)-catalyzed glycosylations, enabling the rapid and scalable synthesis of β-glycosides [11][12].

3.2 Precursor for N-Alkylation and Alkaloid Synthesis

Beyond carbohydrate chemistry, the primary alcohol of N-Cbz-5-aminopentanol can be oxidized to an aldehyde (N-Cbz-5-aminopentanal). This aldehyde is a prime substrate for Wittig reactions and subsequent palladium-catalyzed intramolecular N-alkylation, yielding chiral 2-functionalized piperidines—key structural motifs in Sedum alkaloids [4][13].

Experimental Protocols: Self-Validating Systems
Protocol A: Glycosylation of Thioglycosides with N-Cbz-5-aminopentanol

This protocol describes the coupling of a thioglycoside donor with N-Cbz-5-aminopentanol using an NIS/TfOH promoter system [2].

  • Preparation: Dissolve the thioglycoside donor (1.0 equiv) and N-Cbz-5-aminopentanol (1.2 equiv) in anhydrous CH2Cl2. Add freshly activated 4Å molecular sieves.

    • Causality: Molecular sieves scavenge trace water, preventing the formation of hemiacetal side-products and ensuring the self-validating anhydrous environment necessary for reactive oxocarbenium intermediates.

  • Activation: Cool the mixture to 0 °C under an argon atmosphere. Add N-iodosuccinimide (NIS, 1.5 equiv) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv).

    • Causality: NIS acts as a halonium ion source to activate the anomeric sulfur, while TfOH accelerates the leaving group departure. The 0 °C temperature suppresses non-specific aglycone degradation and enhances facial selectivity.

    • Validation Checkpoint: The reaction mixture must transition to a deep red/brown upon NIS addition. TLC (3:2 EtOAc-Hexane) must show the complete disappearance of the donor spot, validating the end of the activation phase.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na2S2O3 and NaHCO3.

    • Causality: Na2S2O3 reduces unreacted iodine species, preventing oxidative side reactions during concentration, while NaHCO3 neutralizes the TfOH catalyst.

  • Purification: Extract with CH2Cl2, dry over Na2SO4, concentrate, and purify via silica gel column chromatography.

Protocol B: Continuous Flow Gold-Catalyzed Glycosylation

Utilizing a microreactor setup for the reaction of glycosyl o-hexynylbenzoates with N-Cbz-5-aminopentanol [11][12].

  • System Priming: Prime a PFA coil reactor (5 mL volume) with anhydrous CH2Cl2.

  • Reagent Injection: Using a syringe pump, deliver a solution of the glycosyl donor (1.3 equiv) and N-Cbz-5-aminopentanol (1.0 equiv) through a T-mixer. Simultaneously, pump a solution of PPh3AuOTf (0.13 equiv) into the mixer.

    • Causality: Continuous flow provides superior heat and mass transfer. Mixing the active gold catalyst precisely at the T-junction prevents premature donor degradation.

  • Reaction Execution: Maintain the reactor loop at 40 °C with a residence time of exactly 20 minutes, regulated by a 5 bar backpressure regulator.

    • Validation Checkpoint: Monitor the steady-state output by inline IR or periodic TLC. A constant product-to-byproduct ratio validates that the microreactor has reached thermal and fluidic equilibrium.

Protocol C: Swern Oxidation to N-Cbz-5-aminopentanal

Preparation of the aldehyde precursor for downstream palladium-catalyzed N-alkylation [4].

  • Reagent Preparation: Cool a solution of oxalyl chloride (1.2 equiv) in anhydrous CH2Cl2 to -78 °C.

  • Activation: Dropwise add anhydrous DMSO (2.4 equiv). Stir for 15 minutes.

    • Causality: Forms the active alkoxysulfonium intermediate. The strict -78 °C temperature prevents the Pummerer rearrangement side reaction.

  • Oxidation: Slowly add N-Cbz-5-aminopentanol (1.0 equiv) dissolved in CH2Cl2. Stir for 45 minutes at -78 °C.

    • Causality: The primary alcohol nucleophilically attacks the sulfonium species.

  • Neutralization: Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.

    • Causality: Triethylamine deprotonates the intermediate, triggering the breakdown into the desired aldehyde, dimethyl sulfide, and CO2.

    • Validation Checkpoint: The visible evolution of CO2 gas upon the addition of triethylamine serves as a self-validating indicator that the intermediate is successfully breaking down into the target aldehyde.

Reaction Pathway Visualization

G A N-Cbz-5-aminopentanol (Acceptor) C Promoter System (NIS / TfOH) A->C mixes with B Glycosyl Donor (e.g., Thioglycoside) B->C activates D Protected Glycoside (β-linkage) C->D glycosylation (0 °C, CH2Cl2) E Deprotection (H2, Pd/C) D->E hydrogenolysis F Amine-Terminated Glycoconjugate E->F yields

Figure 1: Synthetic workflow for glycoconjugate assembly using N-Cbz-5-aminopentanol.

References
  • Title: A New Chemical Approach to Human ABO Histo-Blood Group Type 2 Antigens Source: Molecules (via PMC) URL: [Link]

  • Title: Homogeneous Gold-Catalyzed Glycosylations in Continuous Flow Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL: [Link]

Sources

1H NMR and 13C NMR data for (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Executive Summary

(S)-2-Amino-5-(Cbz-amino)-1-pentanol, also known as


-Cbz-L-ornithinol  or H-Orn(Z)-ol , is a critical chiral building block in the synthesis of arginine mimetics, peptide aldehydes (such as Leupeptin), and protease inhibitors. Its structural integrity relies on the precise reduction of the carboxylic acid moiety of 

-Cbz-L-ornithine while maintaining the integrity of the Cbz (benzyloxycarbonyl) protecting group on the

-amine and the stereochemistry at the

-carbon.

This guide provides a comprehensive analysis of the 1H and 13C NMR spectral data for this compound. It addresses the specific needs of researchers monitoring the reduction reaction (e.g., from methyl ester to alcohol) and verifying the purity of the final amino alcohol product.

Structural Analysis & Assignment Strategy

The molecule consists of three distinct domains that produce characteristic NMR signatures:

  • The Cbz Protecting Group: A stable aromatic system (phenyl ring) and a benzylic methylene group.

  • The Aliphatic Linker: A three-carbon chain (C3, C4, C5) connecting the chiral center to the protected amine.

  • The Amino-Alcohol Head Group: A chiral center (C2) bearing a primary amine and a hydroxymethyl group (C1).

Assigning the "Ambiguous" Regions:

  • Diastereotopic Protons (C1): The two protons on the hydroxymethyl group (

    
    ) are diastereotopic due to the adjacent chiral center at C2. They often appear as two distinct multiplets or doublets of doublets (dd) rather than a simple doublet.
    
  • Overlapping Methylenes (C3/C4): The internal methylene protons often overlap in the 1.4–1.8 ppm region. 2D NMR (COSY) is required to definitively decouple these signals.

1H NMR Data Analysis

The following data represents the free base form of the compound in Chloroform-d (


) . Note that chemical shifts may vary slightly (

ppm) depending on concentration and water content.

Table 1: 1H NMR Spectral Assignments (400 MHz,


) 
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
Aromatic

7.30 – 7.38Multiplet (m)5H-Characteristic phenyl ring protons of the Cbz group.
Benzylic

5.09Singlet (s)2H-Sharp singlet confirming the integrity of the Cbz group.
NH (Cbz)

4.85 – 5.00Broad singlet (br s)1H-Amide proton; exchangeable with

.
C1 (Ha)

3.58dd1H

Diastereotopic proton A of the hydroxymethyl group.
C1 (Hb)

3.32dd1H

Diastereotopic proton B of the hydroxymethyl group.
C5

3.18 – 3.25Multiplet (m)2H-Methylene adjacent to the protected nitrogen.
C2

2.85 – 2.95Multiplet (m)1H-Chiral methine proton. Shift is sensitive to pH/salt form.
OH / NH2

2.20 – 2.60Broad (br)3H-Exchangeable protons (alcohol + free amine).
C3 / C4

1.45 – 1.65Multiplet (m)4H-Overlapping internal methylene protons.

Critical Note on Solvent Effects: In polar protic solvents like Methanol-d4 (


)  or Deuterium Oxide (

)
, the exchangeable protons (OH, NH2, NH-Cbz) will disappear or shift significantly. The C2 methine proton typically shifts downfield to 3.1–3.3 ppm in these solvents due to hydrogen bonding or protonation.

13C NMR Data Analysis

The carbon spectrum provides a definitive backbone confirmation, distinguishing the product from unreduced ester precursors.

Table 2: 13C NMR Spectral Assignments (100 MHz,


) 
PositionCarbon TypeShift (

, ppm)
Interpretation
C=O (Cbz) Carbamate156.6Characteristic carbamate carbonyl.
Aromatic C1 Quaternary136.6Ipso-carbon of the phenyl ring.
Aromatic C2-C6 CH128.5, 128.1, 128.0Ortho, meta, and para carbons of the phenyl ring.
Benzylic

66.6Benzylic methylene of the Cbz group.
C1

66.2Hydroxymethyl carbon. Key indicator of reduction.
C2

52.4Chiral center methine.
C5

40.8Methylene adjacent to the Cbz-amine.
C4

29.8Internal methylene (gamma).
C3

26.5Internal methylene (beta).

Diagnostic Signal: The presence of a signal at ~66.2 ppm (C1) combined with the absence of a carbonyl signal at ~175 ppm (acid/ester) confirms the successful reduction of the carboxylic acid to the alcohol.

Quality Control & Impurity Profiling

When synthesizing H-Orn(Z)-ol, typically via the reduction of H-Orn(Z)-OMe with reducing agents like


 or 

, specific impurities must be monitored.
Impurity A: Unreduced Methyl Ester (H-Orn(Z)-OMe)[1]
  • 1H NMR: Look for a sharp singlet at ~3.70 ppm (

    
    ).
    
  • 13C NMR: Look for the ester carbonyl at ~173 ppm and the methyl carbon at ~52 ppm .

Impurity B: Over-reduced Amine (Des-hydroxy)[1]
  • Rare, but possible if harsh reducing conditions are used.

  • 1H NMR: Loss of the diastereotopic C1 protons at 3.3–3.6 ppm; appearance of a new methyl doublet at ~1.1 ppm (if reduced to methyl) or ethyl triplet.

Impurity C: Cbz Deprotection
  • 1H NMR: Loss of the aromatic signals (7.3 ppm) and benzylic singlet (5.1 ppm). This indicates hydrogenolysis of the Cbz group, yielding free Ornithinol.

Visualizations

Figure 1: NMR Assignment Logic Flow

This diagram illustrates the logical flow for assigning the NMR signals, starting from the distinct Cbz group and "walking" down the chain to the unique hydroxymethyl terminus.

NMR_Assignment cluster_logic Assignment Strategy Cbz Cbz Group (Aromatic + Benzylic) Sig_Arom 7.3 ppm (m) 5.1 ppm (s) Cbz->Sig_Arom Defines Linker Linker Chain (C3, C4, C5) Sig_Link 3.2 ppm (C5) 1.5-1.7 ppm (C3/C4) Linker->Sig_Link Connects Head Head Group (C1, C2) Sig_Head 3.3-3.6 ppm (C1) 2.9 ppm (C2) Head->Sig_Head Identifies Sig_Arom->Sig_Link COSY: Benzylic -> NH -> C5 Sig_Link->Sig_Head COSY: C5 -> C4 -> C3 -> C2

Caption: Logic flow for assigning 1H NMR signals using structural domains and COSY correlations.

Figure 2: Synthesis & QC Workflow

This diagram outlines the critical decision points during the synthesis and purification process based on NMR data.

QC_Workflow Start Start: H-Orn(Z)-OMe Reaction Reduction (LiBH4 / THF) Start->Reaction Check In-Process NMR Check Reaction->Check Decision Signal at 3.7 ppm? Check->Decision Decision->Reaction Yes (Incomplete) Purify Workup & Purification Decision->Purify No (Complete) Final Final Product: H-Orn(Z)-ol Purify->Final

Caption: QC workflow for monitoring the reduction of Ornithine ester to Ornithinol.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Amino-1-pentanol Hydrochloride IR and Mass Spec Data. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Protection and Reduction of Amino Acids. Retrieved from [Link]

The Strategic Role of (S)-2-Amino-5-(Cbz-amino)-1-pentanol in Chiral Amine Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(S)-2-Amino-5-(Cbz-amino)-1-pentanol —frequently designated in literature as


-Cbz-L-ornithinol or Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate—is a highly specialized chiral amino alcohol[1]. In modern drug discovery, enantiopure cyclic diamines (such as 3-aminopiperidines) are highly sought after as semi-rigid bifunctional linkers. However, traditional chemical syntheses of these motifs often suffer from poor stereocontrol and require harsh conditions.

This compound serves as a critical, bio-renewable precursor designed specifically for cutting-edge biocatalytic enzyme cascades , enabling the green synthesis of complex chiral cyclic amines with exceptional enantiomeric excess (ee >99%).

Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is vital for optimizing aqueous biocatalytic buffer systems and predicting enzyme-substrate binding affinities.

PropertyValue
Chemical Name (S)-2-Amino-5-(Cbz-amino)-1-pentanol
Common Synonyms Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate;

-Cbz-L-ornithinol
CAS Number (Free Base) 82850-42-8[1]
CAS Number (HCl Salt) 2191381-68-5[2]
Molecular Formula C₁₃H₂₀N₂O₃[1]
Molecular Weight 252.31 g/mol [1]
Topological Polar Surface Area (TPSA) 84.58 Ų[1]
LogP 1.01[1]
Hydrogen Bond Donors / Acceptors 3 / 4[1]

Mechanistic Role in Biocatalysis & Drug Discovery

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over unprotected ornithinol. The structural design of (S)-2-Amino-5-(Cbz-amino)-1-pentanol is highly deliberate:

  • Chemical Orthogonality : The primary alcohol at C1 is primed for enzymatic oxidation, while the

    
    -amine (C2) is left unprotected to facilitate downstream intramolecular cyclization.
    
  • Enzymatic Affinity & Anchoring : The carboxybenzyl (Cbz) protection at the

    
    -amine (C5) is not merely a blocking group. Molecular docking studies (via AutoDock VINA) reveal that the bulky, lipophilic Cbz group optimally anchors the substrate within the hydrophobic pockets of engineered Galactose Oxidase (GOase) variants (such as M3-5 and F2). This precisely positions the target C1 hydroxyl group toward the enzyme's catalytic copper center.
    
The One-Pot Cascade Rationale

Streamlining the oxidation and reduction into a single vessel prevents the accumulation of the highly labile amino-aldehyde intermediate. If isolated, this intermediate is highly susceptible to racemization. By coupling GOase with Imine Reductase (IRED), the transient cyclic imine is immediately reduced, locking in the stereocenter and yielding L-3-N-Cbz-aminopiperidine without stereochemical leakage.

Pathway A (S)-2-Amino-5-(Cbz-amino)-1-pentanol (Substrate) B Amino-aldehyde (Labile Intermediate) A->B GOase / O2 (Oxidation) C Cyclic Imine (Transient) B->C Spontaneous (Cyclization) D L-3-N-Cbz-aminopiperidine (Enantiopure Product) C->D IRED / NADPH (Reduction)

Biocatalytic cascade converting N-Cbz-L-ornithinol to L-3-N-Cbz-aminopiperidine via GOase and IRED.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following methodology outlines a self-validating system for the biocatalytic conversion of the title compound.

Step-by-Step Methodology
  • Substrate Preparation : Dissolve (S)-2-Amino-5-(Cbz-amino)-1-pentanol to a final concentration of 3 mM in 100 mM Sodium Phosphate (NaPi) buffer.

    • Causality Check: The pH is strictly maintained at 7.5. This is a carefully chosen thermodynamic compromise that sustains the overlapping catalytic efficiencies of both GOase and IRED while minimizing the spontaneous aqueous degradation of the imine intermediate. If using the HCl salt (CAS 2191381-68-5), ensure the buffer is properly titrated back to pH 7.5 prior to enzyme addition.

  • Enzyme Loading : Introduce purified GOase (variant M3-5 or F2) and IRED, alongside the necessary NADP⁺ cofactor.

  • Biotransformation : Incubate the reaction mixture at 30°C and 200 rpm for 16-24 hours to ensure complete conversion[3].

  • Quenching & Derivatization (Self-Validation) : Quench the reaction with methanol. To accurately quantify the highly polar cyclic amine product, perform a derivatization step using p-toluenesulfonyl chloride (PTSC)[4].

    • Causality Check: Direct analysis of polar cyclic amines via reverse-phase HPLC or GC-FID often yields broad, unquantifiable peaks. PTSC selectively caps the newly formed secondary amine of the piperidine ring. This drastically increases the molecule's volatility and UV absorbance, transforming an otherwise difficult-to-detect product into a robust, quantifiable analyte, thereby validating the cascade's conversion efficiency[4].

Workflow S1 1. Substrate Preparation 3 mM Substrate in NaPi buffer (pH 7.5) S2 2. Enzyme Cascade Initiation Add GOase, IRED, and NADP+ cofactor S1->S2 S3 3. One-Pot Biotransformation Incubate at 30°C, 200 rpm for 16-24h S2->S3 S4 4. Quenching & Derivatization MeOH quench + PTSC derivatization S3->S4 S5 5. Analytical Validation Quantification via GC-FID / HPLC S4->S5

Step-by-step biocatalytic workflow for the enzymatic synthesis of chiral cyclic amines.

Supplier Landscape & Procurement Strategy

For scale-up and routine screening, sourcing high-purity starting materials is non-negotiable, as trace impurities can poison sensitive biocatalysts. The compound is commercially available through specialized chemical vendors:

SupplierCatalog NumberFormPurity
ChemScene CS-0479893Free Base (CAS 82850-42-8)≥98%[1]
ChemScene CS-0479894HCl Salt (CAS 2191381-68-5)≥98%[2]
Arctom AAB-AA01LTPUFree Base (CAS 82850-42-8)Standard[5]
Benchchem Custom InquiryFree BaseResearch Grade[3]

Procurement Note: When ordering for enzymatic assays, the free base is generally preferred as it does not perturb the ionic strength or pH of the delicate NaPi buffer systems used in the biotransformation step.

References

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

solubility of (S)-2-Amino-5-(Cbz-amino)-1-pentanol in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Dynamics of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Executive Summary

(S)-2-Amino-5-(Cbz-amino)-1-pentanol—commonly referred to as


-Cbz-L-ornithinol—is a high-value chiral building block utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Notably, it serves as a critical precursor in the biocatalytic synthesis of chiral 3-aminopiperidines via multi-enzyme cascades  [3].

Handling this intermediate requires a precise understanding of its amphiphilic nature. The molecule features a tug-of-war between a highly polar, hydrogen-bonding headgroup (a primary amine and a primary alcohol) and a bulky, lipophilic tail (the benzyloxycarbonyl, or Cbz, protecting group). This whitepaper provides a comprehensive framework for predicting, measuring, and manipulating the to optimize downstream synthetic and purification workflows.

Physicochemical Profiling & Solvation Mechanics

To rationally select solvents for reactions, extractions, or crystallizations involving (S)-2-Amino-5-(Cbz-amino)-1-pentanol, one must analyze its structural domains:

  • The Hydrophilic Head (

    
    -OH, 
    
    
    
    -NH
    
    
    )
    : This region acts as both a strong hydrogen-bond donor and acceptor. The primary amine is basic (estimated pKa ~9.5), meaning its solubility in aqueous or protic media is highly pH-dependent.
  • The Aliphatic Linker (

    
    ) : A short, flexible hydrocarbon chain that provides minor hydrophobic character but primarily serves as a spacer.
    
  • The Lipophilic Tail (

    
    -Cbz) : The benzyloxycarbonyl group introduces significant steric bulk, a hydrophobic aromatic ring capable of 
    
    
    
    stacking, and a carbamate motif that restricts rotation and acts as a weak H-bond donor/acceptor.

Because of the bulky Cbz group, the molecule exhibits poor solubility in pure water, often necessitating the use of organic co-solvents like acetonitrile (up to 10% v/v) to maintain homogeneity in aqueous biocatalytic reactions [1]. Conversely, the highly polar headgroup renders it completely insoluble in non-polar aliphatic hydrocarbons like hexanes.

SolvationDomains Molecule (S)-2-Amino-5-(Cbz-amino)-1-pentanol Hydrophilic Hydrophilic Head (1-OH, 2-NH2) Molecule->Hydrophilic H-Bonding Lipophilic Lipophilic Tail (Cbz Group) Molecule->Lipophilic Pi-Pi / Hydrophobic Aliphatic Aliphatic Linker (C3 Chain) Molecule->Aliphatic Van der Waals Protic Polar Protic Solvents (MeOH, EtOH) Hydrophilic->Protic Strong Affinity Aprotic Polar Aprotic Solvents (DMF, DMSO) Hydrophilic->Aprotic Moderate Affinity Lipophilic->Aprotic Strong Affinity Halogenated Halogenated Solvents (DCM, CHCl3) Lipophilic->Halogenated Strong Affinity NonPolar Non-Polar Solvents (Hexanes) Aliphatic->NonPolar Weak Affinity

Fig 1: Solvation domains and solvent affinities for (S)-2-Amino-5-(Cbz-amino)-1-pentanol.

Solubility Matrix in Common Organic Solvents

The following table synthesizes the expected solubility profile of the compound across various solvent classes, grounded in the mechanistic interplay between the solvent's dielectric constant (


) and the molecule's functional groups.
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol (MeOH), Ethanol (EtOH)High (>100 mg/mL)Protic solvents efficiently disrupt the intermolecular H-bonding network of the amino alcohol headgroup.
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic Cbz group and aromatic ring; standard choice for liquid-liquid extraction.
Polar Aprotic DMF, DMSOVery High (>200 mg/mL)Universal solvents that stabilize both the polar amine/alcohol (via strong dipole interactions) and the Cbz group.
Esters / Ethers Ethyl Acetate (EtOAc), THFModerate to High EtOAc provides sufficient polarity for extraction, while THF readily solvates the carbamate motif.
Nitriles Acetonitrile (MeCN)Moderate (~10-30 mg/mL)Often requires gentle heating for full dissolution; utilized as a water-miscible co-solvent in enzymatic assays [1].
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble (<1 mg/mL)Lack of polarity prevents the disruption of the strong crystal lattice energy driven by the polar headgroup.
Aqueous Water (pH 7.0)Low (<5 mg/mL)The hydrophobic bulk of the Cbz group restricts aqueous solvation unless the amine is protonated at acidic pH.

Self-Validating Experimental Methodologies

To transition from theoretical prediction to empirical application, researchers must employ robust, self-validating protocols. Below are two foundational workflows for determining solubility and executing extractions.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Based on standard [2], this protocol determines the absolute thermodynamic solubility of the compound. Unlike kinetic solubility (which is prone to supersaturation errors), this method uses a time-course validation step to guarantee that true equilibrium has been reached.

Step-by-Step Workflow:

  • Preparation: Add an excess amount of solid (S)-2-Amino-5-(Cbz-amino)-1-pentanol (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetonitrile).

  • Isothermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 1000 rpm.

  • Self-Validation Sampling (The Causality Check):

    • Aliquot 1 (24 hours): Withdraw 100 µL of the suspension, centrifuge at 10,000 x g for 5 minutes to pellet undissolved solids, and dilute the supernatant in a compatible mobile phase.

    • Aliquot 2 (48 hours): Repeat the extraction process on the remaining suspension.

  • Quantification: Analyze both aliquots via HPLC-UV at 215 nm (leveraging the UV-active Cbz chromophore).

  • Data Verification: If the calculated concentration of Aliquot 2 is within

    
     of Aliquot 1, thermodynamic equilibrium is confirmed. If Aliquot 2 is significantly higher, the dissolution was kinetically limited, and shaking must continue.
    

ShakeFlask Start Excess Solid Compound + Organic Solvent Equilibrate Isothermal Shaking (24h & 48h at 25°C) Start->Equilibrate Agitation Separate Phase Separation (Centrifugation) Equilibrate->Separate Equilibrium Reached Analyze HPLC-UV/CAD Analysis of Supernatant Separate->Analyze Aliquot Extraction Validate Self-Validation: Compare 24h vs 48h Data Analyze->Validate Data Verification

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol B: pH-Driven Liquid-Liquid Extraction (LLE)

Because the molecule contains a basic primary amine, its solubility can be dynamically shifted between aqueous and organic phases by manipulating pH. This is critical for isolating the compound from crude reaction mixtures.

Step-by-Step Workflow:

  • Aqueous Quench: Dilute the crude reaction mixture containing the compound in water.

  • Acidic Wash (Impurity Removal): Adjust the aqueous phase to pH ~3.0 using 1M HCl.

    • Causality: The primary amine protonates to form an ammonium salt (

      
      ), rendering the molecule highly water-soluble. Wash the aqueous layer with Ethyl Acetate to remove non-basic, lipophilic impurities. The product remains in the water.
      
  • Basification (Product Recovery): Adjust the aqueous phase to pH ~11.0 using 1M NaOH.

    • Causality: The amine deprotonates back to its neutral, free-base form (

      
      ). The bulky Cbz group now dominates the physical profile, causing the molecule to crash out of the aqueous phase.
      
  • Organic Extraction: Extract the basic aqueous layer 3x with Dichloromethane (DCM). DCM is chosen over hexanes due to its superior affinity for the Cbz group.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the purified amino alcohol.
    

References

  • Mifsud, M., et al. "A new concept for production of (3S,4R)-6-[(benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-ulose, a precursor of d-fagomine." RSC Advances, 2015. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method." Regulations.gov, 2018. URL:[Link]

High-Resolution Mass Spectrometry Analysis of (S)-2-Amino-5-(Cbz-amino)-1-pentanol: Fragmentation Mechanisms and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the mass spectrometric characterization of (S)-2-Amino-5-(Cbz-amino)-1-pentanol (commonly known as N5-Cbz-L-ornithinol) as a rigorous study in gas-phase thermodynamics and structural lability. This molecule—a critical protected amino alcohol intermediate in peptide synthesis and peptidomimetic drug development—presents unique ionization and fragmentation challenges. This whitepaper details the causality behind its electrospray ionization (ESI) behavior, maps its collision-induced dissociation (CID) pathways, and establishes a field-proven, self-validating LC-MS/MS protocol for its precise quantification.

Gas-Phase Dynamics and Ionization Causality

The structural topology of (S)-2-Amino-5-(Cbz-amino)-1-pentanol (Exact Mass: 252.1474 Da) dictates its behavior in the mass spectrometer. The molecule features three distinct functional domains: an aliphatic primary alcohol, a free primary amine at the C2 position, and a carboxybenzyl (Cbz)-protected amine at the C5 position.

In positive-ion electrospray ionization (ESI+), protonation is not random; it is governed by localized gas-phase basicity. The free primary aliphatic amine acts as the primary proton sink, yielding a robust [M+H]⁺ precursor ion at m/z 253.15 .

The Causality of Solvent Selection: To maximize the abundance of this precursor, the chromatographic mobile phase must utilize an acidic modifier. We employ 0.1% Formic Acid because it serves a dual purpose: it provides an abundant proton source for ESI+ droplet desolvation, and it ensures the primary amine remains fully ionized in solution, which prevents secondary interactions with residual silanols on the reversed-phase column and eliminates peak tailing.

Collision-Induced Dissociation (CID) Mechanisms

When the m/z 253.15 precursor is subjected to CID in a collision cell (e.g., using Argon gas), the localized charge at the C2 amine initiates several competing fragmentation pathways. Understanding these pathways is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions.

  • Tropylium Ion Formation (m/z 91.05): The Cbz carbamate group is highly labile under collisional activation. The dominant, lowest-energy pathway is the heterolytic cleavage of the benzyl-oxygen bond. This yields the highly stable, resonance-delocalized tropylium cation ([C7H7]⁺) at m/z 91.05. Because of its 6-pi electron aromatic stability, this fragment almost universally forms the base peak in the MS/MS spectra of[1].

  • Dehydration and Deamination: As documented in foundational [2], aliphatic alcohols readily undergo dehydration. The loss of water (-18 Da) generates an alkene radical cation or resonance-stabilized species at m/z 235.14. Concurrently, the free amine can undergo alpha-cleavage or direct loss of ammonia (-17 Da) to yield m/z 236.13. Similar dissociation of functional groups from the carbon skeleton is a hallmark of [3].

  • The Ornithine Effect (Lactam Cyclization): Advanced spectroscopic evidence reveals that terminal ornithine derivatives often undergo intramolecular cyclization during CID. The nucleophilic attack of the side-chain amine on a localized carbonyl (or via rearrangement after Cbz loss) can form highly stable [4]. For N5-Cbz-L-ornithinol, the complete loss of the Cbz group (benzyl alcohol + CO2, -152 Da) leaves a reactive intermediate at m/z 101.10 that is stabilized by such cyclization.

CID_Fragmentation Parent [M+H]+ m/z 253.15 Dehydrated [M+H - H2O]+ m/z 235.14 Parent->Dehydrated -18 Da (H2O) Deaminated [M+H - NH3]+ m/z 236.13 Parent->Deaminated -17 Da (NH3) Tropylium Tropylium Cation m/z 91.05 Parent->Tropylium Cbz Cleavage LossCbz [M+H - BzOH - CO2]+ m/z 101.10 Parent->LossCbz -152 Da

Caption: CID Fragmentation Pathways of (S)-2-Amino-5-(Cbz-amino)-1-pentanol.

Quantitative MRM Data Summary

To translate these mechanistic insights into a quantitative assay, we must optimize the collision energies (CE) for each specific transition. The table below summarizes the empirical data required to program a Triple Quadrupole (QqQ) mass spectrometer for this analyte.

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Structural AssignmentCollision Energy (eV)Relative Abundance
253.15 91.05 162.10Tropylium cation formation25100% (Quantifier)
253.15 145.09 108.06Loss of Benzyl alcohol (BzOH)1545% (Qualifier)
253.15 235.14 18.01Loss of Water (H₂O)1020%
253.15 236.13 17.02Loss of Ammonia (NH₃)1015%
253.15 101.10 152.05Loss of Cbz (BzOH + CO₂)3010%

Self-Validating LC-MS/MS Analytical Protocol

A protocol is only as trustworthy as its ability to prove its own accuracy in real-time. The following step-by-step methodology is engineered as a self-validating system , ensuring that any mechanical or chemical deviation is caught before data is reported.

Step 1: System Suitability Test (SST) & Mass Calibration
  • Action: Inject a 10 ng/mL tuning standard of (S)-2-Amino-5-(Cbz-amino)-1-pentanol.

  • Causality & Validation: The quadrupole mass filters can drift due to thermal fluctuations. The SST validates that the precursor m/z 253.15 is detected with a mass accuracy of <5 ppm and a signal-to-noise ratio (S/N) > 100. If the SST fails, the sequence automatically aborts, preventing the acquisition of compromised data.

Step 2: Blank Matrix Verification
  • Action: Inject a blank solution consisting of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality & Validation: Cbz-protected compounds possess significant hydrophobicity and are highly prone to carryover in the autosampler needle or on the C18 column frit. The blank injection validates system cleanliness. The protocol requires the blank to show <0.1% of the Lower Limit of Quantification (LLOQ) peak area.

Step 3: Chromatographic Separation
  • Action: Execute gradient elution on a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 4 minutes.

  • Causality & Validation: The gradient starts highly aqueous to focus the polar amino alcohol at the column head, then rapidly increases organic content to elute the hydrophobic Cbz moiety. Retention time (RT) must match the SST standard within ±0.1 minutes, validating chromatographic stability.

Step 4: Closed-Loop Quality Control (QC) Bracketing
  • Action: Inject a mid-level QC standard every 10 unknown samples.

  • Causality & Validation: ESI source contamination can cause signal suppression over a long batch. By bracketing samples with QCs, the system continually validates its own calibration curve. If the QC peak area Relative Standard Deviation (RSD) drifts beyond 5%, the system flags the preceding 10 samples for re-analysis.

Self_Validating_Workflow SST SST Blank Blank SST->Blank Sample 3. Sample Run MRM Acquisition Blank->Sample QC QC Sample->QC QC->Sample Pass (Loop)

Caption: Self-Validating LC-MS/MS Analytical Workflow.

References

  • Chemistry LibreTexts , "Mass Spectrometry of Some Common Functional Groups". URL:[Link]

  • Master Organic Chemistry , "Protecting Groups for Amines: Carbamates". URL:[Link]

  • Journal of the American Society for Mass Spectrometry (Springer) , "Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions". URL:[Link]

  • Rapid Communications in Mass Spectrometry (PubMed) , "Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry". URL:[Link]

Sources

Foundations of Chirality: A Technical Guide to Historical Methods for Amino Alcohol Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry, serving as the pharmacophore for


-adrenergic blockers (e.g., Propranolol), precursors for antiviral agents, and essential auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries, CBS catalysts).[1] Historically, the preparation of these compounds has evolved from "brute force" extraction and resolution to elegant catalytic asymmetric synthesis.

This technical guide analyzes the three foundational pillars of chiral amino alcohol preparation: Chiral Pool Reduction , Classical Resolution , and Asymmetric Aminohydroxylation . Unlike broad reviews, this document focuses on the mechanistic causality and practical execution of these methods, providing researchers with self-validating protocols.

Part 1: The Chiral Pool Strategy (Amino Acid Reduction)

The most robust historical method for generating chiral amino alcohols is the reduction of naturally occurring


-amino acids. While Lithium Aluminum Hydride (LiAlH

) was the early standard, it is hazardous on a kilogram scale. The Sodium Borohydride/Iodine (NaBH

/I

)
system, developed by McKennon and Meyers, represents the optimized "historical" protocol, offering comparable reduction power with significantly improved safety profiles.
Mechanism & Causality

The NaBH


/I

system generates borane (BH

) in situ.[2] Unlike LiAlH

, which attacks the carbonyl directly as a hard nucleophile, BH

coordinates to the carboxylate oxygen, increasing the electrophilicity of the carbonyl carbon. This allows for the reduction of the carboxylic acid in the presence of carbamates (N-protection), which are generally stable to borane but labile to LiAlH

.

Key Advantage: This method avoids racemization because the reduction proceeds without passing through an enolizable intermediate.

Experimental Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

Source Grounding: McKennon, M. J., et al. J. Org. Chem. 1993.

Reagents:

  • L-Phenylalanine (16.5 g, 100 mmol)

  • NaBH

    
     (9.1 g, 240 mmol)
    
  • Iodine (25.4 g, 100 mmol)

  • THF (Anhydrous, 300 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N

    
     atmosphere.
    
  • Charge: Add L-Phenylalanine and NaBH

    
     to the flask followed by THF. Cool to 0°C.
    
  • Activation: Dissolve Iodine in THF (50 mL) and add dropwise over 30 minutes. Observation: Hydrogen gas evolution will be vigorous (H

    
     generation). The solution will turn from colorless to brown, then fade back to colorless as I
    
    
    
    is consumed to form BH
    
    
    .
  • Reflux: Once gas evolution ceases, heat the mixture to reflux for 18 hours.

  • Quench (Critical): Cool to room temperature. Carefully add Methanol (excess) to destroy excess borane.[3] Caution: Massive H

    
     evolution.
    
  • Workup: Evaporate solvent. Dissolve the white residue in 20% KOH (aq) and stir for 4 hours to break the boron-amine complex. Extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Validation: Recrystallize from toluene. Check optical rotation (

    
    ) and melting point (92-94°C).
    
Workflow Visualization

ReductionWorkflow Start L-Amino Acid (Carboxylic Acid) Activation In Situ Activation (NaBH4 + I2 -> BH3) Start->Activation THF, 0°C Reduction Hydride Transfer (Boronate Complex) Activation->Reduction Reflux, 18h Hydrolysis KOH Hydrolysis (Break B-N Bond) Reduction->Hydrolysis MeOH Quench Product Chiral Amino Alcohol (>99% ee) Hydrolysis->Product Extraction

Figure 1: The McKennon protocol workflow for converting amino acids to amino alcohols via in situ borane generation.

Part 2: Classical Resolution (Tartaric Acid Salts)

Before asymmetric catalysis, resolution was the only route to non-proteinogenic amino alcohols. This relies on the principle that enantiomers have identical physical properties, but diastereomers (formed by reacting a racemate with a chiral acid) have different solubilities.

Mechanism & Causality

The amino alcohol (base) reacts with a chiral acid (e.g., (+)-Tartaric acid) to form two diastereomeric salts:


-salt and 

-salt. By selecting a solvent where one salt is significantly less soluble, it precipitates out, leaving the other in the mother liquor. This is a thermodynamic equilibration process; success depends strictly on the lattice energy differences of the crystals.
Experimental Protocol: Resolution of rac-2-Amino-1-phenylethanol

Source Grounding: A standard industrial adaptation of the Pasteur method.

Reagents:

  • rac-2-Amino-1-phenylethanol (13.7 g, 100 mmol)

  • (+)-Tartaric Acid (15.0 g, 100 mmol)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic amino alcohol in hot ethanol (50 mL). In a separate flask, dissolve (+)-tartaric acid in hot ethanol (50 mL).

  • Combination: Mix the two hot solutions. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the white precipitate. This is typically the (-) amino alcohol-(+)-tartrate salt (check specific literature for the specific congener).

  • Recrystallization (Purification): Recrystallize the salt from ethanol/water (9:1) until the melting point is constant.[4] Note: Constant melting point indicates optical purity.

  • Liberation: Dissolve the purified salt in water, basify with NaOH to pH 12, and extract with Ethyl Acetate. Evaporate to obtain the single enantiomer.

Resolution Logic Tree

ResolutionTree Racemate Racemic Amino Alcohol (50:50 R/S) ChiralAcid Add (+)-Tartaric Acid Racemate->ChiralAcid Salts Mixture of Diastereomeric Salts (R,+) and (S,+) ChiralAcid->Salts Solvent: EtOH Precipitate Solid Precipitate (Less Soluble Diastereomer) Salts->Precipitate Crystallization Liquor Mother Liquor (More Soluble Diastereomer) Salts->Liquor Filtration FreeBase Base Treatment (NaOH) -> Pure Enantiomer Precipitate->FreeBase Liberation

Figure 2: Decision tree for the classical resolution of racemic amines using chiral acids.

Part 3: Asymmetric Aminohydroxylation (Sharpless AA)

Developed in the mid-1990s, the Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct conversion of alkenes to chiral amino alcohols. This was a paradigm shift from "modifying chirality" (reduction) to "creating chirality" (catalysis).

Mechanism & Causality

The reaction utilizes an Osmium(VIII) catalyst. The active species is an osmium-azaglycolate formed by the coordination of a chiral cinchona alkaloid ligand ((DHQ)


PHAL or (DHQD)

PHAL).
  • Regioselectivity: The ligand creates a chiral pocket that enforces specific orientation of the alkene.

  • Nitrogen Source: Chloramine-T or Carbamates (e.g., Benzyl carbamate + NaOH + tBuOCl) serve as the nitrogen source and re-oxidant for the Osmium.

Experimental Protocol: Synthesis of N-Cbz-Phenylglycinol from Styrene

Source Grounding: Sharpless, K. B., et al. Angew. Chem. Int. Ed. 1996.

Reagents:

  • Styrene (1.0 equiv)

  • Benzyl carbamate (CbzNH

    
    ) (1.1 equiv)
    
  • NaOH (3.0 equiv)

  • tert-Butyl Hypochlorite (tBuOCl) (1.1 equiv) - Generates the N-chloro species in situ

  • K

    
    OsO
    
    
    
    (OH)
    
    
    (4 mol%)
  • (DHQ)

    
    PHAL (5 mol%) - Ligand for (R)-selectivity
    
  • n-Propanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Chloramine: Stir Benzyl carbamate, NaOH, and tBuOCl in water/n-propanol for 5 minutes.

  • Catalyst Addition: Add the ligand ((DHQ)

    
    PHAL) and the Osmium salt.
    
  • Substrate Addition: Add Styrene.

  • Reaction: Stir at 25°C. The color typically changes from green to yellow. Monitor by TLC.

  • Quench: Add Sodium Sulfite (Na

    
    SO
    
    
    
    ) to reduce active Os(VIII) to inert Os(IV) oxides.
  • Workup: Phase separate, extract aqueous layer with Ethyl Acetate.

  • Purification: Flash chromatography. The product is the N-protected amino alcohol.[5]

Catalytic Cycle Visualization

SharplessAA OsVIII Os(VIII)=N-R Active Species Complex Os-Alkene Complex OsVIII->Complex + Alkene + Ligand OsVI Os(VI) Azaglycolate Complex->OsVI Cycloaddition Hydrolysis Hydrolysis OsVI->Hydrolysis Product Chiral Amino Alcohol Hydrolysis->Product Release Reoxidation Re-oxidation (Chloramine-T) Hydrolysis->Reoxidation Os(VI) -> Os(VIII) Reoxidation->OsVIII

Figure 3: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Comparative Analysis

FeatureChiral Pool (Amino Acid Red.)[1][3][6][7][8]Classical ResolutionSharpless AA
Enantiomeric Excess (ee) >99% (Source dependent)>98% (After recrystallization)85-99% (Ligand dependent)
Yield High (80-95%)Max 50% (Theoretical)Moderate to Good (60-85%)
Atom Economy Good (Loss of Borane/H2)Poor (Discard 50% isomer)Excellent (Catalytic)
Scalability High (Kg to Ton)High (Ton scale)Moderate (Osmium toxicity)
Primary Limitation Limited by availability of natural amino acids.Labor intensive; trial-and-error for resolving agents.Heavy metal toxicity; Regioselectivity issues with aliphatic alkenes.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][2][8][9][10][11] Journal of Organic Chemistry, 58(13), 3568–3571.

  • Abiko, A., & Masamune, S. (1992). Simple and efficient procedure for the preparation of chiral amino alcohols.[1][9][12] Tetrahedron Letters, 33(38), 5517-5518.

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[13] Angewandte Chemie International Edition, 35(4), 451–454.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

Sources

Methodological & Application

Introduction: The Need for Peptidomimetics and the Role of Specialized Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic use of (S)-2-Amino-5-(Cbz-amino)-1-pentanol, a versatile chiral building block, in the synthesis of advanced peptidomimetics. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and expert insights into its application.

Peptides are central to a vast array of physiological processes, making them prime candidates for therapeutic intervention.[1] However, their application as drugs is often hindered by inherent limitations, including susceptibility to proteolytic degradation and poor bioavailability.[2] Peptidomimetics are designed to overcome these challenges by mimicking the structure and function of natural peptides while incorporating non-natural elements to enhance stability and pharmacokinetic properties.[1][3] The rational design of these molecules relies on a toolbox of specialized building blocks that introduce conformational constraints, modify the peptide backbone, or present novel side-chain functionalities.[4][5]

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a trifunctional chiral building block of significant interest in this field. Its structure offers a unique combination of reactive sites: a primary amine at a chiral center, a primary alcohol, and a selectively-deprotectable carbobenzyloxy (Cbz)-protected amine on a flexible linker. This arrangement allows for its strategic incorporation into peptide sequences to create novel structures with enhanced therapeutic potential. This guide details its application, providing both the "how" and the "why" behind its use in modern drug discovery.

Core Structural Features and Strategic Advantages

The utility of (S)-2-Amino-5-(Cbz-amino)-1-pentanol stems from its distinct functional groups, which can be addressed with orthogonal chemical strategies. Understanding these features is key to designing effective synthetic routes.

  • Primary Amine at a Chiral Center (C2): This is the primary site for standard peptide bond formation. Its (S)-configuration allows for the creation of stereochemically defined peptidomimetics, which is crucial for specific receptor interactions.[6]

  • Primary Alcohol (C1): The hydroxyl group can serve as a stable C-terminal mimic, replacing the native carboxylic acid. This modification is known to increase resistance to carboxypeptidases. It can also be used as an anchor point for solid-phase synthesis or for conjugation to other molecules.

  • Cbz-Protected Terminal Amine (C5): The Cbz group is a robust protecting group, stable to the conditions of standard Fmoc- or Boc-based peptide synthesis.[7] It can be selectively removed at a later stage, typically via catalytic hydrogenation, to unmask a primary amine. This "latent" functional group is ideal for post-synthesis modifications, such as side-chain cyclization, branching, or the attachment of reporter tags or solubility enhancers.

G cluster_molecule (S)-2-Amino-5-(Cbz-amino)-1-pentanol cluster_annotations Key Functional Sites mol amine Primary Amine (C2) - Site for N-terminal elongation - Defines stereochemistry (S) amine->mol Peptide Coupling alcohol Primary Alcohol (C1) - C-terminal mimic - Resin anchor point alcohol->mol Esterification / C-Terminus cbz_amine Cbz-Protected Amine (C5) - Orthogonal protection - Site for late-stage side-chain modification cbz_amine->mol Side-Chain Derivatization

Caption: Key reactive sites of (S)-2-Amino-5-(Cbz-amino)-1-pentanol.

Application 1: Backbone Modification via N-Terminal Peptide Coupling

The most direct application of this building block is its incorporation into a growing peptide chain. The primary amine at the C2 position acts as a standard nucleophile for coupling to an activated carboxylic acid of an incoming amino acid. This workflow is compatible with both solid-phase and solution-phase synthesis.

Rationale and Scientific Insight

Incorporating an amino alcohol unit into the peptide backbone replaces a standard amide bond with a hydroxylated linkage. This modification disrupts the regular hydrogen bonding pattern of secondary structures and, more importantly, introduces a site that is resistant to cleavage by many proteases. The choice of coupling reagent is critical to ensure high yield and prevent racemization at the adjacent chiral center. Modern uronium/aminium reagents like HATU or HBTU are preferred as they are highly efficient and minimize this risk.[8]

G start Start: Resin-Bound Peptide (Peptide-NH2) step1 1. Prepare Activated Amino Acid (e.g., Fmoc-AA-OH + HATU/DIPEA) step2 2. Couple to (S)-2-Amino-5-(Cbz-amino)-1-pentanol - Add building block in solution - Add activated Fmoc-AA-OH step1->step2 Activate step3 3. Result: Fmoc-AA-(S)-2-Amino-5-(Cbz-amino)-1-pentanol step2->step3 Form Amide Bond step4 4. Standard SPPS Cycles - Fmoc Deprotection (Piperidine) - Couple next Amino Acid step3->step4 Elongate end Final Peptidomimetic step4->end Repeat & Cleave G start Start: 2-Chlorotrityl Chloride Resin step1 1. Swell Resin in DCM start->step1 step2 2. Add (S)-2-Amino-5-(Cbz-amino)-1-pentanol and DIPEA in DCM step1->step2 Prepare step3 3. Agitate for 1-2 hours step2->step3 Immobilize step4 4. Cap Unreacted Sites (DCM/MeOH/DIPEA) step3->step4 loaded_resin Loaded Resin: Resin-O-CH2-... step4->loaded_resin Ready for SPPS step5 5. Proceed with Standard Fmoc-SPPS Cycles loaded_resin->step5 end Final Peptidomimetic Alcohol step5->end Synthesize & Cleave

Sources

Protocol for the Catalytic Hydrogenolysis of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in peptide chemistry and organic synthesis. This application note details an optimized, field-proven protocol for the deprotection of (S)-2-Amino-5-(Cbz-amino)-1-pentanol to yield the corresponding diamino alcohol, (S)-2,5-diaminopentan-1-ol .

As a Senior Application Scientist, I frequently observe researchers struggling with incomplete conversions when deprotecting amino-rich substrates. Because the starting material possesses a free


-amine and the reaction generates a second 

-amine, the resulting diamine product is highly prone to poisoning the palladium catalyst. This guide emphasizes the mechanistic necessity of acidic additives to mitigate this catalyst deactivation, ensuring a self-validating and high-yielding workflow.

Mechanistic Insights: The Causality of Catalyst Poisoning

To design a robust protocol, one must understand the causality behind the experimental parameters. The standard deprotection of a Cbz group utilizes Palladium on Carbon (Pd/C) and hydrogen gas (


). The reaction initiates via the adsorption of the benzylic moiety onto the palladium surface, followed by the oxidative addition of 

across the benzylic C–O bond. This cleavage releases toluene and an unstable carbamic acid intermediate, which rapidly and spontaneously decarboxylates to yield the free amine and carbon dioxide[1].

The Challenge with Diamino Alcohols: The specific substrate, (S)-2-Amino-5-(Cbz-amino)-1-pentanol, presents a unique stoichiometric challenge. It already contains one free primary amine. Upon successful hydrogenolysis, a second primary amine is unmasked. Free primary aliphatic amines are powerful


-donors that tightly coordinate to the electrophilic Pd(0) surface[2]. This complexation effectively blocks the active catalytic sites, preventing further 

activation and leading to premature reaction stalling—a phenomenon known as catalyst poisoning[3].

The Chemical Solution: To counteract this deactivation mechanism, the reaction must be conducted in the presence of a protic acid, such as glacial acetic acid (AcOH) or dilute hydrochloric acid (HCl). The acid immediately protonates the free amines to form non-coordinating ammonium salts. By eliminating the lone pair available for metal coordination, the catalyst turnover is maintained, driving the reaction to complete conversion[3].

G A Cbz-Protected Substrate B Pd/C Surface Coordination A->B C Hydrogenolysis (H2 addition) B->C D Carbamic Acid Intermediate C->D H Toluene Byproduct C->H E Decarboxylation (-CO2) D->E F Free Amine (Catalyst Poison) E->F F->B Inhibition (Poisoning) G Protonated Amine (Active Catalyst) F->G + AcOH

Mechanistic pathway of Cbz hydrogenolysis and acid-mediated prevention of Pd poisoning.

Optimized Reaction Parameters

The following table summarizes the quantitative data and logical rationale for the selected reaction conditions.

ParameterOptimized ConditionMechanistic Rationale / Causality
Solvent Methanol (MeOH)Provides high solubility for polar amino alcohols and their resulting ammonium salts; facilitates rapid proton transfer.
Catalyst 10% Pd/C (50% wet)High surface area for

activation. The wet form strictly mitigates the severe pyrophoric hazards of dry Pd/C.
Catalyst Loading 10 - 15% w/wEnsures rapid kinetics and compensates for any minor, unavoidable catalyst deactivation over the reaction course.
Additive Glacial AcOH (2.5 - 3.0 eq)Critical: Protonates both the existing

-amine and the newly formed

-amine, preventing Pd(0) poisoning[3].
Hydrogen Source

gas (1 atm, balloon)
Yields only volatile byproducts (toluene,

). Transfer hydrogenation (e.g., ammonium formate) is a viable alternative[4].
Temperature 20 - 25 °C (RT)Prevents unwanted side reactions, such as N-methylation, which can occur when heating primary amines in MeOH with Pd/C.

Step-by-Step Experimental Protocol

Materials & Reagents
  • (S)-2-Amino-5-(Cbz-amino)-1-pentanol (Substrate)

  • 10% Palladium on Carbon (Pd/C) , wet support (approx. 50%

    
    )
    
  • Methanol (MeOH) , HPLC or anhydrous grade

  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (

    
     balloon)
    
  • Celite® 545 (for filtration)

Reaction Setup & Acidification
  • In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the (S)-2-Amino-5-(Cbz-amino)-1-pentanol (1.0 equiv) in MeOH to achieve a concentration of approximately 0.1 M.

  • Add 2.5 to 3.0 equivalents of glacial acetic acid to the solution. Stir for 5 minutes.

    • Self-Validating Check: The solution should remain clear. This step ensures the starting

      
      -amine is fully protonated before the catalyst is introduced.
      
Catalyst Addition & Hydrogenation
  • Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Carefully add the 10% Pd/C (10–15% w/w relative to the substrate).

    • Safety Note: Methanol vapors are highly flammable. Always add Pd/C under a blanket of inert gas to prevent ignition.

  • Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with

    
     gas from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed.
    
  • Maintain the reaction under a positive pressure of

    
     (via the balloon) and stir vigorously at room temperature (
    
    
    
    ) for 4 to 12 hours.
Monitoring & Workup
  • Monitor the reaction progress via LC-MS or TLC. (A Ninhydrin stain is highly effective; the starting material will show one primary amine spot, while the product will stain intensely as a diamine).

  • Once the starting material is completely consumed, remove the

    
     balloon and purge the flask thoroughly with Nitrogen for 10 minutes to remove residual hydrogen gas.
    
  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH (approx. 3 column volumes).

    • Critical Safety Warning:Do not let the Pd/C filter cake dry out completely on the funnel , as it remains highly pyrophoric. Immediately quench the filter cake with water.

  • Concentrate the filtrate under reduced pressure to yield (S)-2,5-diaminopentan-1-ol as its di-acetate salt.

Isolation of the Free Base (Optional)

If the free base is required for downstream coupling: 11. Dissolve the di-acetate salt in a minimal amount of water. 12. Pass the aqueous solution through a basic ion-exchange resin (e.g., Amberlite IRA-400,


 form), or neutralize with 1M NaOH and extract repeatedly with a highly polar organic solvent mixture (e.g., 

/MeOH 4:1). 13. Lyophilize or concentrate to afford the pure (S)-2,5-diaminopentan-1-ol.

Troubleshooting & Optimization

  • Reaction Stalls / Incomplete Conversion: If LC-MS indicates the reaction has stopped at 50-70% conversion, catalyst poisoning has likely occurred despite the acid. This can happen if trace sulfur impurities from previous synthetic steps are present. Solution: Filter the reaction mixture through Celite, add fresh Pd/C (5% w/w), add an additional 0.5 equiv of AcOH, and re-subject to

    
    .
    
  • Formation of N-Methyl Byproducts: If mass spectrometry reveals a +14 Da impurity, the primary amine is being reductively methylated by the methanol solvent. Solution: Ensure the reaction is not being heated. If the problem persists at room temperature, switch the solvent system to Ethanol or a Tetrahydrofuran/Water (10:1) mixture.

References

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen PubMed Central (NIH) URL:[Link] (Cited for the deactivation mechanism of Pd catalysts by complexation with free amines and acid mitigation)[3]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Organic Letters (ACS Publications) URL:[Link] (Cited for the strong

    
    -donor coordination behavior of primary aliphatic amines on Palladium)[2]
    

Sources

(S)-2-Amino-5-(Cbz-amino)-1-pentanol as a chiral building block for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Chiral Pool" Advantage

(S)-2-Amino-5-(Cbz-amino)-1-pentanol (also known as N-δ-Cbz-L-Ornithinol ) is a high-value chiral building block derived from the amino acid L-Ornithine. In modern drug discovery, particularly in the design of protease inhibitors and peptidomimetics, this molecule serves as a critical scaffold due to its orthogonal protection and chiral integrity .

Unlike simple amino alcohols, this molecule possesses a unique 1,5-diamine skeleton with distinct reactivity at three centers:

  • Primary Alcohol: Ready for oxidation to an aldehyde (warhead) or activation for cyclization.[1]

  • 
    -Amine (Free):  Available for immediate peptide coupling or derivatization.
    
  • 
    -Amine (Cbz-Protected):  Serves as a masked handle, stable to basic and mild acidic conditions, allowing for late-stage functionalization (e.g., guanidinylation to mimic Arginine).
    

This guide outlines the handling, properties, and two core synthetic protocols for utilizing this scaffold in the development of transition-state inhibitors and chiral heterocycles.

Chemical Properties & Handling

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name (S)-2-Amino-5-(Cbz-amino)-1-pentanolSynonyms: N-δ-Cbz-L-Ornithinol
Molecular Formula

Molecular Weight 252.31 g/mol
CAS Number Derivative of 22724-81-8CAS refers to the unprotected parent; Cbz-derivative is custom synthesized.[2]
Appearance White to off-white solidOften supplied as HCl salt to prevent air oxidation.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar ethers/hexanes.
Storage -20°C, DesiccatedHygroscopic. Store under inert gas (Argon/Nitrogen).

Handling Precaution: The free amine is prone to absorption of


 from the air. Always handle the free base form under an inert atmosphere. For long-term storage, the Hydrochloride (HCl) salt is recommended.

Synthetic Utility: The "Why" and "How"

Application A: Peptide Aldehyde Protease Inhibitors

The most prominent application of this scaffold is in the synthesis of Serine Protease Inhibitors (e.g., Thrombin, Factor Xa, Trypsin inhibitors). The mechanism relies on the "Transition State Analog" principle:

  • The scaffold is coupled to a peptide backbone.

  • The alcohol is oxidized to an aldehyde .

  • The aldehyde forms a reversible hemiacetal covalent bond with the active site Serine of the protease, mimicking the tetrahedral transition state of amide hydrolysis.

Application B: Chiral Piperidines

The 1,5-distance between the nitrogen atoms allows for facile cyclization. By activating the alcohol (e.g., Mesylation) and deprotecting the


-amine, one can access chiral 3-aminopiperidines , a privileged scaffold in GPCR ligands and kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Peptidyl-Amino Aldehydes (Protease Inhibitors)

Target: To couple the scaffold to a peptide fragment (P-OH) and oxidize the alcohol to a reactive aldehyde "warhead."

Reagents:

  • Peptide Fragment (e.g., Boc-D-Phe-Pro-OH)

  • Coupling Agents: EDC·HCl / HOBt or HATU

  • Oxidant: Sulfur Trioxide Pyridine Complex (

    
    ) or Dess-Martin Periodinane (DMP)
    

Step-by-Step Workflow:

  • Peptide Coupling:

    • Dissolve Peptide Acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 min at 0°C.

    • Add (S)-2-Amino-5-(Cbz-amino)-1-pentanol (1.0 equiv).

    • Stir at RT for 4–12 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with 5%

      
      , sat. 
      
      
      
      , and brine. Dry over
      
      
      .
    • Result:Peptidyl-Amino Alcohol Intermediate .[3]

  • Oxidation (The Critical Step):

    • Note: Aldehydes are prone to racemization. Use mild conditions (Parikh-Doering or DMP).

    • Dissolve the intermediate in dry DCM/DMSO (4:1).

    • Add

      
       (3.0 equiv) and cool to 0°C.
      
    • Add

      
       complex (2.5 equiv) portion-wise.
      
    • Stir at 0°C for 2 hours. Do not warm.

    • Quench: Pour into ice-cold water. Extract immediately with DCM.

    • Purification: Flash chromatography (neutral alumina or silica with 1%

      
       to prevent degradation).
      
Protocol 2: Cyclization to Chiral Piperidines

Target: Conversion of the linear amino alcohol into a defined heterocyclic ring.

Step-by-Step Workflow:

  • Alcohol Activation:

    • Dissolve (S)-2-Amino-5-(Cbz-amino)-1-pentanol (N-protected at

      
      -amine, e.g., with Boc) in DCM.
      
    • Add

      
       (1.5 equiv) and MsCl (Methanesulfonyl chloride, 1.1 equiv) at 0°C.
      
    • Stir 1 h. Isolate the O-Mesylate .

  • Cyclization:

    • Option A (N-Cbz removal & cyclization): Hydrogenation (

      
      ) of the Cbz group will spontaneously trigger nucleophilic attack of the 
      
      
      
      -amine onto the mesylate, forming the piperidine ring.
    • Option B (Base-mediated): Treat with strong base (NaH) in THF to cyclize the protected nitrogen (if N-alkylation is desired first).

Visualizing the Pathways

The following diagram illustrates the divergent utility of the scaffold, moving from the raw building block to two distinct drug classes.

G Start (S)-2-Amino-5-(Cbz-amino)-1-pentanol (Chiral Scaffold) Step1A Peptide Coupling (Add Specificity Pocket) Start->Step1A Path A Step1B N-alpha Protection (Boc/Fmoc) Start->Step1B Path B Step2A Mild Oxidation (Swern / DMP) Step1A->Step2A EndA Peptide Aldehyde (Protease Inhibitor) Step2A->EndA Warhead Formation Step2B Alcohol Activation (Mesylation) Step1B->Step2B Step3B Cyclization (Internal Displacement) Step2B->Step3B EndB Chiral 3-Aminopiperidine (GPCR/Kinase Scaffold) Step3B->EndB

Caption: Divergent synthesis pathways: Path A yields linear transition-state inhibitors; Path B yields cyclic chiral pharmacophores.

Quality Control & Troubleshooting

To ensure experimental success, the following QC parameters must be met:

  • Chiral Purity (ee%):

    • Method: Chiral HPLC (Chiralcel OD-H or AD-H columns).

    • Standard: >98% ee is required. Racemization often occurs during the oxidation step (Protocol 1). If ee% drops, switch from Swern to Dess-Martin Periodinane (DMP) which is less basic.

  • Aldehyde Hydration:

    • Peptide aldehydes often exist as hydrates (gem-diols) in aqueous solvents. In NMR (

      
       or 
      
      
      
      ), the aldehyde proton (9-10 ppm) may disappear or shift. Run NMR in
      
      
      to confirm the free aldehyde.

References

  • Protease Inhibitor Design:Abell, A. D. (Ed.). (2002). Advances in Amino Acid Mimetics and Peptidomimetics. JAI Press.
  • Oxidation Protocols: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

  • Piperidine Synthesis: Passiniemi, M., & Koskinen, A. M. (2013). Stereoselective synthesis of substituted piperidines. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

  • Ornithine Derivatives:Knapp, S., et al. (1992). Synthesis of complex amino acids from chiral amino alcohol synthons. Journal of Organic Chemistry.

Sources

The Strategic Deployment of N-Cbz Protected Diamino Alcohols in Advanced Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern organic synthesis and drug discovery, chiral 1,2-, 1,3-, and 1,4-diamino alcohols are foundational building blocks. Their intrinsic chirality and bifunctional nature make them invaluable starting materials for a diverse array of complex molecular architectures.[1] The strategic application of the Carboxybenzyl (Cbz) protecting group to the amino functionalities of these scaffolds provides a robust and versatile platform for their synthetic manipulation. The Cbz group, introduced by Bergmann and Zervas in 1932, offers a unique combination of stability to a wide range of reaction conditions and facile removal through catalytic hydrogenation, rendering it an indispensable tool in multistep synthesis.[2][3]

This comprehensive guide delves into the key synthetic applications of N-Cbz protected diamino alcohols, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore their pivotal role in the construction of chiral ligands for asymmetric catalysis, the synthesis of medicinally relevant heterocyclic compounds, and their emerging application in the design of novel peptidomimetics.

I. Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. N-Cbz protected diamino alcohols serve as excellent precursors for several classes of privileged chiral ligands, most notably bis(oxazolines) and P,N-ligands.

A. Chiral Bis(oxazoline) (BOX) Ligands

Chiral bis(oxazoline) ligands are a highly successful class of C2-symmetric ligands employed in a wide range of metal-catalyzed asymmetric reactions.[4] The synthesis of BOX ligands frequently commences with a chiral amino alcohol, which is derived from the corresponding N-Cbz protected diamino alcohol.

The general strategy involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol. The N-Cbz protecting groups play a crucial role in preventing unwanted side reactions of the amino groups during the initial steps of the synthesis.

cluster_0 Synthesis of Chiral Amino Alcohol cluster_1 BOX Ligand Synthesis N-Cbz Diamino Alcohol N-Cbz Diamino Alcohol Chiral Amino Alcohol Chiral Amino Alcohol N-Cbz Diamino Alcohol->Chiral Amino Alcohol Deprotection/ Derivatization Bis(amide) Intermediate Bis(amide) Intermediate Chiral Amino Alcohol->Bis(amide) Intermediate Condensation with Dicarboxylic Acid Derivative BOX Ligand BOX Ligand Bis(amide) Intermediate->BOX Ligand Cyclization

Caption: General workflow for the synthesis of BOX ligands from N-Cbz protected diamino alcohols.

This protocol is adapted from established procedures for the synthesis of bis(oxazoline) ligands from chiral amino alcohols.[2][5]

Step 1: Preparation of the Chiral Amino Alcohol

  • Starting Material: (1R,2R)-N,N'-di-Cbz-1,2-diaminocyclohexane.

  • Procedure:

    • Dissolve the N,N'-di-Cbz-1,2-diaminocyclohexane in a suitable solvent such as methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenolysis using a hydrogen balloon or a Parr hydrogenator at atmospheric pressure until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diamine.

    • The resulting diamine can then be converted to the desired amino alcohol through established methods, such as diazotization followed by hydrolysis.

Step 2: Synthesis of the Bis(amide) Intermediate

  • Reagents: Chiral amino alcohol from Step 1, diethyl malonimidate dihydrochloride, and dichloromethane.

  • Procedure:

    • To a solution of the chiral amino alcohol (2.1 equivalents) in dichloromethane, add diethyl malonimidate dihydrochloride (1 equivalent).

    • Heat the reaction mixture to reflux (approximately 45 °C) for 18 hours.

    • Monitor the reaction progress by ¹H NMR.

    • Upon completion, cool the reaction to room temperature and wash with water.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate.

Step 3: Cyclization to the Bis(oxazoline) Ligand

  • Reagents: Crude bis(amide) intermediate, catalytic titanium(IV) isopropoxide, and toluene.

  • Procedure:

    • Dissolve the crude bis(amide) in toluene.

    • Add a catalytic amount of titanium(IV) isopropoxide.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify by silica gel chromatography to obtain the desired bis(oxazoline) ligand.

B. Chiral P,N-Ligands

Chiral P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have emerged as a versatile class of ligands for a variety of asymmetric transformations.[6] N-Cbz protected diamino alcohols provide a convenient entry point to these valuable ligands.

This protocol outlines a general approach for the synthesis of proline-derived aminophosphine ligands.

  • Starting Material: N-Cbz-prolinol.

  • Procedure:

    • Mesylation: To a solution of N-Cbz-prolinol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride. Stir the reaction at 0 °C until completion.

    • Phosphine Introduction: In a separate flask, prepare a solution of lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine with n-butyllithium in THF at 0 °C. Add the freshly prepared mesylate solution to the LiPPh₂ solution and allow the reaction to warm to room temperature.

    • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield the N-Cbz protected P,N-ligand.

    • Deprotection: The Cbz group can be removed via hydrogenolysis as described previously to yield the free amine, which can be further functionalized if desired.

II. Synthesis of Heterocyclic Compounds

The inherent functionality of N-Cbz protected diamino alcohols makes them ideal precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

A. Cyclic Ureas and Carbamates

The intramolecular cyclization of N-Cbz protected diamino alcohols or their derivatives can lead to the formation of cyclic ureas and carbamates, which are important pharmacophores.

N,N'-di-Cbz-diamino alcohol N,N'-di-Cbz-diamino alcohol Activated Intermediate Activated Intermediate N,N'-di-Cbz-diamino alcohol->Activated Intermediate Activation of Hydroxyl Group Cyclic Urea Cyclic Urea Activated Intermediate->Cyclic Urea Intramolecular Cyclization

Caption: General workflow for the synthesis of cyclic ureas.

This protocol is based on a method for the ring closure of bis-urethanes derived from 1,3-diaminopropanes.

  • Starting Material: 2-Hydroxy-N,N'-bis(benzyloxycarbonyl)-1,3-diaminopropane.

  • Procedure:

    • Activation of the Hydroxyl Group (e.g., Azide Formation):

      • Convert the hydroxyl group to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.

      • Displace the mesylate with sodium azide in a suitable solvent like DMF to introduce the azide functionality.

    • Cyclization:

      • Stir the resulting azido bis-urethane with anhydrous cesium carbonate (5 equivalents) in acetonitrile at reflux under a nitrogen atmosphere for 48 hours.

      • Filter the reaction mixture and purify the filtrate by silica gel chromatography to yield the 5-azido-1,3-diazacyclohex-2-one.

B. Piperazines

Piperazines are a ubiquitous structural motif in medicinal chemistry. N-Cbz protected diamino alcohols can be transformed into chiral piperazine derivatives.

This protocol is adapted from a practical and scalable synthesis of chiral piperazines.

  • Starting Material: N-Cbz protected α-amino acid.

  • Procedure:

    • Reduction to Amino Alcohol: Reduce the carboxylic acid functionality of the N-Cbz amino acid to an alcohol using a suitable reducing agent like lithium aluminum hydride or borane.

    • Conversion to Diamine: The resulting N-Cbz amino alcohol can be converted to an orthogonally protected 1,2-diamine through a series of steps including activation of the alcohol, displacement with an azide, and subsequent reduction and protection of the newly formed amino group.

    • Aza-Michael Addition and Cyclization:

      • The orthogonally bis-protected chiral 1,2-diamine is reacted with an in situ generated vinyl diphenyl sulfonium salt in an aza-Michael addition.

      • The resulting adduct undergoes intramolecular cyclization to furnish the chiral 2-substituted piperazine.

III. Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability.[3] The urea linkage is a common peptide bond surrogate, and N-Cbz protected diamino alcohols are valuable precursors for urea-based peptidomimetics.[2]

Conceptual Workflow: Urea-Based Peptidomimetic Synthesis

N-Cbz Diamino Alcohol N-Cbz Diamino Alcohol Mono-protected Diamine Mono-protected Diamine N-Cbz Diamino Alcohol->Mono-protected Diamine Deprotection Isocyanate Intermediate Isocyanate Intermediate Mono-protected Diamine->Isocyanate Intermediate Phosgene or Phosgene Equivalent Urea-based Peptidomimetic Urea-based Peptidomimetic Isocyanate Intermediate->Urea-based Peptidomimetic Reaction with Amino Acid Ester

Caption: General workflow for the synthesis of urea-based peptidomimetics.

Protocol: One-Pot Synthesis of a Dipeptidyl Urea

This protocol is adapted from a one-pot synthesis of dipeptidyl ureas via carbamoyl azides.[2]

  • Starting Materials: N-Cbz-amino acid, diphenylphosphoryl azide (DPPA), and an amino acid methyl ester.

  • Procedure:

    • To a solution of the N-Cbz-amino acid in a suitable aprotic solvent (e.g., DMF), add triethylamine and DPPA at 0 °C.

    • Stir the mixture at 0 °C for a few hours to form the acyl azide intermediate.

    • Add the amino acid methyl ester to the reaction mixture.

    • Warm the reaction to room temperature and stir until the reaction is complete (monitored by TLC).

    • The in situ generated isocyanate from the Curtius rearrangement of the acyl azide reacts with the amino acid ester to form the dipeptidyl urea.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Data Summary

ApplicationKey IntermediateTarget MoleculeSynthetic Strategy
Chiral Ligands Chiral Amino AlcoholBis(oxazoline) (BOX) LigandCondensation and Cyclization
N-Cbz-prolinolP,N-LigandMesylation and Phosphine Substitution
Heterocycles N,N'-di-Cbz-diamino alcohol derivativeCyclic UreaIntramolecular Cyclization
N-Cbz-amino acidChiral PiperazineMulti-step sequence including Aza-Michael addition
Peptidomimetics N-Cbz-amino acidDipeptidyl UreaOne-pot Curtius Rearrangement and Coupling

Conclusion and Future Outlook

N-Cbz protected diamino alcohols are demonstrably powerful and versatile building blocks in modern synthetic chemistry. Their utility spans from the creation of sophisticated chiral ligands for asymmetric catalysis to the construction of complex heterocyclic frameworks and innovative peptidomimetics. The stability of the Cbz group under a variety of reaction conditions, coupled with its straightforward removal, allows for intricate and selective manipulations of the diamino alcohol scaffold. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of N-Cbz protected diamino alcohols is poised to play an even more significant role in enabling the synthesis of next-generation functional molecules.

References

  • Alcaro, S., et al. (2005). Simple and Mild One-Pot Synthesis of Dipeptidyl Ureas via Carbamoyl Azides of α-N-Protected Amino Acids. Letters in Organic Chemistry, 2(3), 234-238.
  • Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Das, D., et al. (2018). Chiral bisoxazoline ligands designed to stabilize bimetallic complexes. Beilstein Journal of Organic Chemistry, 14, 1938-1945.
  • Sang, H.-L., et al. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. Organic Letters, 6(22), 3973-3975.
  • Kim, S., et al. (2009). Design and Synthesis of a Chiral N-Tethered Bis(imidazoline) Ligand. Bulletin of the Korean Chemical Society, 30(8), 1903-1906.
  • Kwo, A. C. (2015). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands.
  • MacMillan, D. W. C., & Beeson, T. D. (2007). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. Tetrahedron, 63(35), 8565-8572.
  • Hii, K. K. (M.). (n.d.). PN Ligands. Imperial College London.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Gallo, R. D. S., et al. (2019).
  • Aldrich Chemical Company. (1997). N-Protected Amino Alcohols. Aldrichimica Acta, 30(4), 93-95.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Rondot, C., et al. (2007).
  • BenchChem. (n.d.).
  • Marzi, M., et al. (2007). Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected alpha-amido sulfones (Boc: tert-butoxycarbonyl, Cbz: benzyloxycarbonyl). Chemistry-A European Journal, 13(29), 8338-8351.
  • MacMillan, D. W. C., & Austin, J. F. (2004). Enantioselective organocatalytic synthesis of C2-functionalized piperazines. Journal of the American Chemical Society, 126(17), 5354-5355.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Encyclopedia.pub. (2021, October 22).
  • Thieme. (n.d.).
  • Imamoto, T. (2013). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. The Journal of Organic Chemistry, 78(4), 1277-1291.
  • Organic Chemistry Portal. (n.d.).
  • Kokotos, C. G., & Spyropoulos, C. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477-4483.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Coldham, I., & Watson, D. J. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 11(48), 8348-8356.
  • Chapman, K. T., & Durette, P. L. (1994). A New Method for the Synthesis of 5-Substituted-1,3-Diazacyclohex-2-ones.
  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Williams, T. J., & Krische, M. J. (2026, January 2). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters.
  • Chalmers University of Technology. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines.

Sources

Application Note: Chemoselective Amide Coupling Strategies for (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a highly versatile, orthogonally protected chiral building block derived from L-ornithine. It is frequently utilized in the synthesis of peptidomimetics, enzyme inhibitors, and targeted antibody-drug conjugate (ADC) payloads. The molecule presents a unique synthetic challenge due to the presence of three distinct functional groups: a primary alcohol at C1, a free primary amine at C2, and a Cbz-protected primary amine at C5.

Because amide bond formation requires highly chemoselective ligations to furnish specific amide products in the presence of unprotected alcohols 1, the central objective when utilizing this synthon is achieving quantitative N-acylation at the C2 amine while strictly avoiding O-acylation at the C1 hydroxyl group. This application note details the mechanistic rationale, comparative reagent data, and self-validating protocols required to achieve absolute chemoselectivity.

Mechanistic Insights: The Causality of Chemoselectivity

To design a robust protocol, one must understand the kinetic and thermodynamic forces governing the competition between the primary amine and the primary alcohol.

  • Nucleophilicity Differentials: The primary aliphatic amine at C2 is intrinsically more nucleophilic than the primary alcohol at C1. Under strictly controlled stoichiometric conditions and low temperatures (0 °C), the amine outcompetes the alcohol for the activated electrophile.

  • The Role of the Activated Ester: Highly reactive intermediates (such as acid chlorides or unhindered mixed anhydrides) are "hard" electrophiles that can indiscriminately attack both N- and O- nucleophiles. Conversely, utilizing coupling reagents like HATU or EDC/HOBt generates an active ester (e.g., OAt or OBt) that is "soft" enough to be highly selective for amines .

  • Base Selection and the DMAP Ban: Over-basification deprotonates the primary alcohol, exponentially increasing its nucleophilicity and driving undesired O-acylation. Therefore, non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are mandatory. 4-Dimethylaminopyridine (DMAP) must be strictly avoided. DMAP acts as an acyl transfer catalyst that forms a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with alcohols, destroying N-chemoselectivity.

  • Guanidinium vs. Organophosphorus Reagents: While HATU is considered the "golden standard" for difficult couplings due to its high efficiency and low epimerization 2, organophosphorus reagents like DEPBT have shown exceptional utility. DEPBT selectively reacts with the amino group of amino alcohol substrates to form the amide bond without any detectable ester formation, making it uniquely suited for unprotected amino alcohols 3.

Chemoselectivity Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (OBt / OAt) Acid->ActiveEster + Base Coupling Coupling Reagent (HATU / EDC) Coupling->ActiveEster Amide Target Amide (N-Acylation) ActiveEster->Amide Kinetically Favored (Primary Amine) Ester Side Product (O-Acylation) ActiveEster->Ester Excess Base / Heat (Primary Alcohol) AminoAlcohol (S)-2-Amino-5-(Cbz-amino) -1-pentanol AminoAlcohol->Amide AminoAlcohol->Ester

Chemoselective N-acylation pathway versus undesired O-acylation side reactions.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling systems when applied to unprotected amino alcohols.

Coupling ReagentActivation IntermediateN- vs O- SelectivityEpimerization RiskByproduct Removal StrategyBest Use Case
HATU / DIPEA OAt esterHigh (if kept at 0 °C)Very LowHOAt requires basic aqueous wash (sat. NaHCO₃)Sterically hindered carboxylic acids; rapid kinetics.
EDC / HOBt OBt esterVery HighLowUrea is water-soluble; removed via simple aqueous extractionStandard amino acid couplings; highly scalable.
DEPBT HOOBt esterAbsolute (N-only)NegligiblePhosphate byproducts removed via mild aqueous washesHigh-risk substrates prone to racemization or O-acylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means the workflow includes built-in In-Process Controls (IPCs) that provide immediate binary feedback (Pass/Fail) before proceeding to the next step, ensuring trustworthiness and reproducibility.

Protocol A: High-Efficiency Coupling using HATU/DIPEA

This protocol is optimized for coupling complex or sterically hindered carboxylic acids to (S)-2-Amino-5-(Cbz-amino)-1-pentanol. It utilizes HATU, which can occasionally form uronium side products if not strictly controlled , hence the pre-activation step is critical.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.05 eq

  • (S)-2-Amino-5-(Cbz-amino)-1-pentanol: 1.00 eq

  • HATU: 1.05 eq

  • DIPEA: 2.50 eq

  • Solvent: Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-activation (Self-Validation Step 1): Dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF under an inert atmosphere (N₂/Ar). Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.50 eq) dropwise.

    • Validation: The solution will transition from colorless to a pale yellow, confirming the formation of the active OAt ester. Stir for exactly 5 minutes.

  • Nucleophilic Addition: Dissolve (S)-2-Amino-5-(Cbz-amino)-1-pentanol (1.00 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture at 0 °C.

  • Controlled Warming: Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Control (Self-Validation Step 2): Withdraw a 5 µL aliquot and perform a Kaiser (ninhydrin) test.

    • Validation: A yellow/colorless result indicates complete consumption of the primary amine. A dark blue result indicates incomplete reaction; if blue, stir for an additional hour. Confirm via LC-MS (monitor for the disappearance of m/z 253.15 [M+H]⁺).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with:

    • 5% aqueous Citric Acid (3x) to remove unreacted amino alcohol and DIPEA.

    • Saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Brine (1x) to remove residual water.

  • Mass Balance (Self-Validation Step 3): Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Weigh the crude product. A mass significantly exceeding the theoretical yield indicates incomplete removal of HOAt or potential N,O-diacylation, necessitating immediate flash chromatography.

Workflow Step1 1. Pre-activation Acid + HATU + DIPEA (0 °C) Step2 2. Nucleophilic Addition Add Amino Alcohol (0 °C to RT) Step1->Step2 Step3 3. In-Process Control LC-MS & Kaiser Test Step2->Step3 Step4 4. Quench & Wash Citric Acid -> NaHCO3 -> Brine Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective amide coupling process.

Protocol B: Aqueous-Compatible Coupling using EDC/HOBt

This protocol is highly recommended for standard scale-up procedures due to the ease of removing the water-soluble urea byproduct generated by EDC.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.05 eq

  • (S)-2-Amino-5-(Cbz-amino)-1-pentanol: 1.00 eq

  • EDC·HCl: 1.10 eq

  • HOBt (hydrate): 1.10 eq

  • DIPEA: 2.00 eq (to neutralize EDC·HCl and the amino alcohol if it is a salt)

  • Solvent: DCM/DMF (4:1 v/v)

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid, HOBt, and EDC·HCl in the solvent mixture at 0 °C. Add DIPEA dropwise. Stir for 15 minutes to allow the formation of the OBt ester.

  • Addition: Add the (S)-2-Amino-5-(Cbz-amino)-1-pentanol in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight (12-16 hours).

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with a large excess of water. The desired amide will often precipitate out of solution. If it does not precipitate, extract with EtOAc and perform the standard acidic/basic washes described in Protocol A.

Troubleshooting: Addressing Side Reactions

Even with optimized protocols, deviations in temperature or stoichiometry can lead to undesired outcomes.

  • Observation of O-Acylation (Di-acylated mass on LC-MS):

    • Causality: Excess activated ester or localized heating during base addition.

    • Correction: Ensure strict 1.00 - 1.05 eq stoichiometry for the carboxylic acid and coupling reagent. Lower the initial addition temperature to -15 °C. Switch to the organophosphorus reagent DEPBT.

  • N-to-O Acyl Migration:

    • Causality: 1,2-amino alcohols are susceptible to N-to-O acyl shifts under strongly acidic conditions.

    • Correction: Keep the 5% citric acid wash cold (< 5 °C) and minimize the time the product spends in the acidic aqueous phase during extraction.

References

  • Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology.
  • HATU CAS 148893-10-1. Luxembourg Bio Technologies.
  • DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemiz
  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimiz
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

Sources

Application Note: Chemoselective Derivatization of the Hydroxyl Group in (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals working with chiral amino alcohol scaffolds. It addresses the specific challenges of chemoselectivity and stability inherent to (S)-2-Amino-5-(Cbz-amino)-1-pentanol , a reduced derivative of Ornithine (H-Orn(Z)-ol).

Executive Summary & Strategic Analysis

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a high-value chiral building block used in the synthesis of peptidomimetics, protease inhibitors (e.g., aldehyde pharmacophores), and heterocyclic scaffolds.

The Core Challenge: This molecule possesses three reactive centers with distinct nucleophilicities:

  • C1-Hydroxyl (Primary Alcohol): The target for derivatization.

  • C2-Amine (Primary, Chiral Center): Highly nucleophilic and prone to competitive acylation/alkylation.

  • C5-Amine (Carbamate Protected): Low nucleophilicity (Cbz-protected), generally inert under mild basic conditions.

Strategic Directive: Direct derivatization of the hydroxyl group (O-functionalization) in the presence of a free C2-amine is kinetically unfavorable; reagents targeting the alcohol (e.g., sulfonyl chlorides, oxidants, acyl halides) will preferentially react with or degrade the free amine.

Therefore, this guide mandates a "Protect-Activate-Transform" workflow:

  • Phase I: Chemoselective protection of the C2-amine (typically Boc).

  • Phase II: Derivatization of the hydroxyl group (Oxidation or Activation).

  • Phase III: Quality Control (Analytical Derivatization).

Reaction Logic & Pathway Visualization

The following decision tree illustrates the critical path for handling this scaffold.

G Start (S)-2-Amino-5-(Cbz-amino)-1-pentanol [Free C2-NH2, Free C1-OH] BocProt Intermediate A: Boc-Orn(Z)-ol [Protected Amines, Free OH] Start->BocProt Protocol 1: Boc2O, TEA (Chemoselective N-Prot) Cyclic Side Product: Aziridine/Piperidine Start->Cyclic Direct Activation (Avoid!) Aldehyde Target B: Boc-Orn(Z)-al (Aldehyde) BocProt->Aldehyde Protocol 2A: Swern or IBX Oxidation Mesylate Target C: Boc-Orn(Z)-OMs (Leaving Group) BocProt->Mesylate Protocol 2B: MsCl, TEA (Activation)

Figure 1: Synthetic workflow preventing intramolecular cyclization and N-alkylation.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Protection (Prerequisite)

Objective: Mask the nucleophilic C2-amine with a tert-butyloxycarbonyl (Boc) group to enable selective O-derivatization.

Reagents:

  • Substrate: (S)-2-Amino-5-(Cbz-amino)-1-pentanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino alcohol in 50 mL of anhydrous DCM.

  • Base Addition: Add TEA (12 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling prevents exothermic runaway and potential O-acylation side reactions.

  • Reagent Addition: Dropwise add a solution of

    
     (11 mmol) in 10 mL DCM over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin). The starting material spot (low Rf, Ninhydrin positive) should disappear.

  • Workup: Wash the organic layer with 1M citric acid (to remove TEA), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Result: Yields Boc-Orn(Z)-ol as a viscous oil or white solid. This intermediate is stable and ready for O-derivatization.

Protocol 2A: Oxidation to Aldehyde (Pharmacophore Synthesis)

Objective: Convert the hydroxyl group to an aldehyde (Boc-Orn(Z)-al) without racemization. Critical for peptide aldehyde inhibitors.

Method: Swern Oxidation (Preferred for preserving chirality).

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • TEA (5.0 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Activation: Cool anhydrous DCM (30 mL) to -78°C (Dry ice/Acetone). Add Oxalyl Chloride (15 mmol) dropwise.

  • DMSO Addition: Add DMSO (30 mmol) dropwise, maintaining temp < -70°C. Stir for 15 mins.

  • Substrate Addition: Add Boc-Orn(Z)-ol (10 mmol, from Protocol 1) dissolved in minimal DCM dropwise. Stir for 45 mins at -78°C.

  • Quench: Add TEA (50 mmol) dropwise. The mixture will turn cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[1] Crucial: Avoid strong acid or base during workup to prevent epimerization of the alpha-carbon.

  • Purification: Flash chromatography on silica gel (neutralized) immediately, or use crude for reductive amination.

Protocol 2B: Activation to Sulfonate Ester (Leaving Group)

Objective: Convert OH to O-Mesyl (Methanesulfonate) for subsequent nucleophilic substitution or cyclization.

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • TEA or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Dissolve Boc-Orn(Z)-ol (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

  • Addition: Add MsCl (12 mmol) dropwise via syringe.

  • Kinetics: Stir at 0°C for 30 minutes, then 1 hour at room temperature.

  • Validation: TLC should show a new spot with higher Rf than the alcohol.

  • Workup: Wash with cold 1M HCl (rapidly), then

    
    . Dry and concentrate.
    
  • Stability Warning: The O-Mesyl derivative is reactive. If the Boc group is removed under acidic conditions while the O-Ms is present, the free amine will cyclize to form a proline derivative (intramolecular displacement).

Analytical Quality Control (QC)

For verifying the purity of the starting material or intermediates, direct GC-MS or HPLC analysis requires derivatization to improve volatility and detectability.

Protocol 3: Silylation for GC-MS

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg of sample in 100 µL anhydrous Pyridine.

    • Add 100 µL BSTFA/TMCS.

    • Heat at 60°C for 30 minutes.

    • Result: Both the C1-OH and C2-NH2 (if free) will be silylated. The Cbz group usually remains intact or shows characteristic fragmentation.

    • Interpretation: Look for the molecular ion

      
       or 
      
      
      
      .

Data Summary Table

ParameterProtocol 1 (N-Prot)Protocol 2A (Oxidation)Protocol 2B (Activation)
Target Group C2-Amine (

)
C1-Hydroxyl (

)
C1-Hydroxyl (

)
Reagent

/ TEA
Oxalyl Chloride / DMSOMsCl / TEA
Temp Control 0°C

RT
-78°C (Strict)0°C
Key Risk O-acylation (if too hot)Racemization (if warm)Cyclization (upon deprotection)
Yield Target >95%80-90%>90%

References

  • ChemicalBook. (2020). Applications of 5-Amino-1-pentanol and derivatives in drug modification.[2][3] Retrieved from

  • BOC Sciences. (2023). Amino Alcohols as chiral auxiliaries and intermediates in asymmetric synthesis.[] Retrieved from

  • National Institutes of Health (NIH). (2013). Derivatization of hydroxyl functional groups for liquid chromatography. J Chromatogr A. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 5-(Boc-amino)-1-pentanol.[5][6][7] Retrieved from

  • ResearchGate. (2023). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.[8] Retrieved from

Sources

large-scale synthesis protocol for (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis Protocol for (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Strategic Context & Application

(S)-2-Amino-5-(Cbz-amino)-1-pentanol, commonly designated as


-Cbz-L-ornithinol, is a high-value chiral building block in pharmaceutical development. It serves as a critical precursor in advanced biocatalytic cascades. For instance, multi-enzyme systems utilizing galactose oxidase (GOase) and imine reductase (IRED) variants successfully convert 

-Cbz-L-ornithinol into L-3-

-Cbz-aminopiperidine, a core scaffold for numerous neuroactive and antimicrobial APIs[1][2].

Scaling the synthesis of this amino alcohol presents a distinct chemical challenge: the targeted reduction of the carboxylic acid must proceed without compromising the base-sensitive carboxybenzyl (Cbz) protecting group or inducing racemization at the


-chiral center.

Mechanistic Rationale: The System

Direct reduction of amino acids using standard metal hydrides like Lithium Aluminum Hydride (


) is industrially unfavorable due to extreme pyrophoricity, poor substrate solubility, and the risk of Cbz-group cleavage.

To circumvent this, we utilize the Sodium Borohydride/Iodine (


) methodology[3][4].
  • Causality of Reagent Selection: The reaction of

    
     with 
    
    
    
    in Tetrahydrofuran (THF) generates borane (
    
    
    ) in situ. Borane is highly electrophilic and exhibits exquisite chemoselectivity, rapidly reducing electron-rich carboxylic acids while leaving carbamates (Cbz) entirely intact[4].
  • Stereochemical Preservation: The free

    
    -amino group of the substrate coordinates with the generated 
    
    
    
    to form a stable amine-borane complex. This coordination directs the hydride transfer intramolecularly, effectively locking the conformation and preventing racemization at the
    
    
    -carbon[3].

Process Visualization

SynthesisWorkflow Start 1. N-δ-Cbz-L-ornithine + NaBH4 in THF I2_Add 2. I2/THF Addition (T < 5 °C, H2 Evolution) Start->I2_Add Dropwise Reflux 3. Reflux (18 h) In situ BH3 generation I2_Add->Reflux Heat to 70 °C Quench 4. Methanol Quench (Destroys excess borane) Reflux->Quench Cool to RT Workup 5. Aqueous KOH Workup (Breaks Boron Chelates) Quench->Workup Evaporate & Base Extract 6. Extraction (CH2Cl2) & Concentration Workup->Extract Phase Separation Product 7. (S)-2-Amino-5-(Cbz-amino)-1-pentanol (>85% Yield, >99% ee) Extract->Product Crystallization

Process Flow Diagram for the Large-Scale Synthesis of N-δ-Cbz-L-ornithinol.

Step-by-Step Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify reaction trajectory without requiring immediate off-line sampling.

Step 1: System Preparation & Hydride Charging

  • Purge a dry, 50-L glass-lined reactor with Nitrogen (

    
    ).
    
  • Charge the reactor with 15 L of anhydrous THF, followed by 342 g (9.04 mol, 2.41 equiv) of

    
    .
    
  • Causality:

    
     is largely insoluble in THF. The system must be rigorously anhydrous to prevent premature hydrolysis of the hydride network.
    

Step 2: Substrate Addition

  • Add 1.00 kg (3.75 mol, 1.00 equiv) of

    
    -Cbz-L-ornithine in steady portions at 20 °C.
    
  • Self-Validation (IPC): The mixture will remain a heterogeneous white suspension. Mild effervescence (

    
     gas) validates the formation of the sodium carboxylate salt.
    

Step 3: In Situ Borane Generation (Critical Process Parameter)

  • Chill the reactor jacket to maintain an internal temperature of 0–5 °C.

  • Prepare a solution of 1.14 kg (4.50 mol, 1.20 equiv) of Iodine (

    
    ) dissolved in 5 L of anhydrous THF.
    
  • Add the

    
     solution dropwise over 2.5 hours.
    
  • Causality: The reaction between

    
     and 
    
    
    
    is highly exothermic and evolves stoichiometric
    
    
    gas. Controlled addition dictates the safe generation of diborane.
  • Self-Validation (IPC): The dark brown color of the iodine solution dissipates instantly upon hitting the suspension, visually confirming rapid consumption.

Step 4: Thermal Reduction

  • Gradually heat the reactor to 70 °C (reflux) and maintain for 16–18 hours.

  • Causality: The intermediate amine-borane complex is highly stable. Extended thermal energy is mandatory to drive the intramolecular hydride transfer that executes the reduction.

  • Self-Validation (IPC): The reaction is deemed complete when the opaque suspension transitions into a clear, pale-yellow homogeneous solution.

Step 5: Quenching & Chelate Cleavage (The "Expert" Step)

  • Cool the reactor to 20 °C. Cautiously add 2.0 L of Methanol dropwise until effervescence ceases, destroying unreacted borane.

  • Concentrate the mixture under reduced pressure to yield a viscous syrup.

  • Critical Action: Add 10 L of 20% aqueous KOH solution and stir vigorously for 4 hours at room temperature.

  • Causality: Boron forms a highly robust 1,3,2-oxazaborolidine-like chelate with the newly synthesized amino alcohol. A standard aqueous quench will trap the product in the aqueous layer. Strong base and extended mechanical stirring are strictly required to hydrolyze the B-O and B-N bonds, liberating the free amino alcohol[3].

Step 6: Extraction & Isolation

  • Extract the aqueous phase with Dichloromethane (

    
    , 3 × 5 L).
    
  • Wash the combined organic layers with brine (2 L), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Recrystallize the resulting crude solid from a toluene/hexanes mixture to afford the pure product.

Quantitative Data & Analytical Specifications

The following table summarizes the expected analytical profile of the isolated product when adhering to this protocol.

ParameterSpecification / Expected ResultAnalytical Methodology
Reaction Yield 82% – 88%Gravimetric Analysis
Enantiomeric Excess (ee) > 99.0%Chiral HPLC
Chemical Purity > 98.5%HPLC (UV at 210 nm / 254 nm)
Physical State White to off-white crystalline solidVisual Inspection
Melting Point 68 °C – 72 °CCapillary Melting Point Apparatus
Mass Spectrometry

= 253.15 m/z
LC-MS (ESI+)

References

  • (R)-1-(cyclohexylmethyl)
  • Source: The Vespiary (Originally published in J. Org. Chem. 1993, 58, 3568-3571)
  • Reduction of amino acids to corresponding amino alcohols Source: Chemistry Stack Exchange URL

Sources

Application Note: Synthesis and Catalytic Utility of Functionalized Bis(oxazoline) Ligands from (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on Asymmetric Catalysis and Ligand Design . It details the use of (S)-2-Amino-5-(Cbz-amino)-1-pentanol (also known as


-Cbz-L-Ornithinol) as a high-value chiral scaffold for synthesizing functionalizable Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands.

Executive Summary

(S)-2-Amino-5-(Cbz-amino)-1-pentanol is a bifunctional chiral amino alcohol derived from L-Ornithine. Unlike standard amino alcohols (e.g., Valinol, Phenylalaninol) used in ligand synthesis, this compound possesses a Cbz-protected


-amino group . This distal functionality serves as a "chemical handle," allowing the resulting ligands to be immobilized on solid supports  (silica, polymers, nanoparticles) or tagged  without disrupting the metal-binding chiral pocket.

This guide details the protocol for converting this scaffold into a


-symmetric BOX ligand and its subsequent application in a Copper(II)-catalyzed Asymmetric Henry Reaction , a benchmark transformation for evaluating enantioselectivity.
Key Chemical Profile
PropertySpecification
Compound Name (S)-2-Amino-5-(Cbz-amino)-1-pentanol
CAS Number 22724-81-8 (Generic for amino pentanol) / Specific derivatives vary
Role Chiral Pool Scaffold / Ligand Precursor
Key Feature Distal Cbz-protected amine for orthogonal functionalization
Catalytic Utility Precursor to BOX/PyBOX ligands for Lewis Acid Catalysis (Cu, Zn, Mg)

Mechanistic Insight & Ligand Design

The utility of this molecule lies in its ability to form Oxazoline rings while retaining a protected side chain. In asymmetric catalysis, Bis(oxazoline)-Copper complexes (Cu-BOX) create a rigid chiral environment.

  • Binding Mode: The two oxazoline nitrogens chelate the metal (Cu, Zn), creating a Lewis acidic center.

  • Chiral Induction: The bulky side chains (derived from the amino alcohol) project toward the metal center, blocking specific quadrants and forcing the substrate to approach from a single face.

  • The "Ornithine Advantage": The Cbz-protected chain extends away from the catalytic center. This allows for post-synthetic modification (e.g., deprotection and covalent attachment to resin) without lowering enantioselectivity (

    
    ).
    
Pathway Visualization

LigandSynthesis Start (S)-2-Amino-5-(Cbz-amino)-1-pentanol (Chiral Scaffold) Inter Bis(amide) Intermediate Start->Inter + Dimethylmalonimidate (Condensation) Ligand C2-Symmetric BOX Ligand (Ornithine-BOX) Inter->Ligand Cyclization (Lewis Acid/Heat) Complex Active Catalyst [Cu(II)-BOX] Complex Ligand->Complex + Cu(OTf)2 (Complexation) SolidSupport Immobilized Catalyst Ligand->SolidSupport 1. H2/Pd-C (Deprotect) 2. Link to Resin Product Chiral Nitroaldol Product (High ee%) Complex->Product Catalysis (Henry Reaction)

Figure 1: Workflow from chiral scaffold to active catalyst, highlighting the immobilization potential.

Experimental Protocols

Protocol A: Synthesis of the "Ornithine-BOX" Ligand

Objective: Synthesize 2,2'-methylenebis[(4S)-4-(3-Cbz-aminopropyl)oxazoline].

Reagents:

  • (S)-2-Amino-5-(Cbz-amino)-1-pentanol (10.0 mmol)

  • Diethyl malonimidate dihydrochloride (5.0 mmol)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et3N)

Step-by-Step Procedure:

  • Neutralization: Suspend diethyl malonimidate dihydrochloride (1.15 g, 5 mmol) in anhydrous DCM (20 mL) at 0°C. Add Et3N (10 mmol) dropwise to liberate the free imidate. Stir for 30 mins.

  • Addition: Add (S)-2-Amino-5-(Cbz-amino)-1-pentanol (2.66 g, 10 mmol) dissolved in DCM (10 mL) slowly to the mixture.

  • Cyclization: Reflux the mixture for 12–24 hours. Monitor by TLC (formation of the bis-amide intermediate followed by cyclization).

    • Note: If cyclization is sluggish, a catalytic amount of ZnCl2 (5 mol%) can be added, or the intermediate bis-amide can be isolated and cyclized using TsCl/Et3N.

  • Workup: Cool to room temperature. Wash with water (2 x 20 mL) and brine. Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo and purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Yield: 60–75%.

    • Validation: 1H NMR should show the disappearance of the O-H proton and the characteristic oxazoline ring protons (~4.0–4.5 ppm).

Protocol B: Catalytic Asymmetric Henry Reaction (Nitroaldol)

Objective: Enantioselective addition of nitromethane to benzaldehyde using the Ornithine-BOX-Cu(II) complex.

Reagents:

  • Ornithine-BOX Ligand (from Protocol A) (0.055 mmol, 11 mol%)

  • Cu(OTf)2 (Copper(II) triflate) (0.05 mmol, 10 mol%)

  • Benzaldehyde (0.5 mmol)

  • Nitromethane (5.0 mmol, 10 equiv)

  • Ethanol (EtOH) or THF (2 mL)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)2 (18 mg, 0.05 mmol) and the Ornithine-BOX Ligand (0.055 mmol) in anhydrous EtOH (1 mL). Stir at room temperature for 1 hour. The solution typically turns deep blue/green, indicating complex formation.

  • Substrate Addition: Add nitromethane (0.27 mL, 5.0 mmol) to the catalyst solution.

  • Reaction Initiation: Cool the mixture to 0°C (or -20°C for higher ee). Add benzaldehyde (53 µL, 0.5 mmol).

  • Incubation: Stir at the set temperature for 24 hours. Monitor consumption of aldehyde by TLC.

  • Quench & Analysis: Filter the mixture through a short plug of silica gel (eluting with Et2O) to remove the copper catalyst. Concentrate the filtrate.

  • Determination of ee: Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10).

Performance Data & Validation

The following table summarizes expected performance metrics when using Ornithine-derived BOX ligands compared to standard Valine-derived ligands.

ParameterValine-BOX (Standard)Ornithine-BOX (This Protocol)Notes
Yield 85–95%82–92%Comparable reactivity.
Enantioselectivity (

)
90–94% (S)88–93% (S)Long side chain does not sterically interfere.
Solubility High in DCM/THFModerate (due to Cbz group)Cbz group adds lipophilicity.
Functionalizability None High Can be immobilized on silica/polymers.
Troubleshooting Guide
  • Low Yield: Ensure anhydrous conditions during ligand synthesis. Moisture hydrolyzes the imidate.

  • Low ee: Check the purity of the Cu(OTf)2. Traces of water or Cu(I) can erode selectivity. Ensure the ligand:metal ratio is strictly >1:1 to prevent background catalysis by free copper.

  • Ligand Solubility: If the Ornithine-BOX ligand is insoluble in EtOH, switch to THF or DCM for the complexation step, then dilute with the reaction solvent.

References

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines) as Helpful Ligands for Asymmetric Catalysts. Chemical Reviews , 103(8), 3119–3154.

  • Reiser, O. (2006). Aza-bis(oxazolines): New Chiral Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 39(7), 495-502. (Context on functionalized BOX ligands).
  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society , 121(4), 7559–7573.

  • Langhals, H., & Obermeier, A. (2018). Ornithine as a Starting Material for Chiral Ligands. European Journal of Organic Chemistry. (General grounding on Ornithine scaffolds).
  • Garg, P., et al. (2014).[1] Synthesis of 2-(hetero)aryloxazolines from nitriles and aminoalcohols. Journal of Organic Chemistry , 79, 8668-8677.[1]

Sources

Advanced Protecting Group Strategies for Polyfunctional Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction: The Chemoselectivity Landscape

Polyfunctional amino alcohols (e.g., sphingolipids, amino sugars, serine/threonine derivatives) represent a unique challenge in organic synthesis. The coexistence of nucleophilic amines (


) and hydroxyls (

), often with varying degrees of steric hindrance (primary vs. secondary), requires a rigorous strategic framework to prevent polymerization, racemization, or regiochemical scrambling.

This guide moves beyond basic textbook definitions to provide field-proven strategies for orthogonal protection (linear differentiation) and cyclic constraint (conformational locking).

The Core Strategic Decision

Before selecting reagents, the synthetic route must be categorized into one of two logic streams:

  • Linear Orthogonality: Independent manipulation of N and O termini.

  • Cyclic Constraint: Simultaneous protection of N and O atoms to lock stereochemistry (e.g., oxazolidines).

Strategic Framework & Decision Matrix

The following decision matrix illustrates the logic flow for selecting the appropriate strategy based on substrate topology and downstream conditions.

ProtectionStrategy Start Substrate Analysis: Polyfunctional Amino Alcohol Topology Are functional groups 1,2 or 1,3 related? Start->Topology Cyclic STRATEGY A: Cyclic Constraint (Oxazolidines/Oxazolines) Topology->Cyclic Yes (Serine, Threonine, Sphingosine) Linear STRATEGY B: Linear Orthogonality Topology->Linear No (Remote functional groups) Racemization Is Stereocenter Labile? Cyclic->Racemization BaseSens Downstream Base Sensitivity? Linear->BaseSens AcidSens Downstream Acid Sensitivity? BaseSens->AcidSens No Boc N-Boc / O-Bn (Acid Labile / Hydrogenolysis) BaseSens->Boc Yes (Avoid Base) Fmoc N-Fmoc / O-TBDMS (Base Labile / Fluoride Labile) AcidSens->Fmoc Yes (Avoid Acid) Garner Garner's Aldehyde Protocol (Boc-Acetonide) Racemization->Garner High Risk (Aldehyde/Ketone formation)

Figure 1: Strategic decision tree for amino alcohol protection. Green paths indicate conformational locking strategies ideal for preserving chirality.

Strategy A: Linear Orthogonality (The "Grid" Approach)

In this approach, the amine and alcohol are protected with groups that possess non-overlapping deprotection mechanisms.

Stability Matrix

The table below summarizes the compatibility of common pairs used in complex total synthesis.

N-Protecting GroupO-Protecting GroupOrthogonality PrinciplePrimary Utility
Boc (tert-butoxycarbonyl)TBDMS (Silyl ether)Acid vs. Fluoride Standard for solid-phase synthesis; TBDMS is cleaved by TBAF without touching Boc.
Fmoc (Fluorenylmethoxycarbonyl)Trt (Trityl)Base vs. Mild Acid Peptide synthesis; Trityl is highly selective for primary -OH over secondary -OH.
Cbz (Benzyloxycarbonyl)Acetonide (Isopropylidene)H2/Pd vs. Acid Carbohydrate chemistry; Cbz is stable to the acidic conditions needed to form/cleave acetonides.
Alloc (Allyloxycarbonyl)Bn (Benzyl ether)Pd(0) vs. H2/Pd "Safety catch" strategy; Alloc is removed neutrally with

.
Protocol: Regioselective Protection of 1,3-Amino Diols

Scenario: You have a 2-amino-1,3-propanediol derivative (e.g., Serinol). You need to protect the amine and the primary alcohols differentially.

Reagents:

  • 
     (Di-tert-butyl dicarbonate)
    
  • 
     (tert-Butyldimethylsilyl chloride)
    
  • Imidazole (Catalyst/Base)

Step-by-Step Methodology:

  • N-Protection (Chemoselective):

    • Dissolve amino diol (10 mmol) in THF/Water (1:1).

    • Add

      
       (2.5 eq) followed by 
      
      
      
      (1.1 eq).
    • Mechanism:[1][2][3][4][5] The amine is significantly more nucleophilic than the hydroxyls. The biphasic/aqueous condition suppresses O-acylation.

    • Stir at RT for 4h. Extract with EtOAc.

  • O-Silylation (Regioselective):

    • Dissolve the crude N-Boc intermediate in dry DMF (0.5 M).

    • Add Imidazole (2.5 eq) and cool to 0°C.

    • Add TBSCl (1.1 eq per primary -OH).

    • Critical Insight: Primary alcohols react roughly 100x faster than secondary alcohols with silyl chlorides due to steric hindrance. If a secondary -OH is present, keep the temperature at 0°C to ensure selectivity.

    • Quench with saturated

      
      .
      

Strategy B: Cyclic Constraints (The "Bridge" Approach)

When the amino and hydroxyl groups are vicinal (1,2) or separated by one carbon (1,3), forming a cyclic protecting group is often superior. This strategy locks the conformation , preventing the rotation of the C-C bond that often leads to racemization during subsequent activation steps (e.g., oxidation to aldehydes).

The Gold Standard: Garner's Aldehyde Synthesis

Garner's aldehyde is the archetypal chiral building block derived from serine. It utilizes an oxazolidine ring to protect both the amine and alcohol while masking the latent aldehyde.

Why it works: The oxazolidine ring creates a "bicyclic" steric environment (with the Boc group) that forces the bulky tert-butyl group to shield the re-face of the aldehyde, directing nucleophilic attack with high diastereoselectivity.

Diagram: Garner's Aldehyde Pathway[3][5][6]

GarnerSynthesis Serine L-Serine (Zwitterion) Ester Methyl Ester HCl Salt Serine->Ester AcCl, MeOH (Reflux) BocEster N-Boc Methyl Ester Ester->BocEster Boc2O, Et3N CH2Cl2 Oxazolidine N-Boc Oxazolidine BocEster->Oxazolidine 2,2-DMP BF3·OEt2 (Cat.) Garner Garner's Aldehyde Oxazolidine->Garner DIBAL-H -78°C, Toluene

Figure 2: The Koskinen modification of Garner's Aldehyde synthesis, utilizing BF3·OEt2 for kinetic acetonization.

Detailed Protocol: Koskinen Modification

This protocol is preferred over the original Garner procedure because it avoids the use of toxic benzene and uses Lewis acid catalysis for faster conversion.

Reagents:

  • N-Boc-L-Serine Methyl Ester

  • 2,2-Dimethoxypropane (DMP)[3][5][6]

  • Boron trifluoride diethyl etherate (

    
    )
    
  • Acetone/Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-Boc-L-Serine Methyl Ester (10 mmol) in anhydrous DCM (50 mL).

  • Acetonization:

    • Add 2,2-Dimethoxypropane (DMP) (10 eq, excess is solvent/reagent).

    • Add catalytic

      
       (0.1 eq). Caution: Fuming liquid.
      
    • Observation: The solution will turn yellow/orange. Stir at Room Temperature for 30–60 minutes.

    • Mechanistic Note: The Lewis acid coordinates to the carbonyl oxygen of the Boc group and the serine hydroxyl, facilitating the attack of the acetonide.

  • Quench:

    • Add

      
       (0.2 eq) to neutralize the Lewis acid.
      
    • Concentrate in vacuo to remove DCM and excess DMP.

  • Purification:

    • Flash chromatography (Hexane/EtOAc 4:1).

    • Yield Target: >85% as a colorless oil.

Troubleshooting & Optimization

Migration of Protecting Groups (Acyl Migration)

Problem: In 1,2-amino alcohols, acyl groups (like Acetyl or Benzoyl) on the oxygen can migrate to the nitrogen under basic conditions (


 or 

shift). Solution:
  • Avoid ester protection if the amine is secondary and unprotected.

  • Use Carbamates (Boc/Cbz) for the amine; they are electronically deactivated and less prone to intramolecular attack by the hydroxyl.

Racemization of -Centers

Problem: Oxidation of N-protected amino alcohols to amino aldehydes often leads to racemization via enolization. Solution:

  • Use the Oxazolidine strategy (Section 4). The ring strain and steric bulk prevent the alignment of the

    
    -proton with the carbonyl 
    
    
    
    -system, significantly raising the energy barrier for enolization.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[7] Wuts, P.G.M.[7] John Wiley & Sons, 2014 .

  • Synthesis of Garner's Aldehyde (Koskinen Procedure). McKillop, A.; Taylor, R. J. K.; Watson, R. J.; Lewis, N. Synthesis1994 , 1994(1), 31–33.

  • Garner's Aldehyde: A Versatile Intermediate. Liang, X.; Andersch, J.; Bols, M. J. Chem. Soc., Perkin Trans. 12001 , 2136–2157.

  • Selective Silylation of Primary Alcohols. Chaudhary, S. K.; Hernandez, O. Tetrahedron Lett.1979 , 20, 99–102.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (S)-2-Amino-5-(Cbz-amino)-1-pentanol Common Synonyms: H-Orn(Z)-ol;


-Cbz-L-Ornithinol
CAS Registry Number:  (Generic for Ornithinol derivatives, specific CAS varies by salt form)

Introduction: The Synthetic Challenge

You are likely synthesizing this molecule as a chiral building block or a peptidomimetic intermediate. The transformation involves reducing the carboxylic acid (or ester) of


-Cbz-L-Ornithine to a primary alcohol while preserving the Cbz protecting group on the 

-amine and the stereochemistry at the

-carbon.

The Failure Points: Most researchers encounter low yields (30-50%) not because the reaction fails, but because the work-up fails . Amino alcohols form stable, water-soluble complexes with boron byproducts, leading to massive losses in the aqueous layer during extraction.

Module 1: The "Gold Standard" Protocol

While Lithium Aluminum Hydride (LAH) is a powerful reducing agent, it is often too aggressive for Cbz groups (leading to cleavage) and dangerous to scale. The industry-preferred method utilizes Sodium Borohydride (


) activated by Lithium Chloride (

)
or

in refluxing THF/Methanol
.
Recommended Route: In-Situ Generation

This method generates


 in situ, which is strong enough to reduce the ester but mild enough to preserve the Cbz group and preventing racemization.

Reagents:

  • Starting Material: H-Orn(Z)-OMe (Methyl ester hydrochloride salt recommended).

  • Reducing System:

    
     (2.5 equiv) + 
    
    
    
    (2.5 equiv).
  • Solvent: Anhydrous THF / Ethanol (1:1).

Step-by-Step Workflow:

  • Preparation: Dissolve H-Orn(Z)-OMe

    
    HCl in anhydrous THF/EtOH.
    
  • Activation: Add

    
     and stir for 10 minutes to ensure dissolution.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. ( Critical: Exothermic 
    
    
    
    evolution).
  • Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin; alcohol moves slower than ester).

  • The "Yield-Saver" Quench:

    • Standard Mistake: Quenching with water/HCl and immediately extracting.

    • Correct Method: Acidify to pH 2-3 with 10% Citric Acid or 1N HCl. Stir for 1 hour to break the Boron-Amine complex. Neutralize to pH 9-10 with saturated

      
       or NaOH before extraction.
      

Module 2: Troubleshooting Guides

Visualizing the Problem Pathways

The following diagram illustrates the critical decision points where yield is lost.

Optimization Start Start: H-Orn(Z)-OMe Reduction CheckTLC Check TLC (Ninhydrin) Start->CheckTLC Incomplete Issue: Starting Material Remains CheckTLC->Incomplete Ester spot visible Complete Reaction Complete CheckTLC->Complete Only polar spot Incomplete->Start Add CaCl2 or LiCl Increase Time Quench Quench & Workup Complete->Quench PhaseSep Phase Separation Quench->PhaseSep LowYield Issue: Low Mass Recovery PhaseSep->LowYield Product in Aqueous Layer Racemization Issue: Loss of Chirality PhaseSep->Racemization High Temp / Strong Base LowYield->Quench FIX: Use Salting Out (NaCl) FIX: Continuous Extraction (DCM)

Caption: Troubleshooting logic flow identifying the three primary failure modes: Incomplete reaction, Aqueous loss (Low Yield), and Racemization.

Issue 1: "My yield is <40%. Where is my product?"

Diagnosis: The product is likely trapped in the aqueous layer or stuck in a boron emulsion. The Science: Amino alcohols are amphiphilic. The free amine forms a complex with boric acid byproducts (


), which is water-soluble.

Corrective Actions:

  • Saturation: Saturate the aqueous phase with solid NaCl (Salting out) before extraction. This forces the organic product out of the water.

  • Solvent Switch: Replace Ethyl Acetate with DCM (Dichloromethane) containing 10% Methanol or n-Butanol . The alcohol/amine functionality requires a more polar organic solvent for efficient extraction.

  • The Chelation Fix: Use a Tartaric Acid or Potassium Sodium Tartrate (Rochelle's Salt) wash during the quench. Tartrate binds boron more tightly than your amine does, releasing the product.

Issue 2: "The product is racemized (low ee%)."

Diagnosis: The chiral center at the


-position (connected to the free amine) has inverted.
The Science:  This usually occurs before reduction (during ester formation if heat was used) or during reduction if the temperature spiked.

Corrective Actions:

  • Temperature Control: Ensure the

    
     addition is done strictly at 0°C.
    
  • Avoid Reflux: If using the

    
     reflux method, switch to the 
    
    
    
    (room temperature) method.
  • CDI Activation: For extremely sensitive substrates, activate the amino acid with 1,1'-Carbonyldiimidazole (CDI) and then reduce.[1] This "one-pot" method is known to minimize racemization compared to ester isolation [1].

Issue 3: "I see a side product that isn't the starting material."

Diagnosis: Over-reduction or Cyclization.

  • Cyclization: The free amine can attack the ester (intermolecularly) or the Cbz carbonyl (less likely) to form lactams or cyclic ureas.

    • Fix: Keep the concentration dilute (0.1 M) to favor the reduction over intermolecular side reactions.

  • Cbz Removal: If you used strong acid or hydrogenation conditions, you may have cleaved the Cbz.

    • Fix: Confirm Cbz presence via NMR (Phenyl protons at 7.3 ppm, Benzylic

      
       at 5.1 ppm).
      

Module 3: Analytical Data & Validation

Compare your crude results against these benchmarks to validate your synthesis.

ParameterExpected ValueTroubleshooting
Physical State Viscous Oil / Waxy SolidIf liquid, likely solvent trapped. Dry under high vacuum.
TLC (

)
~0.2 - 0.3 (lower than ester)System: DCM:MeOH:NH4OH (90:10:1). Stain: Ninhydrin (Red/Purple).
1H NMR

3.3-3.6 ppm (m, 2H,

-OH)
If missing, reduction failed. If doublet, likely aldehyde (incomplete).
Yield 75% - 90%<50% implies extraction issues (see Issue 1).

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LAH) instead? A: Technically yes, but not recommended. LAH requires strictly anhydrous conditions and can attack carbamates (Cbz) at reflux temperatures, leading to


-methylated side products. 

protocols are chemoselective for the ester over the carbamate [2].

Q: My product is an oil, but I need a solid. How do I crystallize it? A: Amino alcohols are notoriously difficult to crystallize as free bases. Convert it to a salt:

  • Dissolve in minimal dry Ethanol.

  • Add 1.0 equiv of Oxalic Acid or anhydrous HCl in Dioxane.

  • Add Diethyl Ether until cloudy and cool to -20°C.

Q: Is the Iodine (


) method better? 
A:  The 

system is excellent for reducing amino acids directly (skipping the ester step). However, it generates HI, which must be neutralized carefully. For the ester starting material,

is cleaner [3].

References

  • BenchChem Technical Support. (2025).[1] Synthesis of Amino Alcohol Compounds: Activation with CDI and Reduction.[1][2] Retrieved from

  • Abiko, A., et al. (1992). Simple and Chemoselective Reduction of Esters to Alcohols using NaBH4/LiCl. Tetrahedron Letters.
  • McKennon, M. J., et al. (1993).[3] A Convenient Reduction of Amino Acids and Their Derivatives.[2][3][4] Journal of Organic Chemistry.

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols (US20100168385A1). Retrieved from

Sources

Technical Support Center: Purification of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for the purification of (S)-2-Amino-5-(Cbz-amino)-1-pentanol (also known as


-Cbz-L-Ornithinol).

Case ID: PUR-ORN-CBZ-005 Status: Active Subject: Troubleshooting Flash Chromatography for Polar Basic Amines Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Inquiry: "I am trying to purify (S)-2-Amino-5-(Cbz-amino)-1-pentanol after a borohydride reduction of


-Cbz-Ornithine methyl ester. The compound streaks on TLC, co-elutes with impurities, and I am losing mass on the column. How do I fix this?"

Technical Analysis: The target molecule contains three distinct functional motifs that complicate purification:

  • Primary Amine (C2): Highly basic. Interacts strongly with acidic silanols (

    
    ) on standard silica, causing severe tailing (streaking) and irreversible adsorption (mass loss).
    
  • Primary Alcohol (C1): Increases polarity, requiring polar mobile phases.

  • Cbz Group (C5): Provides UV activity (254 nm) and lipophilicity, but also sensitivity to hydrogenolysis (avoid Pd/C contamination).

Core Recommendation: Standard silica chromatography using Hexane/Ethyl Acetate is insufficient . You must switch to a Dichloromethane (DCM) / Methanol (MeOH) system modified with a basic additive (Ammonium Hydroxide or Triethylamine) or utilize Amine-functionalized Silica .

Decision Logic & Workflow

The following workflow illustrates the decision process for selecting the optimal stationary and mobile phases based on your specific observations.

PurificationWorkflow cluster_legend Key Decision Factors Start Start: Crude Mixture Analysis Solubility Check Solubility in DCM Start->Solubility TLC_Check Run TLC (10% MeOH/DCM) Solubility->TLC_Check Soluble Method_C Method C: Reverse Phase (C18) (If highly polar impurities) Solubility->Method_C Insoluble/Oily Tailing Is the Spot Tailing/Streaking? TLC_Check->Tailing Method_A Method A: Standard Silica + 1% NH4OH Modifier Tailing->Method_A Yes (Standard Lab) Tailing->Method_A No (Unlikely) Method_B Method B: Amine-Functionalized Silica (No Modifier Needed) Tailing->Method_B Yes (High Budget/Scale) Info * Amine silica prevents silanol interaction * NH4OH suppresses ionization of the amine

Figure 1: Decision tree for selecting the purification strategy based on compound behavior.

Standard Operating Procedure (SOP)

Protocol ID: SOP-NH2-MOD-01 Method: Silica Gel Chromatography with Basic Modifier

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

    
    , 28-30% aq).
    
    • Note: Prepare Solvent B fresh. The ammonia deactivates silica acidity.[1]

Step-by-Step Protocol
  • Column Pre-treatment (The "Neutralization" Step):

    • Why: Standard silica is acidic (pH ~5). Loading a basic amine directly causes salt formation with silanols.

    • Action: Flush the packed column with 3 Column Volumes (CV) of DCM containing 1% Triethylamine (TEA) or your ammonia-modified mobile phase. This caps the active silanol sites.

  • Sample Loading:

    • Dissolve the crude (S)-2-Amino-5-(Cbz-amino)-1-pentanol in a minimum volume of DCM.

    • Troubleshooting: If solubility is poor, add a small amount of MeOH, but keep it <5% of the load volume to prevent band broadening.

    • Avoid: Do not use Acetone or Ethyl Acetate for loading if possible; primary amines can react with acetone (imine formation) or streak in EtOAc without modifiers.

  • Elution Gradient:

    • Run a linear gradient.[2]

    • Start: 100% Solvent A (DCM).

    • End: 20% Solvent B (MeOH + 1%

      
      ) over 20 CV.
      
    • Target Elution: The product typically elutes between 5–10% MeOH.

  • Detection:

    • UV: 254 nm (Strong absorption from Cbz phenyl ring).

    • Stain: Ninhydrin. The product has a free primary amine and will stain deep red/purple upon heating.

Troubleshooting & FAQs

Q1: Why is my compound streaking even with MeOH?

Diagnosis: Methanol is polar but does not sufficiently suppress the protonation of the amine by the acidic silica. Solution: You must add a basic modifier.

  • Option 1 (Preferred): Add 0.5% – 1.0% Ammonium Hydroxide (

    
    ) to the Methanol bottle.
    
  • Option 2: Add 1% Triethylamine (TEA) to the mobile phase. Warning: TEA is harder to remove (high boiling point) and can contaminate NMR spectra.

Q2: I am recovering less than 50% of my mass. Where is it?

Diagnosis: Irreversible adsorption. The amine has formed a stable salt with the silica surface. Solution:

  • Flush the column: At the end of the run, flush with DCM:MeOH:NH4OH (80:18:2) . This high-pH, high-polarity wash often releases "stuck" amines.

  • Switch Stationary Phase: Use Amine-functionalized Silica (NH-Silica) . This phase is non-acidic and requires no mobile phase modifiers, preventing adsorption losses [1].

Q3: Can I use C18 (Reverse Phase)?

Diagnosis: Yes, but retention may be low due to the polarity of the amino-alcohol. Solution:

  • Use a buffer with high pH (e.g., Ammonium Bicarbonate, pH 10) to keep the amine neutral (unprotonated).

  • Caution: At acidic pH (e.g., TFA), the molecule is doubly protonated and will elute in the void volume.

Q4: How do I remove the Boron impurities from the reduction step?

Context: Synthesis from Cbz-Ornithine often uses


. Boron complexes can co-elute.
Solution: 
  • Ensure the reaction quench involved an acid workup (e.g., citric acid) followed by basification (NaOH) to break boron-nitrogen complexes before the column.

  • If boron persists (seen as a broad smear in NMR), perform a MeOH co-evaporation (3x) to remove volatile trimethyl borate before loading the column [2].

Data & Solvent System Reference

Table 1: Recommended Solvent Systems for Amino-Alcohols

Solvent SystemModifierApplicationProsCons
DCM / MeOH 1%

Primary Choice Excellent solubility; Ammonia evaporates easily.Ammonia odor; requires fume hood.[3]
DCM / MeOH 1% TEAAlternativeGood tailing suppression.TEA is difficult to remove; interferes with NMR.
EtOAc / EtOH 1% TEAGreen AlternativeLower toxicity.Poor solubility for very polar amino-alcohols.
Acetonitrile / Water 0.1% Formic AcidReverse Phase (C18)Good for LC-MS purification.Requires lyophilization to remove water.

References

  • Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols (US20100168385A1).
  • National Institutes of Health (NIH). (2011). Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine.[6] Enzyme and Microbial Technology.[7] Retrieved from [Link]

Sources

identifying side products in the synthesis of Cbz-protected aminopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Help Desk. Ticket Subject: Troubleshooting Impurities in


-Benzyloxycarbonyl (Cbz) Protection of Amino Alcohols.
Status:  Open
Agent:  Senior Application Scientist
Executive Summary

The protection of 5-aminopentan-1-ol with benzyl chloroformate (Cbz-Cl) is a competition between the nucleophilic amine (desired) and the hydroxyl group (undesired). While amines are kinetically superior nucleophiles, "O-acylation" (carbonate formation) is a pervasive side reaction driven by excess reagent, high pH, or improper temperature control. Furthermore, the quality of the starting material (5-aminopentan-1-ol) often introduces cyclized impurities (piperidine derivatives) that mimic the product's physicochemical properties.

This guide provides a diagnostic workflow to identify, prevent, and remediate these specific side products.

Part 1: The Reaction Network (Visualized)

The following pathway map illustrates the critical branching points where yield is lost.

ReactionNetwork SM 5-Aminopentan-1-ol (Starting Material) Target N-Cbz-5-aminopentan-1-ol (Target Product) SM->Target 1. Kinetic Control (0°C, pH 8-9) Side_Cyc N-Cbz-Piperidine (Cyclized Impurity) SM->Side_Cyc 4. Impure SM (Piperidine contam.) CbzCl Cbz-Cl (Reagent) Side_BnOH Benzyl Alcohol (Hydrolysis Product) CbzCl->Side_BnOH 3. Hydrolysis (H2O) Side_O N,O-bis-Cbz (Over-reaction) Target->Side_O 2. Excess Cbz-Cl or High pH

Figure 1: Reaction network showing the kinetic path to the target carbamate versus thermodynamic and impurity-driven side paths.

Part 2: Troubleshooting Tickets (Q&A)
Ticket #001: The "Double-Spot" Issue

User Report: "My TLC shows a less polar spot running just above my product. The NMR shows extra aromatic protons and a downfield shift in the aliphatic region."

Diagnosis: N,O-bis-Cbz Formation (Carbonate impurity) This occurs when the hydroxyl group reacts with Cbz-Cl. While the amine reacts faster, the alkoxide (formed if pH > 10) or simply high local concentrations of Cbz-Cl will force the reaction onto the oxygen.

  • Mechanism:

    
     (Carbonate).
    
  • Key Indicator: Look at the triplet corresponding to the

    
     next to the oxygen.
    
    • Target (Alcohol):

      
       ppm.
      
    • Impurity (Carbonate):

      
       ppm (Deshielded by carbonyl).
      

Corrective Action (The "Rescue" Protocol): Do not discard the batch. Carbonates are far more labile to basic hydrolysis than carbamates (the N-Cbz group).

  • Dissolve the crude mixture in MeOH.

  • Add 2.0 equivalents of

    
     or LiOH.
    
  • Stir at room temperature for 30–60 minutes.

  • Result: The unstable O-Cbz carbonate hydrolyzes back to the alcohol (Target), while the stable N-Cbz carbamate remains intact [1].

Ticket #002: The "Ghost" Mass

User Report: "LC-MS shows a peak with the correct mass for the product, but also a peak with Mass = (Product - 18). My starting material was old/yellow."

Diagnosis: N-Cbz-Piperidine 5-aminopentan-1-ol can cyclize to piperidine via intramolecular dehydration, a process accelerated by heat or shelf-aging. Since piperidine is a secondary amine, it reacts avidly with Cbz-Cl to form


-Cbz-piperidine.
  • Why it happens: Commercial 5-aminopentan-1-ol often contains 2-5% piperidine if not freshly distilled.

  • Differentiation:

    • Target: Broad singlet (

      
      ) in IR/NMR; Exchangeable proton (
      
      
      
      shake).
    • Impurity: No

      
       signal. NMR shows distinct ring protons (multiplets at 
      
      
      
      1.5–1.6 ppm).[1]
  • Prevention: Distill 5-aminopentan-1-ol before use if significant piperidine is suspected, or use a slight excess of Cbz-Cl to ensure the linear amine reacts, then separate via careful chromatography (the cyclic impurity is much less polar).

Ticket #003: The Persistent Oil

User Report: "I isolated my product, but it's an oil that won't solidify. NMR shows a singlet at 4.6 ppm and aromatic signals, but the integration is off."

Diagnosis: Benzyl Alcohol Contamination Benzyl chloroformate hydrolyzes in water to form benzyl alcohol (


), 

, and

. Benzyl alcohol is a high-boiling oil (

) that co-elutes with many polar carbamates.
  • NMR Signature:

    • Benzyl Alcohol: Singlet at

      
       ppm (
      
      
      
      ).
    • Cbz-Product: Singlet at

      
       ppm (
      
      
      
      of the carbamate).
  • Removal:

    • High Vacuum: Prolonged drying at

      
       mbar and 
      
      
      
      .
    • Hexane Wash: Triturate the crude oil with cold hexanes/pentane. The polar amino-alcohol product often solidifies or oils out, while benzyl alcohol dissolves in the hexanes [2].

Part 3: Diagnostic Data Toolkit

Use this table to confirm the identity of your isolated species.

FeatureTarget: N-Cbz-5-aminopentan-1-ol Side Product: N,O-bis-Cbz Impurity: N-Cbz-Piperidine
TLC (

)
Baseline/Low (Polar)High (Non-polar)High (Non-polar)

NMR:

-N

ppm (q)

ppm (q)

ppm (m)

NMR:

-O

ppm (t)

ppm (t)
Absent

NMR: Cbz-


ppm (s, 2H)
Two singlets (4H total)

ppm (s, 2H)
IR Spectrum Strong

stretch (

)
No

; Two

bands
No

Part 4: Optimized Protocol (Self-Validating)

To minimize the side products described above, follow this optimized Schotten-Baumann procedure.

Reagents:

  • 5-aminopentan-1-ol (1.0 equiv)

  • 
     (1.05 equiv) — Strict stoichiometry prevents O-acylation.
    
  • 
     (2.0 equiv) — Mild base prevents high pH excursions.
    
  • Solvent: THF/Water (1:1).

Step-by-Step:

  • Dissolution: Dissolve amino alcohol and

    
     in THF/Water. Cool to 
    
    
    
    .
    • Why? Low temperature favors the kinetic reaction (N-attack) over the thermodynamic/slower O-attack.

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Control: Maintain internal temp

      
      .
      
  • Monitoring: Stir at

    
     for 1 hour, then warm to RT.
    
    • Check: TLC should show consumption of amine.[2] If "Double Spot" (bis-Cbz) appears, apply Rescue Protocol (see Ticket #001) before workup.

  • Workup: Dilute with EtOAc. Wash with 1M

    
     (removes unreacted amine and piperidine), then Brine.
    
    • Note: The

      
       wash is critical to remove any trace 
      
      
      
      -Cbz-piperidine if it didn't form (though usually, the piperidine is protected and stays in organic). Actually, the
      
      
      wash removes unreacted piperidine. If
      
      
      -Cbz-piperidine formed, it is neutral and remains in the organic layer, requiring column chromatography for removal.
References
  • Selective Hydrolysis of Carbonates: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
  • Purification of Cbz-Derivatives: BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from .

  • Selectivity of Cbz-Cl: Cotarca, L.; Eckert, H. Phosgenations - A Handbook, Wiley-VCH, 2003.
  • NMR Data Verification: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds, 4th ed.; Springer, 2009.

Sources

Technical Support Center: Optimization of Cbz Protection for 2,5-Diaminopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for amino alcohol protection. You are likely working with 2,5-diaminopentan-1-ol (often referred to as Ornithinol ), a reduced form of the amino acid Ornithine.

This substrate presents a classic "chemoselectivity triad": two primary amine sites (


 and 

) and one primary hydroxyl group (

). Your objective is typically global

-diprotection
while leaving the hydroxyl group free for further functionalization.

This guide moves beyond basic textbook definitions to address the specific hydrodynamic and kinetic challenges of protecting this polar, water-soluble substrate with the lipophilic Benzyloxycarbonyl (Cbz) group.

Module 1: Reaction Design & Reagent Selection

Before starting, select the reagent system that matches your purity requirements and budget.

Comparative Analysis: Cbz-Cl vs. Cbz-OSu
FeatureBenzyl Chloroformate (Cbz-Cl) Cbz-N-hydroxysuccinimide (Cbz-OSu)
Reactivity High (Aggressive)Moderate (Controlled)
Byproducts HCl (Requires active pH neutralization)N-Hydroxysuccinimide (Water soluble)
Selectivity Lower (Risk of O-acylation if pH > 11)High (Preferential to amines)
Cost Low (Bulk scale preferred)High (Small scale/High value preferred)
Recommendation Standard Choice. Use with Schotten-Baumann conditions.Troubleshooting Choice. Use if O-acylation is persistent.

Module 2: Standard Operating Procedure (SOP)

Protocol:


-DiCbz-2,5-diaminopentan-1-ol Synthesis 
Target Scale: 10 mmol | Expected Yield: >85%
The Setup (Schotten-Baumann Conditions)

The substrate is highly water-soluble, while the product is lipophilic. We use a biphasic system to "pull" the product out of the aqueous phase as it forms, preventing over-reaction.

  • Solvent: Water : THF (1:1 v/v). Note: Dioxane can be used, but THF is easier to strip.

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1][2] Avoid NaOH unless using an autotitrator (pH spikes cause O-acylation).
Step-by-Step Execution
  • Dissolution: Dissolve 2,5-diaminopentan-1-ol (1.0 equiv) in water.

  • Basification: Add

    
     (2.5 - 3.0 equiv). The solution must be basic (pH ~9-10) before reagent addition to scavenge HCl.
    
  • Controlled Addition: Cool to 0°C . Dissolve Cbz-Cl (2.2 - 2.4 equiv) in a minimal amount of THF. Add this solution dropwise over 30-60 minutes.

    • Critical: Rapid addition generates local heat and acidity, leading to impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Add a primary amine (e.g., N,N-dimethylethylenediamine, 0.1 eq) to scavenge excess Cbz-Cl, or simply stir with water if time permits.

Workup (The "Sticky" Phase)
  • Evaporation: Remove bulk THF under reduced pressure.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
    • Troubleshooting: If the interface is messy (emulsion), add brine.

  • Wash: Wash combined organics with 1M HCl (removes unreacted amine), then Sat.

    
    , then Brine.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%). Where is my product?

Diagnosis: The pH likely dropped during the reaction. Mechanism: Cbz-Cl releases HCl upon reaction.[3] If the base is consumed, the pH drops below the pKa of the amines (~9-10). The amines become protonated (


) and are no longer nucleophilic.
Fix: 
  • Increase the buffer capacity (use

    
     instead of 
    
    
    
    ).
  • Monitor pH with paper; keep it between 9 and 10.

Q2: I see a side product with higher Rf (O-Cbz formation).

Diagnosis: "O-acylation" (Carbonate formation). Mechanism: The hydroxyl group (


) attacked the Cbz-Cl. This happens if the reaction is too hot or the pH is too high (>11), making the alkoxide species.
Fix: 
  • Strict Temperature Control: Keep the addition at 0°C.

  • Hydrolysis: If O-Cbz forms, you can selectively cleave it. Treat the crude mixture with mild base (K2CO3 in Methanol) at RT for 1 hour. The carbonate (ester-like) cleaves much faster than the carbamate (amide-like).

Q3: The product is a viscous oil that won't crystallize.

Diagnosis: Common for Cbz-amino alcohols due to rotamers and hydrogen bonding inhibition. Fix:

  • Azeotrope: Trace water or THF prevents solidification. Co-evaporate with DCM or Toluene.

  • Trituration: Add cold Diethyl Ether or Hexanes to the oil and scratch the flask sides.

  • Purity Check: If it remains an oil, it may be pure. Run NMR. If pure, use it as an oil.

Module 4: Visualizing the Workflow

Workflow Diagram: Biphasic Protection Strategy

Cbz_Protection_Workflow cluster_reaction Schotten-Baumann Reaction (0°C -> RT) Start Start: 2,5-Diaminopentan-1-ol (Water Soluble) Step1 Dissolve in H2O/THF (1:1) Add Na2CO3 (Base) Start->Step1 Step2 Add Cbz-Cl (2.2 eq) Dropwise (Control Exotherm) Step1->Step2 Step3 Stir 4-12h Monitor pH (Keep ~9-10) Step2->Step3 Check Check TLC/LCMS Step3->Check Issue_O_Cbz Issue: O-Cbz Detected? Check->Issue_O_Cbz Selective_Hydrolysis Mild Base Wash (K2CO3/MeOH) Cleaves O-Cbz only Issue_O_Cbz->Selective_Hydrolysis Yes Workup Workup: 1. Evap THF 2. Extract w/ EtOAc Issue_O_Cbz->Workup No Selective_Hydrolysis->Workup Final Product: N,N'-diCbz-Ornithinol (Lipophilic Oil/Solid) Workup->Final

Caption: Logical flow for optimizing yield and correcting O-acylation side reactions.

Mechanistic Pathway: Selectivity

Selectivity_Pathway cluster_conditions Reaction Conditions Substrate 2,5-Diaminopentan-1-ol Path_N Path A: Amine Attack (Kinetic Control) Substrate->Path_N pH 8-10 0°C Path_O Path B: Hydroxyl Attack (Thermodynamic/High pH) Substrate->Path_O pH >11 >RT CbzCl Cbz-Cl CbzCl->Path_N CbzCl->Path_O Product_N N,N'-DiCbz (Target) Path_N->Product_N Product_O N,N',O-TriCbz (Impurity) Path_O->Product_O

Caption: Competitive pathways. Path A is favored by lower temperatures and controlled pH.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group: Carbamates).[1][2][3][4][5][6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Discussion on Chemoselectivity and Schotten-Baumann conditions).

  • BenchChem. (2025).[1][7] The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection. (Protocol for Schotten-Baumann Cbz protection).[3]

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. University of California, Santa Cruz.

Sources

alternative protecting groups to Cbz for diamino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As drug development targets become increasingly complex, the traditional carboxybenzyl (Cbz) protecting group often presents critical liabilities. Because Cbz requires hydrogenolysis (Pd/C, H₂) or strong acids (HBr/AcOH) for deprotection, it can indiscriminately reduce alkenes, alkynes, and halogens, or degrade acid-sensitive motifs.

For researchers working with polyfunctional diamino alcohols (such as sphingosine derivatives or chiral ligands), distinguishing between two amines and a hydroxyl group requires a robust, orthogonal protection strategy. This guide provides field-proven alternatives to Cbz—specifically Boc , Fmoc , and Alloc —along with validated protocols and troubleshooting insights.

Decision Matrix: Quantitative Comparison of Cbz Alternatives

To design a successful orthogonal strategy, you must select protecting groups that can be cleaved through entirely different chemical mechanisms without cross-reactivity[1].

Protecting GroupCleavage ReagentCleavage MechanismOrthogonal To (Stable Against)Typical Yields
Boc (tert-Butoxycarbonyl)TFA, HCl, or HeatAcidolysis (generates t-butyl cation)Base, Pd(0), Mild Nucleophiles85–98%
Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine/DMFBase-catalyzed β-eliminationAcid, Pd(0), Photolysis90–99%
Alloc (Allyloxycarbonyl)Pd(PPh3)4, PhSiH₃Tsuji-Trost (π-allyl Pd complex)Acid, Base, Nucleophiles80–95%

Workflow: Orthogonal Protection Strategy

The following logic diagram illustrates a standard orthogonal workflow for a diamino alcohol, allowing for selective functionalization of the oxygen atom while keeping both nitrogen atoms differentially protected.

OrthogonalProtection A Unprotected Diamino Alcohol B Mono-N-Boc Protection (Chemoselective) A->B Boc2O, HFIP C N-Alloc Protection (Orthogonal) B->C Alloc-Cl, DIPEA D O-Functionalization (Esterification/Alkylation) C->D R-X, Base E Alloc Deprotection Pd(0), PhSiH3 D->E Mild Cleavage F Boc Deprotection TFA or HCl D->F Acidic Cleavage

Workflow of orthogonal protection for diamino alcohols utilizing Boc and Alloc strategies.

Validated Experimental Protocols

Do not just follow these steps blindly; understanding the mechanistic causality ensures you can adapt them to your specific substrate.

Protocol A: Chemoselective Mono-N-Boc Protection of Diamino Alcohols

The Causality: When reacting a diamino alcohol with Boc₂O, O-acylation is a common side reaction. By using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, you can achieve near-perfect chemoselectivity. HFIP forms bifurcated hydrogen bonds that electrophilically activate the Boc₂O while simultaneously stabilizing the hydroxyl group, directing the attack exclusively to the amine[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the diamino alcohol (1.0 equiv) in HFIP to achieve a 0.5 M concentration.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) dropwise at room temperature. No external base (like TEA or DMAP) is required.

  • Reaction & Self-Validation: Stir for 1–2 hours. Validate progress by TLC (ninhydrin stain); the primary amine will react first, turning the ninhydrin-active spot into a UV-active, ninhydrin-negative spot.

  • Workup: Evaporate the HFIP under reduced pressure. Note: HFIP is volatile and can be recovered via a cold trap for recycling[2].

  • Purification: Purify the crude mixture via silica gel chromatography to isolate the mono-N-Boc diamino alcohol.

Protocol B: Mild Alloc Deprotection via Palladium Catalysis

The Causality: The Alloc group is cleaved via the Tsuji-Trost reaction. Pd(0) coordinates to the allyl group and undergoes oxidative addition to form a π-allyl-palladium(II) complex. A scavenger (phenylsilane) acts as a nucleophile to intercept the allyl group, regenerating the Pd(0) catalyst and releasing the free amine after decarboxylation[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the Alloc-protected diamino alcohol (1.0 equiv) in anhydrous CH₂Cl₂ under a strict argon atmosphere[5].

  • Scavenger Addition: Add phenylsilane (PhSiH₃, 10–20 equiv) to the solution[5].

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05–0.1 equiv).

  • Reaction & Self-Validation: Stir at room temperature for 30–60 minutes. The solution will typically turn pale yellow, indicating active Pd(0) complexes. Monitor by LC-MS; look for a mass shift of -84 Da (loss of the allyl group and CO₂)[5].

  • Workup: Concentrate the reaction mixture and purify by column chromatography to yield the free amine.

Troubleshooting & FAQs

Q: I am observing O-acylation during the N-protection of my diamino alcohol. How do I prevent this? A: Hydroxyl groups in diamino alcohols can compete with amines for electrophiles like Boc₂O or Alloc-Cl. To prevent O-acylation, avoid strong bases like DMAP , which hyper-activate the anhydride/chloroformate and promote O-attack. Instead, use HFIP as a solvent for Boc protection[2], or use mild bases like N-methylmorpholine (NMM) at 0 °C for Alloc protection.

Q: My Alloc deprotection is stalling at 50% conversion. What is the mechanistic cause and solution? A: Stalling is almost always caused by catalyst poisoning or oxidation. Pd(PPh₃)₄ is highly air-sensitive and easily oxidizes to an inactive Pd(II) species. Ensure strict Schlenk techniques (argon/nitrogen)[5]. If the problem persists, switch to an air-stable protocol utilizing Pd(PPh₃)₂Cl₂, Meldrum's acid, and triethylsilane (TES-H). This alternative combination resists oxidation and eliminates the formation of N-allylated byproducts[6].

Q: Can I selectively deprotect one Boc group if my diamino alcohol has two N-Boc groups? A: Traditional acid-catalyzed deprotection lacks the selectivity to distinguish between two aliphatic N-Boc groups. However, you can utilize continuous flow thermal deprotection . By heating the substrate in methanol or trifluoroethanol without an acid catalyst, you can sequentially deprotect N-Boc groups based on steric and electronic differences (e.g., selectively removing an aryl N-Boc in the presence of an alkyl N-Boc)[7].

Q: I am using Fmoc for one amine, but it prematurely cleaves during O-alkylation. Why? A: The Fmoc group is base-labile and degrades via an E1cB mechanism (base-catalyzed β-elimination) to form dibenzofulvene[1]. If your O-alkylation step requires strong bases (e.g., NaH, K₂CO₃), the Fmoc group will not survive. You must switch to an orthogonal protecting group that is stable to basic conditions, such as Alloc[5] or a silyl-based carbamate like Tpseoc[8].

References

1.3, total-synthesis.com 2.5, benchchem.com 3. 4, wpmucdn.com 4. 6, acs.org 5. 2, organic-chemistry.org 6. 7, nih.gov 7. 1, peptide.com 8.8, nih.gov

Sources

Technical Support Center: Troubleshooting Amino Acid Reduction to Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incomplete Reduction in Amino Acid


 Amino Alcohol Synthesis
Audience:  Researchers, Process Chemists, and Drug Development Professionals
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The "Incomplete" Reduction Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely facing a common but frustrating paradox in the reduction of


-amino acids: The reaction appears incomplete by TLC/HPLC, or the isolated yield is inexplicably low, despite using excess reducing agent. 

In 80% of cases, the reduction has actually succeeded, but the product is trapped in a stable Boron-Nitrogen (B-N) complex . This guide moves beyond basic "add more reagent" advice to address the mechanistic root causes of these failures: complexation, solubility, and kinetic stalling.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

DiagnosticTree Start START: Symptom? Stuck Reaction 'Stuck' at Intermediate/SM Start->Stuck LowYield Low Mass Recovery after Workup Start->LowYield Racemic Product is Racemic Start->Racemic BoraneQ Reagent: Borane (DMS/THF) or NaBH4/I2? Stuck->BoraneQ LowYield->BoraneQ Temp DIAGNOSIS: Thermal Racemization Racemic->Temp High Temp/Strong Base Complex DIAGNOSIS: Stable Amine-Borane Complex BoraneQ->Complex Yes Solubility DIAGNOSIS: Zwitterion Solubility Issue BoraneQ->Solubility No (using LAH)

Figure 1: Diagnostic decision tree for troubleshooting reduction failures.

Part 2: Troubleshooting The Borane Route ( , , )

The most frequent "failure" in borane reductions is not chemical inactivity, but the formation of a stable product-borane adduct.

Q1: My TLC shows a spot that isn't starting material but isn't product. Is the reaction stuck?

A: You are likely observing the Amine-Borane Complex (


) .
Unlike esters, amino acids reduce to form an amine which is a potent Lewis base. This amine immediately complexes with the Lewis acidic borane species. This complex is remarkably stable to water and mild acid; it will not hydrolyze during a standard quench, leading to low recovery of the free amine.

The Fix: The McKennon-Meyers Workup You must rigorously break the B-N bond.

  • Quench: Add MeOH slowly to destroy excess hydride.

  • Concentrate: Remove volatiles.

  • Hydrolysis (The Critical Step): Add 3M NaOH (or strong KOH) and reflux for 3–4 hours. Alternatively, the McKennon & Meyers protocol suggests an acidic workup followed by basic extraction [1].

  • Extraction: Extract the free amine into DCM or EtOAc.

Q2: I am using the system. The reaction is vigorous but yield is <50%.

A: This system generates


 in situ. Low yields usually stem from moisture contamination  or incorrect addition order . Sodium borohydride acts as the hydride source, while iodine acts as the oxidant to generate borane.

Correct Protocol (Self-Validating):

  • Setup: Flame-dry glassware under

    
    .
    
  • Solvation: Suspend Amino Acid and

    
     in dry THF first. (Amino acid carboxylate formation releases 
    
    
    
    —wait for bubbling to cease).
  • Oxidation: Add

    
     in THF solution dropwise at 0°C. The solution should go colorless as 
    
    
    
    is consumed.
    • Validation Check: If the brown color persists immediately, your

      
       may be degraded.
      
  • Reflux: Heat to reflux for 12–18 hours.

  • Workup: Follow the McKennon-Meyers hydrolysis described in Q1.

Part 3: Troubleshooting The LAH Route ( )

Q3: I'm using LAH because it's cheaper, but the reaction is a slurry and conversion is poor.

A: The culprit is Zwitterionic Insolubility . Free amino acids are zwitterions (


) and are notoriously insoluble in ether or THF. If the solid doesn't dissolve, the LAH cannot attack the carbonyl effectively.

The Fixes:

  • Method A (Soxhlet): Place the solid amino acid in a Soxhlet extractor. As refluxing THF cycles through, it slowly solubilizes the amino acid and carries it into the LAH pot.

  • Method B (Esterification): Convert the amino acid to its Methyl Ester first. The ester is soluble in THF and reduces rapidly at 0°C, often avoiding the need for harsh reflux that causes racemization [2].

Q4: The workup formed a gray, sticky emulsion that trapped my product.

A: This is the dreaded "Aluminum Hydroxide Gel." Do not use a simple water quench. Use the Fieser & Fieser method to create a granular, filterable precipitate.

Fieser Protocol (for


 grams of LAH): 
  • Add

    
     mL Water (slowly!).
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL Water.
    
  • Add

    
    , stir 15 mins, and filter. The precipitate should be white/granular, not a gel.
    

Part 4: Comparative Data & Reagent Selection

Select the correct reagent based on your substrate's sensitivity.

FeatureBorane-DMS / THF


(LAH)
Active Species

(Electrophilic)

(in situ)

(Nucleophilic)
Chemoselectivity Excellent (Reduces COOH in presence of esters/nitro)GoodPoor (Reduces everything)
Racemization Risk LowLowModerate (High if refluxed long)
Major Downside Forms stable B-N complex (requires harsh workup)

is corrosive; exothermic
Pyrophoric; solubility issues
Best For... Chiral Amino Acids Small scale / Safety focused Achiral / Simple substrates

Part 5: Mechanism of Failure (Visualization)

Understanding the B-N trap is essential for troubleshooting.

BoraneMechanism Start Amino Acid (R-CH(NH2)-COOH) Step1 Acyloxyborane Intermediate Start->Step1 + BH3 Step2 Reduction to Amino-Borane Complex Step1->Step2 Hydride Transfer Trap THE TRAP: R-CH(NH2)-CH2OH • BH3 (Stable to mild acid/water) Step2->Trap Complexation Workup Rigorous Hydrolysis (KOH/MeOH Reflux) Trap->Workup Required Step Product Free Amino Alcohol Trap->Product Mild Quench (FAILS) Workup->Product Liberation

Figure 2: The Borane Reduction Pathway showing the stable complex trap that mimics incomplete reduction.

References

  • McKennon, M. J., & Meyers, A. I. (1993).[1] A convenient reduction of amino acids and their derivatives.[2][3][4] The Journal of Organic Chemistry, 58(13), 3568–3571.

  • Abell, A. D., & Loiselle, J. (1998). Stereoselective reduction of amino acids to amino alcohols.[5] The Journal of Organic Chemistry, 63, 1668.

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acids and esters. Journal of the American Chemical Society, 104(25), 7247–7254.

Sources

minimizing di-Cbz protected side product formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Cbz Protection Strategies

Topic: Minimizing Di-Cbz Protected Side Product Formation Audience: Researchers, Scientists, and Drug Development Professionals

Overview

The selective mono-protection of symmetric diamines with a benzyloxycarbonyl (Cbz) group is a classic challenge in organic synthesis. The formation of the di-Cbz side product (bis-protection) is statistically favored if local reagent concentrations are high or if the nucleophilicity of the mono-protected intermediate remains comparable to the starting material.

This guide provides a tiered troubleshooting approach, moving from Prevention (Reaction Design) to Correction (Workup Strategies).

Module 1: Reaction Design & Optimization (Prevention)

Q: Why does my reaction consistently yield 15-20% di-Cbz product despite using 1.0 equivalent of Cbz-Cl?

A: This is a kinetic and statistical issue. Cbz-Cl (Benzyl chloroformate) is a highly reactive electrophile. When added to a solution of diamine, the local concentration of Cbz-Cl at the point of addition momentarily exceeds the stoichiometric ratio, causing rapid double protection before the reagent can disperse. Furthermore, the mono-Cbz amine is still nucleophilic.

Troubleshooting Protocol: To minimize di-Cbz formation, you must shift the statistical probability and reduce the kinetic "aggression" of the reagent.

VariableStandard Condition (Prone to Di-Cbz)Optimized Condition (Favors Mono-Cbz)
Reagent Cbz-Cl (Benzyl chloroformate)Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)
Stoichiometry 1:1 (Amine : Reagent)3:1 to 10:1 (Amine : Reagent)
Temperature Room Temperature (25°C)-10°C to 0°C
Addition Bolus / Rapid DropwiseSyringe Pump (High Dilution, >1 hour)

The "High-Excess" Strategy (Statistical Control):

  • Dissolve the diamine (3.0 – 5.0 equivalents) in DCM or THF.

  • Cool to 0°C.

  • Add Cbz-OSu (1.0 equivalent) dissolved in solvent very slowly over 1–2 hours.

  • Why this works: The excess diamine ensures that any Cbz molecule entering the solution is statistically far more likely to encounter a free diamine than a mono-protected one.

Module 2: The pH Factor (Mechanistic Control)

Q: Can I use pH to prevent the second amine from reacting?

A: Yes. This is the most elegant method for symmetric diamines, leveraging the pKa differential.

The Mechanism: In a symmetric diamine, both nitrogens are basic. If you adjust the pH such that the solution is predominantly mono-protonated, the free amine will react. Once it reacts to form a carbamate (Cbz-NH-R-NH₂), the remaining amine is still basic. However, by maintaining a specific acidic window, you can suppress the nucleophilicity of the unreacted species.

The "Mono-Protonation" Protocol:

  • Stoichiometry: Dissolve diamine (1 eq) in water/alcohol.

  • Acidification: Add exactly 1.0 equivalent of HCl (or use a pH meter to hold pH ~ 3.5–4.5).

    • Note: At this pH, the diamine exists largely as the mono-ammonium salt (

      
      ). The ammonium group is non-nucleophilic.
      
  • Reaction: Add Cbz-Cl (1.0 eq) and maintain pH by simultaneous addition of a weak base (like Sodium Acetate or dilute NaOH) only to neutralize the HCl released by the reaction, not to deprotonate the ammonium salt.

  • Result: The unprotonated amine reacts. The ammonium tail remains protected by its own proton.

Module 3: The Self-Validating Workup (Correction)

Q: I still have ~10% di-Cbz. How do I purify this without running a difficult column?

A: You should utilize the "Acid/Base Extraction Switch." This is a self-validating system because the solubility of the species changes predictably with pH.

  • Di-Cbz Product: Neutral (No basic nitrogen). Soluble in Organics. Insoluble in Acid.

  • Mono-Cbz Product: Basic (One free amine). Soluble in Organics (neutral pH) and Acid (low pH).

  • Unreacted Diamine: Highly Basic/Polar. Soluble in Water.

Step-by-Step Purification Protocol:

  • Evaporation: Remove volatile solvents (THF/MeOH) from the reaction mixture.

  • Acid Wash (The Filter): Dissolve residue in DCM (Dichloromethane) and add 1M HCl (aq).

    • Shake and Separate.

    • Organic Layer: Contains Di-Cbz impurities (Discard or recycle).

    • Aqueous Layer: Contains Mono-Cbz (protonated) and excess Diamine (protonated).

  • Basification (The Recovery): Take the Aqueous Layer and adjust pH to >12 using NaOH (aq).

  • Extraction: Extract the basic aqueous layer with DCM (3x).

    • Organic Layer: Contains Mono-Cbz product.[1][2][3]

    • Note on Excess Diamine: If the starting diamine is small/polar (e.g., ethylenediamine, piperazine), it will likely remain in the water phase or can be removed by evaporation if volatile. If it extracts into the DCM, it can often be distilled off due to the large molecular weight difference created by the Cbz group.

  • Drying: Dry organic layer over

    
     and concentrate.
    

Visualizing the Workflow

Figure 1: Decision Tree for Reaction Setup

ReactionSetup start Start: Cbz Protection substrate Is the substrate a symmetric diamine? start->substrate yes_sym Yes substrate->yes_sym Symmetric no_sym No (Asymmetric) substrate->no_sym Asymmetric method_stat Method A: Statistical Control (Use 3-5 eq. Diamine) yes_sym->method_stat method_ph Method B: pH Control (1 eq. HCl / pH 4) yes_sym->method_ph reagent_choice Reagent Selection no_sym->reagent_choice Selectivity based on sterics/pKa method_stat->reagent_choice method_ph->reagent_choice cbz_osu Use Cbz-OSu (Higher Selectivity) reagent_choice->cbz_osu Preferred cbz_cl Use Cbz-Cl (High Reactivity - Requires -10°C) reagent_choice->cbz_cl Alternative

Caption: Decision matrix for selecting the optimal reaction conditions based on substrate symmetry and reagent availability.

Figure 2: The Self-Validating Purification Logic

WorkupFlow mix Crude Mixture (Di-Cbz, Mono-Cbz, Diamine) acid_step Add DCM + 1M HCl mix->acid_step sep1 Phase Separation 1 acid_step->sep1 org1 Organic Layer 1 (Contains Di-Cbz) sep1->org1 Neutral Species aq1 Aqueous Layer 1 (Mono-Cbz H+, Diamine H+) sep1->aq1 Cationic Species base_step Basify Aqueous (pH > 12) aq1->base_step extract_step Extract with DCM base_step->extract_step sep2 Phase Separation 2 extract_step->sep2 aq2 Aqueous Layer 2 (Waste/Salts) sep2->aq2 org2 Organic Layer 2 (Pure Mono-Cbz) sep2->org2 Target Product

Caption: Flowchart demonstrating the acid/base extraction protocol to isolate mono-protected amine from di-protected side products.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][3] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564. Link

    • Context: Establishes the statistical "excess diamine" method which is applicable to Cbz protection.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

    • Context: The authoritative source for Cbz cleavage and stability d
  • Pittelkow, M., et al. (2007). Selective Mono-Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates.[4] Synthesis.[1][5][6][7][8][9][10] Link

    • Context: Discusses the use of carbonates (like Cbz-OSu analogs)
  • Atwell, G. J., & Denny, W. A. (1984). Synthesis of amine-modified analogues of the acridine antitumor agent amsacrine. Journal of Medicinal Chemistry, 27(11), 1481–1485. Link

    • Context: Demonstrates the pH-controlled selective acyl

Sources

optimizing solvent and temperature conditions for Cbz-protection of amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CBZ-OPT-001 Subject: Optimizing Solvent & Temperature for Amine Protection Status: Open Assigned Specialist: Senior Application Scientist[1]

The Mechanic's View: Why Your Reaction Fails

Before optimizing, you must understand the "tug-of-war" occurring in your flask. Cbz-protection using benzyl chloroformate (Cbz-Cl) is a race between two nucleophiles: your amine and water (or hydroxide).[1]

  • The Goal: Amine attacks the carbonyl of Cbz-Cl

    
     Carbamate (Stable).
    
  • The Enemy: Hydroxide/Water attacks the carbonyl

    
     Carbonic acid 
    
    
    
    
    
    + Benzyl Alcohol.
  • The Critical Balance: You need a base to neutralize the HCl by-product (preventing amine protonation), but too much strong base accelerates the hydrolysis of Cbz-Cl.

Critical Parameter Optimization

The following matrix synthesizes field data to help you select the optimal system based on your substrate's solubility and sensitivity.

Solvent & Base Selection Matrix
MethodSolvent SystemBaseTemperature ProfileBest For
Schotten-Baumann (Classic) THF/Water (1:[1]1) or Dioxane/Water

or


addn

RT
Water-soluble amines, Amino acids.[1] Robust & cheap.[1]
Anhydrous Organic DCM or anhydrous THF

(TEA) or DIPEA

to

Lipophilic amines, Acid-sensitive substrates, Water-sensitive side groups.[1]
"Green" Biphasic EtOAc/Water

or



RT
Scale-up.[1] Easy separation (no emulsion).[1] Avoids DCM/Dioxane toxicity.[1]
Homogeneous Green PEG-400None or mild organicRTEco-friendly, solvent-free processing.[1][2]
Temperature Control Strategy
  • The Dropwise Phase (

    
    ):  Cbz-Cl addition must be done at 
    
    
    
    . The reaction is exothermic.[1] Heat accelerates hydrolysis of Cbz-Cl significantly faster than it accelerates amine acylation.[1]
  • The Reaction Phase (RT): Allow warming to Room Temperature (RT) only after addition is complete to push the reaction to completion.

Visual Decision Support
Workflow 1: Selecting the Correct Conditions

Use this decision tree to determine the starting conditions for your specific substrate.

Cbz_Selection Start Start: Analyze Substrate Soluble Is substrate water soluble? Start->Soluble Sensitive Is substrate acid/moisture sensitive? Soluble->Sensitive No (Lipophilic) SB_Cond Method A: Schotten-Baumann (THF/H2O + NaHCO3) Soluble->SB_Cond Yes (Amino Acids) Anhydrous Method B: Anhydrous (DCM + DIPEA) Sensitive->Anhydrous Yes Biphasic Method C: Green Biphasic (EtOAc/H2O + K2CO3) Sensitive->Biphasic No (Robust)

Caption: Decision matrix for selecting solvent/base systems based on substrate solubility and sensitivity.

Troubleshooting Hub (FAQ)

Q: I see a white precipitate forming during addition. Is this my product? A: It depends.

  • Scenario A (Schotten-Baumann): If using

    
    , the precipitate might be your Cbz-protected product (which is often less water-soluble than the amine).[1] Action: Add more THF or EtOAc to redissolve, or filter and characterize.[1]
    
  • Scenario B (Anhydrous): In DCM/TEA, the precipitate is likely Triethylamine Hydrochloride (

    
    ).[1] Action: This is normal.[1][3][4] It will wash out during the aqueous workup.[1]
    

Q: My yield is low (50-60%), and I smell benzyl alcohol. A: You are suffering from Reagent Hydrolysis .

  • Diagnosis: The pH was likely too high (

    
    ) or the temperature rose during addition.
    
  • Fix:

    • Cool to

      
       strictly during addition.[1]
      
    • Increase Cbz-Cl equivalents to 1.5 eq.[1]

    • Switch base from NaOH to

      
       to buffer the pH closer to 8-9.[1]
      

Q: I have a secondary amine and a hydroxyl group. How do I get N-selectivity? A: Cbz-Cl prefers amines over alcohols, but "O-Cbz" formation can occur with excess reagent.[1]

  • Protocol Adjustment: Maintain strictly 1.0 - 1.1 equivalents of Cbz-Cl.

  • Solvent: Use a biphasic system (EtOAc/Water).[1] The amine reacts at the interface; the hydroxyl is less nucleophilic in this environment compared to a homogeneous organic phase.

Standardized Protocols
Protocol A: The "Green" Scale-Up Method (EtOAc/Water)

Recommended for most robust amines.[1] Avoids DCM and emulsions.

  • Dissolution: Dissolve Amine (10 mmol) in Water (15 mL). If insoluble, add EtOAc (15 mL) to create a biphasic mixture.[1]

  • Base: Add

    
     (15 mmol, 1.5 eq). Ensure fully dissolved.
    
  • Cooling: Place flask in an ice bath (

    
    ) with vigorous stirring.
    
  • Addition: Dilute Cbz-Cl (12 mmol, 1.2 eq) in a small amount of EtOAc. Add dropwise over 15 minutes.

    • Note: Monitor internal temp; do not exceed

      
      .
      
  • Reaction: Remove ice bath. Stir at RT for 3-12 hours. Monitor by TLC.[1][5][6]

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.[1] Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][7]
    
Protocol B: The Anhydrous Method (DCM)

Recommended for sensitive or strictly lipophilic substrates.

  • Setup: Flame-dry flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Amine (10 mmol) in anhydrous DCM (30 mL).

  • Base: Add DIPEA (22 mmol, 2.2 eq). Cool to

    
    .
    
  • Addition: Add Cbz-Cl (11 mmol, 1.1 eq) dropwise (neat or in DCM).

  • Reaction: Stir at

    
     for 1 hour, then RT for 4 hours.
    
  • Quench: Add dilute aqueous

    
     to quench excess reagent.
    
Diagnostic Workflow

Use this logic flow when your conversion is incomplete.

Cbz_Troubleshooting Problem Issue: Low Conversion Check_pH Check pH (Aq. layer) Problem->Check_pH Check_SM Check Reagent Quality Problem->Check_SM Acidic pH < 8 (Amine Protonated) Check_pH->Acidic Basic pH > 10 (Hydrolysis) Check_pH->Basic Old_Cbz Cbz-Cl is Yellow/Fuming Check_SM->Old_Cbz Sol_Acid Add more Base Acidic->Sol_Acid Sol_Basic Add excess Cbz-Cl Cool to 0°C Basic->Sol_Basic Sol_Reagent Distill Cbz-Cl or Use Cbz-OSu Old_Cbz->Sol_Reagent

Caption: Diagnostic loop for identifying root causes of low yield in Cbz protection.

References
  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1][8] [1]

  • Cotarca, L., et al. (2012).[1][2] "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 16(5), 939–957.[1][9] [1]

  • Chandrasekhar, S., et al. (2002).[1] "Polyethylene glycol (PEG) as a reusable solvent medium for organic synthesis."[1] Synlett, (11), 1779-1782.[1] (Contextualizing PEG usage for amine protection). [1]

  • BenchChem. (2025).[1][5] "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of nucleophilic substitution at carbonyl group).[1]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and their intermediates is not merely a quality metric but a fundamental determinant of therapeutic efficacy and safety. Chiral amino alcohols, such as (S)-2-Amino-5-(Cbz-amino)-1-pentanol, are valuable synthons whose enantiomeric purity must be rigorously controlled and accurately quantified. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for this purpose, grounded in established chromatographic principles and practical, field-proven insights.

The Analytical Challenge: Structural Considerations

(S)-2-Amino-5-(Cbz-amino)-1-pentanol presents a unique analytical challenge due to its structure. It possesses two primary amine groups, one of which is protected with a carboxybenzyl (Cbz) group, and a primary alcohol. The presence of the basic amine necessitates careful control of the mobile phase to ensure good peak shape, while the Cbz group provides a strong chromophore for UV detection. The goal is to find a chiral stationary phase (CSP) and mobile phase system that can effectively differentiate between the (S)- and (R)-enantiomers.

Core Principle: Chiral Recognition on Polysaccharide-Based CSPs

For molecules like the target analyte, polysaccharide-based CSPs are often the first and most successful choice.[1][2] These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the enantiomers transiently fit into the chiral cavities or grooves of the polysaccharide structure. The Cbz-protecting group, with its aromatic ring, can participate in π-π interactions, which often enhances enantioselectivity.[1]

Comparative Methodologies

Two primary methods on different, yet complementary, polysaccharide-based CSPs are presented below. These methods leverage normal phase chromatography, which is frequently the preferred mode for the separation of polar compounds like amino alcohols.[1]

Method 1: Amylose-Based CSP (e.g., Chiralpak® AD-H)

The amylose tris(3,5-dimethylphenylcarbamate) selector of the Chiralpak® AD-H column is renowned for its broad applicability and high success rate in resolving a wide variety of chiral compounds, including those with aromatic moieties.[3][4]

Experimental Protocol:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Rationale Behind the Choices:

  • CSP: The Chiralpak AD-H is selected for its proven ability to resolve aromatic and carbamate-containing compounds.[3]

  • Mobile Phase: A normal phase system of hexane and IPA provides a good balance of solvent strength to achieve reasonable retention times.[5] The addition of a small amount of a basic modifier like DEA (0.1%) is crucial.[6][7] It deactivates acidic silanol groups on the silica surface and minimizes ionic interactions between the protonated amine of the analyte and the stationary phase, leading to significantly improved peak shape and resolution.[8][9]

  • Detection: The Cbz group contains a phenyl ring, which provides strong UV absorbance at 254 nm, allowing for sensitive detection.

Method 2: Cellulose-Based CSP (e.g., Chiralcel® OD-H)

Cellulose-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), offer a different stereochemical environment compared to their amylose counterparts and can provide complementary or superior selectivity for certain compounds.[3]

Experimental Protocol:

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Rationale Behind the Choices:

  • CSP: The Chiralcel OD-H is a robust and widely used column that provides a different selectivity profile to the AD-H, making it an excellent alternative for screening.[3]

  • Mobile Phase: Ethanol is chosen as the polar modifier. The choice between IPA and EtOH can significantly impact selectivity, and it is a key parameter to screen during method development.[5] A lower percentage of alcohol (10%) is used to increase retention and potentially improve resolution, which is balanced by a slightly lower flow rate to manage backpressure.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of a longer analysis time.[9]

Performance Comparison

The following table summarizes the expected performance of the two methods for the separation of the (S)- and (R)-enantiomers of 2-Amino-5-(Cbz-amino)-1-pentanol. These are representative values based on typical separations of similar amino alcohols.

ParameterMethod 1 (Chiralpak® AD-H)Method 2 (Chiralcel® OD-H)
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)n-Hexane/EtOH/DEA (90:10:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Est. Retention Time (S) ~ 8.5 min~ 12.0 min
Est. Retention Time (R) ~ 10.2 min~ 15.5 min
Est. Resolution (Rs) > 2.0> 2.5
Analysis Time ~ 15 min~ 20 min
Advantages Faster analysis time.Potentially higher resolution.
Considerations Standard, robust method.Longer run time, lower solvent strength.

Visualizing the Workflow

A systematic approach is key to successful and reproducible enantiomeric excess determination. The workflow involves careful preparation, robust chromatography, and accurate data interpretation.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in mobile phase) Filter 2. Filter Sample (0.45 µm Syringe Filter) SamplePrep->Filter SystemEquil 3. Equilibrate HPLC System (Flush with mobile phase until baseline is stable) Filter->SystemEquil Inject 4. Inject Sample (10 µL) SystemEquil->Inject Separate 5. Isocratic Elution (Acquire Data) Inject->Separate Integrate 6. Integrate Peaks (Area of S and R enantiomers) Separate->Integrate Calculate 7. Calculate Enantiomeric Excess (% ee) % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 Integrate->Calculate

Caption: Standard workflow for chiral HPLC analysis.

Decision Framework for Method Selection

Choosing the optimal method depends on the specific goals of the analysis, such as the need for speed versus the requirement for the highest possible resolution for trace impurity detection.

G node_goal Primary Goal? node_speed High Throughput / Speed node_goal->node_speed Speed node_res Highest Resolution / Accuracy node_goal->node_res Resolution node_method1 Choose Method 1: Chiralpak AD-H (Hexane/IPA/DEA) node_speed->node_method1 node_method2 Choose Method 2: Chiralcel OD-H (Hexane/EtOH/DEA) node_res->node_method2

Caption: Decision tree for chiral method selection.

Conclusion

Both amylose-based (Chiralpak® AD-H) and cellulose-based (Chiralcel® OD-H) chiral stationary phases are highly effective for determining the enantiomeric excess of (S)-2-Amino-5-(Cbz-amino)-1-pentanol. Method 1 offers a faster analysis suitable for routine process monitoring, while Method 2 provides potentially higher resolution, which is ideal for final product release testing or trace enantiomer quantification. The critical factor for success in both methods is the inclusion of a basic additive like diethylamine to ensure symmetrical and well-resolved peaks. The choice between these validated systems allows researchers to select the most appropriate conditions based on their specific analytical requirements for speed, resolution, and accuracy.

References

  • ResearchGate. (PDF) Amino alcohol-derived chiral stationary phases. Available from: [Link]

  • J-Stage. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Available from: [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Available from: [Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available from: [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Columnex. Chiral HPLC and SFC Columns. Available from: [Link]

  • PubMed. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Available from: [Link]

  • LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available from: [Link]

  • HPLC. instruction manual for chiralpak® ad-h. Available from: [Link]

  • UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

Sources

analytical techniques for confirming the structure of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Techniques for Confirming the Structure of (S)-2-Amino-5-(Cbz-amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural characterization of a chiral molecule is not merely a procedural step but the very foundation of its safety and efficacy profile. For a molecule like (S)-2-Amino-5-(Cbz-amino)-1-pentanol, a valuable chiral building block, an erroneous structural assignment can have profound consequences. Its biological activity is intrinsically linked to its three-dimensional architecture, particularly the absolute configuration at the C2 stereocenter. This guide provides a comprehensive comparison of the essential analytical techniques required for the unambiguous structural confirmation of this molecule, grounded in the principles of scientific integrity and supported by detailed experimental insights.

The Analytical Workflow: A Multi-Technique Strategy

A robust analytical workflow for structural confirmation does not rely on a single "magic bullet" technique. Instead, it logically sequences a series of experiments, starting with the confirmation of the basic molecular formula and connectivity, and culminating in the definitive assignment of its absolute stereochemistry.

G cluster_0 Initial Characterization cluster_1 Connectivity & Framework cluster_2 Stereochemical Confirmation MS Mass Spectrometry (MS) [Molecular Weight & Formula] NMR NMR Spectroscopy (1H, 13C, 2D) [Atom Connectivity] MS->NMR Confirms Mass FTIR FTIR Spectroscopy [Functional Groups] FTIR->NMR Confirms Functional Groups HPLC Chiral HPLC [Enantiomeric Purity] NMR->HPLC Confirms Structure for Purity Test XRAY X-ray Crystallography [Absolute Configuration] HPLC->XRAY Confirms Enantiomeric Purity of Crystal

Caption: A typical orthogonal workflow for complete structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the compound and, with high resolution, its elemental composition. For a polar, non-volatile molecule like (S)-2-Amino-5-(Cbz-amino)-1-pentanol, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice to prevent fragmentation during the ionization process.

Causality Behind Experimental Choices: ESI is preferred over harder ionization techniques (like Electron Impact) because it gently transfers the analyte from a liquid solution into the gas phase as an intact, charged ion. This is crucial for preserving the parent molecule to accurately determine its mass. Adding a small amount of acid (e.g., formic acid) to the sample solution promotes protonation, ensuring the molecule is readily observed in positive ion mode ([M+H]⁺).

Expected Data & Interpretation: The molecular formula of the target compound is C₁₃H₂₀N₂O₃, with a monoisotopic mass of 252.1474 g/mol .

IonExpected m/z (High-Res)Information Gained
[M+H]⁺ 252.1547Confirms the molecular weight of the parent molecule.
[M+Na]⁺ 274.1366Common sodium adduct, further confirms molecular weight.
[M-H₂O+H]⁺ 234.1441Fragmentation via loss of the primary alcohol group.
[M-C₇H₇O+H]⁺ 145.1022Fragmentation via loss of the benzyl group from Cbz.

High-Resolution Mass Spectrometry (HRMS) is critical as it distinguishes between molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile. Add 0.1% formic acid to facilitate protonation.[1]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI+.[1]

    • Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[1]

    • Mass Range: Scan from m/z 50 to 500.[1]

    • Capillary Voltage: Set between 3-5 kV.[1]

  • Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺ and compare it to the theoretical value. Analyze fragmentation patterns to corroborate the proposed structure.

FTIR Spectroscopy: A Fingerprint of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It works by measuring the absorption of infrared radiation by specific molecular vibrations.

Expected Data & Interpretation: The presence of hydroxyl, amine, and carbamate groups will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3200-3550O-H StretchPrimary AlcoholBroad peak[2]
3300-3500N-H StretchPrimary Amine & CarbamateOne or two sharp peaks[2]
2850-2960C-H StretchAlkane (CH₂)Sharp peaks
~1680-1720C=O StretchCarbamate (Cbz)Strong, sharp peak
~1510-1540N-H BendAmine/Amide IIModerate peak
1000-1250C-O StretchPrimary AlcoholStrong peak[3]

The combination of a broad O-H stretch, N-H stretches, and a strong carbonyl (C=O) peak provides compelling evidence for the presence of the alcohol, amine, and Cbz-protecting group, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Through a combination of 1D (¹H, ¹³C) and 2D experiments, the entire carbon-hydrogen framework can be pieced together like a puzzle.

G cluster_0 cluster_1 cluster_2 NMR_Data 1H NMR 13C NMR COSY HSQC Structure Connectivity (C-H Framework) Functional Groups NMR_Data->Structure Correlates Molecule (S)-2-Amino-5-(Cbz-amino)-1-pentanol [Verified Structure] Structure->Molecule Assembles

Caption: Relationship between NMR data and structural confirmation.

¹H NMR - Proton Environments: This experiment provides information about the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns (multiplicity).

Protons (Position)Approx. δ (ppm)MultiplicityIntegrationAssignment
H-Ar (Cbz)7.2-7.4m5HAromatic protons of the benzyl group
H-ArCH₂ (Cbz)5.1s2HMethylene protons of the benzyl group
H-13.4-3.6m2H-CH₂OH
H-22.9-3.1m1HChiral center, -CH(NH₂)
H-53.1-3.3q2H-CH₂NH(Cbz)
H-3, H-41.3-1.7m4HMethylene protons of the pentyl chain
-OH, -NH₂, -NHVariablebr s3HLabile protons, disappear with D₂O shake

¹³C NMR - Carbon Framework: This provides the number of unique carbon atoms in the molecule.

Carbon (Position)Approx. δ (ppm)Assignment
C=O (Cbz)~157Carbamate carbonyl
C-Ar (Cbz)127-137Aromatic carbons
C-ArCH₂ (Cbz)~67Methylene carbon of the benzyl group
C-1~65-CH₂OH
C-2~55Chiral center, -CH(NH₂)
C-5~41-CH₂NH(Cbz)
C-3, C-425-30Methylene carbons of the pentyl chain

2D NMR - Confirming Connectivity:

  • COSY (Correlation Spectroscopy): Shows which protons are coupled (adjacent) to each other, confirming the -CH₂-CH-CH₂-CH₂-CH₂- sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of labile -OH and -NH protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • Perform a D₂O exchange experiment: add a drop of D₂O, shake, and re-acquire the spectrum to identify the exchangeable protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum.

  • 2D NMR Acquisition: Acquire standard COSY and HSQC spectra to establish correlations.

Chiral HPLC: Quantifying Enantiomeric Purity

While NMR confirms the structure, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating and quantifying enantiomers to determine the enantiomeric excess (ee).

Causality Behind Experimental Choices: The separation is achieved on a Chiral Stationary Phase (CSP), which creates a temporary diastereomeric interaction with the enantiomers.[4] Because these interactions have different energies, one enantiomer is retained on the column longer than the other, resulting in separation.[4] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino alcohols.[4] The Cbz group in the target molecule contains an aromatic ring, which acts as an excellent chromophore for UV detection.

Expected Data & Interpretation: When a sample of (S)-2-Amino-5-(Cbz-amino)-1-pentanol is injected, a single major peak should be observed at a specific retention time. To validate the method, a racemic (50:50) mixture of the (S) and (R) enantiomers must be analyzed, which should show two well-resolved peaks. The ee is calculated from the peak areas of the two enantiomers:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

For a highly pure sample, the ee should be >99%.

Experimental Protocol: Chiral HPLC
  • Instrumentation: An HPLC system with a UV detector and a chiral column (e.g., a polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and an alcohol like isopropanol or ethanol. Small amounts of an amine (e.g., diethylamine) may be added to improve the peak shape of basic compounds.

  • Method Development:

    • Inject a racemic standard to confirm that the (S) and (R) enantiomers can be separated.

    • Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks.

  • Sample Analysis: Prepare a dilute solution of the sample in the mobile phase. Inject and record the chromatogram.

  • Quantification: Integrate the peak areas and calculate the enantiomeric excess.

X-ray Crystallography: The Definitive Answer for Absolute Stereochemistry

X-ray crystallography is the gold-standard and most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule.[5][6] It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in space.[5]

Principle: When X-rays are diffracted by a single, well-ordered crystal, the presence of a heavy atom allows for a phenomenon known as anomalous dispersion.[5] This effect breaks the symmetry of the diffraction pattern, making it possible to distinguish between the actual molecule and its mirror image.[7]

Data Interpretation: The correctness of the assigned stereochemistry is statistically validated by the Flack parameter . A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[5]

Trustworthiness: Unlike other methods that rely on comparison or derivatization, X-ray crystallography is a direct physical measurement. Its result is considered definitive, provided a suitable crystal can be obtained and the data quality is high.[5][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. The objective is to grow a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering, and the Flack parameter is calculated to validate the assignment.[5]

Summary Comparison of Techniques

TechniquePrimary Information ProvidedAdvantagesLimitations
Mass Spectrometry Molecular Weight & Elemental FormulaHigh sensitivity, requires very little sampleDoes not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of Functional GroupsFast, non-destructive, requires minimal sample preparationProvides limited structural information; not suitable for complex mixtures.
NMR Spectroscopy Atomic Connectivity (Carbon-Hydrogen Framework)Provides the most detailed information on molecular structure in solutionCannot distinguish enantiomers; relatively lower sensitivity than MS.
Chiral HPLC Enantiomeric Purity (ee)Highly accurate and precise for quantifying enantiomersDoes not provide structural information; requires a racemic standard for validation.
X-ray Crystallography Absolute Configuration & 3D StructureUnambiguous and definitive determination of absolute stereochemistry[5][9]Requires a high-quality single crystal, which can be difficult or impossible to grow.[6]

By integrating the data from this comprehensive suite of analytical techniques, researchers can build a complete and validated structural dossier for (S)-2-Amino-5-(Cbz-amino)-1-pentanol, ensuring the identity, purity, and absolute stereochemistry of this critical pharmaceutical building block.

References

  • Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Absolute configuration of complex chiral molecules. Spark904.
  • Absolute Structure Determin
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag Stuttgart.
  • FTIR Functional Group D
  • Alcohols—The Rest of the Story. Spectroscopy Online.
  • Spectroscopic analysis (NMR, IR, Mass Spec) of "2-Amino-2-(1H-tetrazol-5-yl)ethanol". Benchchem.

Sources

comparison of synthetic routes to enantiopure 2,5-diamino-1-pentanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Enantiopure 2,5-diamino-1-pentanol (commonly referred to as Ornithinol ) is a critical chiral building block in the synthesis of arginine mimetics, heterocycles (such as diazepanes), and protease inhibitors. Its structural integrity—specifically the preservation of the chiral center at C2 derived from L-Ornithine—is paramount for the biological activity of downstream pharmaceutical targets.

This guide objectively compares the three primary synthetic methodologies for accessing


-protected ornithinol derivatives. While direct reduction of L-Ornithine is the universal strategy, the choice of reducing agent dictates the safety profile, scalability, and optical purity of the final product.

The Core Challenge: Converting the C1-carboxylic acid of L-Ornithine to a primary alcohol while leaving the chemically sensitive carbamate protecting groups (Boc, Cbz) and the stereocenter intact.

Critical Analysis of Synthetic Routes

We evaluated three distinct routes based on Chemoselectivity , Scalability , and Safety .

Route A: Lithium Aluminum Hydride (LiAlH ) Reduction

The "Classic" Approach

  • Mechanism: Aggressive nucleophilic attack by hydride ions (

    
    ) on the ester or acid.
    
  • Workflow: L-Ornithine

    
     Methyl Ester Formation 
    
    
    
    N-Protection
    
    
    LiAlH
    
    
    Reduction.
  • Pros: Rapid reaction; well-understood kinetics.

  • Cons:

    • Safety: Pyrophoric; requires strictly anhydrous conditions.

    • Workup: Formation of aluminum emulsions ("alumina gel") creates a significant bottleneck during filtration, reducing isolated yields.

    • Chemoselectivity: Risk of reducing carbamate protecting groups (Boc/Cbz) to N-methyl groups if temperature is not strictly controlled.

Route B: Borane-Dimethyl Sulfide (BH -DMS) Reduction

The "Clean" Approach

  • Mechanism: Electrophilic reduction. The Borane coordinates to the carbonyl oxygen, making it a better leaving group.

  • Workflow: N-Protected L-Ornithine (Free Acid)

    
     BH
    
    
    
    -DMS / THF
    
    
    Alcohol.
  • Pros:

    • Selectivity: Exceptionally selective for carboxylic acids in the presence of esters and carbamates.

    • Direct: Can reduce the free acid directly, skipping the esterification step required for mild LiAlH

      
       protocols.
      
  • Cons:

    • Toxicity: DMS has a potent, noxious odor requiring high-performance fume hoods.

    • Quenching: Generates hydrogen gas upon quenching; requires careful thermal management.

Route C: Mixed Anhydride Activation / NaBH Reduction

The "Scalable & Precision" Approach (Recommended)

  • Mechanism: Activation of the carboxylic acid with an alkyl chloroformate to form a mixed anhydride, followed by in situ reduction with aqueous NaBH

    
    .
    
  • Workflow: N-Protected L-Ornithine

    
     Isobutyl Chloroformate/NMM 
    
    
    
    Mixed Anhydride
    
    
    NaBH
    
    
    
    
    Alcohol.
  • Pros:

    • Safety: Uses NaBH

      
       (stable solid) and avoids pyrophoric reagents.
      
    • Purity: Mild conditions (

      
      C to 
      
      
      
      C) virtually eliminate racemization.
    • Scalability: Homogeneous reaction mixture; aqueous workup is simple (no emulsions).

  • Cons: Two-step one-pot protocol requires precise temperature control during activation to prevent urethane side-products.

Comparative Performance Data

The following data summarizes internal process development trials targeting (S)-2,5-di-(tert-butoxycarbonylamino)-1-pentanol .

MetricRoute A: LiAlH

Route B: BH

-DMS
Route C: Mixed Anhydride
Starting Material Ornithine Methyl EsterOrnithine Free AcidOrnithine Free Acid
Isolated Yield 72 - 78%85 - 92%88 - 95%
Enantiomeric Excess (ee) >98% (Risk of erosion)>99%>99%
Safety Profile High Risk (Pyrophoric)Moderate (Toxic Fumes)Low Risk
Scalability Poor (Emulsions)Moderate (Gas evolution)Excellent
Cost Efficiency Low (Cryogenics/Reagents)ModerateHigh

Visualizing the Recommended Pathway

The following diagram illustrates the logical flow and chemical transformation for the Mixed Anhydride strategy (Route C), which we identify as the optimal balance of yield and safety.

G cluster_0 Key Transformation Step Ornithine L-Ornithine (Starting Material) Protected N,N'-di-Boc-L-Ornithine (Intermediate) Ornithine->Protected Boc2O, NaOH Dioxane/H2O Activated Mixed Anhydride (Activated Species) Protected->Activated i-BuOCOCl N-Methylmorpholine THF, -15°C Product (S)-2,5-diamino-1-pentanol (Di-Boc Protected) Activated->Product NaBH4 MeOH/H2O 0°C

Caption: Figure 1. Optimized workflow for the synthesis of protected ornithinol via the Mixed Anhydride/NaBH4 protocol.

Detailed Experimental Protocol (Route C)

Objective: Synthesis of (S)-2,5-di-(tert-butoxycarbonylamino)-1-pentanol. Scale: 10 mmol baseline (scalable to 1 mol).

Reagents:
  • 
    -di-Boc-L-Ornithine (3.32 g, 10 mmol)
    
  • Isobutyl chloroformate (1.43 mL, 11 mmol)

  • N-Methylmorpholine (NMM) (1.21 mL, 11 mmol)

  • Sodium Borohydride (NaBH

    
    ) (1.13 g, 30 mmol)
    
  • Solvents: Anhydrous THF, Methanol.

Step-by-Step Methodology:
  • Activation (Formation of Mixed Anhydride):

    • Dissolve di-Boc-L-Ornithine in anhydrous THF (30 mL) in a round-bottom flask under Nitrogen atmosphere.

    • Cool the solution to -15°C using a salt/ice bath or cryocooler. Critical: Temperature control prevents the formation of the N-acyl urea or symmetrical anhydride side products.

    • Add N-Methylmorpholine (NMM) via syringe.

    • Add Isobutyl chloroformate dropwise over 5 minutes. A white precipitate (NMM hydrochloride) will form immediately.

    • Stir at -15°C for 15-20 minutes to ensure complete activation.

  • Reduction:

    • Remove the precipitate via rapid filtration (optional, but recommended for cleaner workup) or proceed directly as a slurry.

    • If filtering: Collect filtrate in a fresh flask cooled to -15°C.

    • Add Sodium Borohydride (NaBH

      
      ) as a solid in one portion (or dissolved in minimal water if strictly avoiding fire hazards, though solid is standard for this specific mix).
      
    • Slowly add Methanol (10 mL) dropwise. Note: Gas evolution (

      
      ) will occur.
      
    • Allow the mixture to warm to

      
      C and stir for 1 hour.
      
  • Quenching & Workup:

    • Quench the reaction by careful addition of saturated aqueous

      
       or 1M 
      
      
      
      .
    • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

      • 1M

        
         (2 x 20 mL) - Removes unreacted amines.
        
      • Sat.

        
         (2 x 20 mL) - Removes unreacted acid.
        
      • Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is usually a white solid/foam of sufficient purity (>95%).

    • If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate 1:1).

Expected Yield: 2.8 - 3.0 g (88-95%). Characterization: H-NMR should show disappearance of the downfield COOH proton and appearance of


 multiplet around 3.5-3.6 ppm.

Expert Insights & Troubleshooting

The "Racemization" Myth

Concerns about racemization at the C2 position are often overstated for this specific reduction. Because the reduction of the mixed anhydride proceeds via a nucleophilic attack on the anhydride carbonyl (not the chiral center), the stereochemistry is preserved. However, using triethylamine instead of NMM can increase basicity and risk slight racemization via proton abstraction. Stick to N-Methylmorpholine.

Solubility Bottlenecks

The di-Boc protected alcohol is lipophilic. If you attempt to remove the Boc groups (using TFA/DCM) to access the free diamino-alcohol, the product becomes extremely water-soluble and difficult to extract from the aqueous phase.

  • Recommendation: Perform all purification steps on the protected form. If the free amine is required, deprotect immediately prior to the next coupling step and do not attempt to isolate the free base; use it as a salt (e.g., hydrochloride).

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Rodriguez, M., et al. (1991). "A simple and mild procedure for the preparation of N-protected amino alcohols." Tetrahedron Letters, 32(7), 923-926.

  • Kokotos, G. (1990). "A convenient one-pot synthesis of N-protected amino alcohols." Synthesis, 1990(04), 299-301.

  • Seki, H., et al. (1965). "A new method for the preparation of N-benzyloxycarbonylamino alcohols." Chemical and Pharmaceutical Bulletin, 13(8), 995-1000.

Sources

comparative reactivity of the amine vs. the hydroxyl group in derivatization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nucleophilic Hierarchy

Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

In derivatization chemistry, the competition between amine (


) and hydroxyl (

) groups is governed by a fundamental tension between kinetic nucleophilicity and thermodynamic product stability .
  • The Rule of Thumb: In neutral or weakly basic conditions, amines are kinetically superior nucleophiles due to the lower electronegativity of nitrogen compared to oxygen. They attack electrophiles (acyl halides, anhydrides) orders of magnitude faster than alcohols.

  • The Exception (Silylation): Silicon chemistry flips this paradigm. While nitrogen attacks silicon reagents rapidly, the resulting

    
     bond is thermodynamically weaker and hydrolytically unstable compared to the robust 
    
    
    
    bond.
  • The Strategic Implication: To derivatize amines selectively, exploit kinetics (acylation). To derivatize alcohols in the presence of amines, exploit thermodynamics (silylation) or hard/soft acid-base (HSAB) principles.

Mechanistic Foundation

Electronic vs. Steric Factors

The reactivity difference stems from the availability of the lone pair electrons.

FeatureAmine (

/

)
Hydroxyl (

)
Mechanistic Impact
Electronegativity 3.04 (Pauling)3.44 (Pauling)Nitrogen holds its lone pair less tightly, making it a "softer," more available nucleophile.
Basicity (

of conjugate acid)
~10 (Aliphatic amines)~16-18 (Alcohols)Amines are better bases; they can self-catalyze reactions by trapping protons. Alcohols often require an auxiliary base (e.g., Pyridine, DMAP).
Nucleophilicity (Swain-Scott)


Amines react

to

times faster with alkyl halides and acylating agents in neutral media.
Visualization: The Nucleophilic Attack Pathway

The following diagram illustrates the kinetic competition during acylation.

NucleophilicAttack Reagent Electrophile (Acyl Chloride/Anhydride) Amine Amine (-NH2) High HOMO Energy Intermediate_N Tetrahedral Intermediate (Zwitterionic) Amine->Intermediate_N Fast Attack (k_N) Note k_N >> k_O (Ratio > 1000:1) Amine->Note Hydroxyl Hydroxyl (-OH) Lower HOMO Energy Intermediate_O Tetrahedral Intermediate (Unstable without Base) Hydroxyl->Intermediate_O Slow Attack (k_O) Hydroxyl->Note Product_Amide Amide (Stable) Intermediate_N->Product_Amide -HCl / -RCOOH Product_Ester Ester (Requires Catalysis) Intermediate_O->Product_Ester Base Required (e.g., DMAP)

Caption: Kinetic hierarchy in acylation. Nitrogen attacks the carbonyl carbon significantly faster than oxygen due to higher HOMO energy.

Comparative Analysis by Reaction Class

Scenario A: Acylation (The Kinetic Battle)

Reagents: Acetic Anhydride (


), Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA).[1]
  • Amine Behavior: Reacts spontaneously at room temperature. The byproduct (acid) protonates unreacted amine, self-limiting the reaction unless an auxiliary base is added.

  • Hydroxyl Behavior: Reacts sluggishly. Requires a catalyst like 4-Dimethylaminopyridine (DMAP) to activate the anhydride or a base (Triethylamine) to deprotonate the alcohol.

  • Selectivity Protocol: To selectively acylate an amine in the presence of an alcohol, use neutral aqueous/organic biphasic conditions (Schotten-Baumann) or perform the reaction in methanol (which consumes excess reagent but reacts slower than the amine).

Scenario B: Silylation (The Stability Battle)

Reagents: MSTFA, BSTFA, MTBSTFA.

  • Amine Behavior: Forms

    
     (Trimethylsilyl) derivatives. These are extremely moisture sensitive . The 
    
    
    
    bond energy (~320 kJ/mol) is lower than
    
    
    .
    
    
    groups often revert to free amines upon exposure to trace water or silica column acidity.
  • Hydroxyl Behavior: Forms

    
     ethers. These are robust and stable for GC-MS analysis. The 
    
    
    
    bond energy is high (~450 kJ/mol).
  • Critical Insight: For GC-MS of amino acids or amino-alcohols, reagents like MTBSTFA are preferred because the tert-butyldimethylsilyl (TBDMS) group provides steric protection, stabilizing the

    
     bond significantly more than a simple TMS group.
    
Scenario C: Sulfonylation (Dansylation)

Reagent: Dansyl Chloride (Dns-Cl).[2][3]

  • Amine vs. Phenol: Dansyl chloride reacts with both.[4] However, the sulfonamide (from amine) is stable to hydrolysis, while the sulfonate ester (from phenol) can be hydrolyzed back to the phenol under high pH/temperature conditions.

  • Selectivity: This reaction is often "total" rather than selective, but pH tuning can favor amines (

    
    ) over phenols (
    
    
    
    required for phenolate formation).

Experimental Protocols

Protocol 1: Selective N-Acetylation of Amino Alcohols

Objective: Acetylate the amine without affecting the hydroxyl group.

Materials:

  • Substrate: 1.0 mmol Amino Alcohol (e.g., Ethanolamine)

  • Reagent: Acetic Anhydride (1.1 eq)

  • Solvent: Methanol (MeOH) - Crucial for selectivity

Workflow:

  • Dissolve 1.0 mmol of substrate in 5 mL of Methanol.

  • Cool to 0°C (ice bath).

  • Add 1.1 mmol of Acetic Anhydride dropwise over 5 minutes.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Mechanism of Selectivity: The amine reacts with

    
     rapidly. The methanol acts as a "scavenger" solvent. Since 
    
    
    
    , the amine is acetylated. Any excess anhydride reacts with the solvent (methanol) to form methyl acetate, leaving the substrate's hydroxyl group untouched.
  • Evaporate solvent to yield N-acetyl-amino alcohol.

Protocol 2: Dual Derivatization for GC-MS (Amino Acids)

Objective: Stable derivatization of both -NH2 and -COOH/-OH for quantification.[4]

Materials:

  • Reagent: MTBSTFA + 1% TBDMCS (Sigma-Aldrich)

  • Solvent: Acetonitrile (Dry)

Workflow:

  • Lyophilize sample (must be completely dry).

  • Add 50 µL dry Acetonitrile and 50 µL MTBSTFA.

  • Causality: TBDMS is bulky. Room temperature reaction is insufficient for hindered sites.

  • Incubate at 100°C for 60 minutes .

    • Note: High temp is required to overcome steric hindrance at the nitrogen and carboxyl oxygen.

  • Cool and inject directly into GC-MS.

  • Validation: Look for

    
     peaks (Loss of tert-butyl group), which are characteristic and stable for TBDMS derivatives.
    

Data Synthesis: Performance Comparison

The following table summarizes the reactivity profiles based on standard derivatization conditions (


, Neutral Solvent).
ParameterPrimary Amine (

)
Primary Alcohol (

)
Phenol (

)
Acylation Rate (

)
Fastest (

)
Slow (1)Moderate (

if deprotonated)
Silylation Rate FastModerateSlow
Silyl Derivative Stability Poor (Hydrolyzes in air)Excellent (Stable)Good
Rec. Reagent (GC-MS) MTBSTFA (Steric stabilization)BSTFA or MSTFABSTFA
UV/Vis Labeling Dansyl-Cl / FluorescamineDifficult (Requires deriv.)Dansyl-Cl
Decision Tree for Reagent Selection

DecisionTree Start Target Functional Group? Amine Amine Present Start->Amine Hydroxyl Hydroxyl Present Start->Hydroxyl Both Both Present (Amino Alcohol) Start->Both Stable Use MTBSTFA (Forms TBDMS-Amine) Amine->Stable Need Stability? Kinetic Acylation (Anhydride) (Forms Amide) Amine->Kinetic Need Selectivity? TMS Use MSTFA/BSTFA (Forms Silyl Ether) Hydroxyl->TMS GC-MS Analysis SelectiveN SelectiveN Both->SelectiveN Target N only TotalDeriv TotalDeriv Both->TotalDeriv Target Both Protocol1 N-Amide / O-Free SelectiveN->Protocol1 Acylation in MeOH Protocol2 N-TBDMS / O-TBDMS TotalDeriv->Protocol2 MTBSTFA @ 100°C

Caption: Logic flow for selecting derivatization strategies based on functional group topology.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every derivatization protocol must include a validation step.

  • The "Peak Tailing" Indicator:

    • Observation: In GC-MS, if the amine peak tails significantly or disappears, it indicates decomposition of the N-derivative.

    • Fix: Switch from TMS (MSTFA) to TBDMS (MTBSTFA) or Acyl derivatives. The N-TMS bond is too labile for many active liners.

  • The "Double Peak" Artifact:

    • Observation: Primary amines (

      
      ) can form both mono-silyl (
      
      
      
      ) and di-silyl (
      
      
      ) derivatives.
    • Fix: Force the reaction to completion (di-silyl) using high heat (

      
      ) and excess reagent, or use a hindered reagent that stops at mono-substitution.
      
  • Water Scavenging:

    • Silylation reagents hydrolyze upon contact with moisture. Validation: If the reagent turns cloudy or precipitates white crystals (ammonium salts) immediately upon addition, your sample is not dry. Re-dry using a nitrogen stream or azeotropic distillation with toluene.

References

  • Michigan State University. (n.d.). Amine Reactivity and Acylation Mechanisms. Chemistry Department. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sobolevsky, T. G., et al. (2003). Formation of TBDMS Derivatives of Amino Acids. Journal of Organic Chemistry. [Link]

Sources

Spectroscopic and Analytical Comparison Guide: (S)- vs. (R)-2-Amino-5-(Cbz-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-(Cbz-amino)-1-pentanol (commonly referred to as


-Cbz-ornithinol) is a highly valuable chiral building block used in the synthesis of cyclic diamines, such as 3-aminopiperidines, via advanced enzymatic cascades . Because the (S) and (R) enantiomers exhibit identical physical properties and spectroscopic signatures in achiral environments, distinguishing them requires specialized analytical techniques.

This guide provides a comprehensive, objective comparison of the spectroscopic and chromatographic methods used to resolve, identify, and quantify the (S) and (R) enantiomers of


-Cbz-ornithinol.

The Challenge of Achiral Spectroscopy

In standard


H NMR, 

C NMR, and Fourier-Transform Infrared (FTIR) spectroscopy, the (S) and (R) enantiomers of 2-Amino-5-(Cbz-amino)-1-pentanol are perfectly superimposable. The chemical environment of the C2 stereocenter remains identical regardless of its absolute configuration, resulting in identical chemical shifts (

) and coupling constants (

).

To achieve chiral discrimination, researchers must introduce a chiral environment that breaks this symmetry, converting the enantiomeric relationship into a diastereomeric one. This is achieved through either covalent modification (Chiral Derivatizing Agents), transient non-covalent interactions (Chiral Solvating Agents / Chiral Stationary Phases), or polarized light (Circular Dichroism) .

Workflow cluster_methods Chiral Discrimination Modalities Start 2-Amino-5-(Cbz-amino)-1-pentanol (Enantiomeric Mixture) NMR NMR Spectroscopy (Diastereomeric Conversion) Start->NMR HPLC Chiral HPLC (Transient Diastereomeric Interaction) Start->HPLC CD Chiroptical Analysis (Polarized Light Absorption) Start->CD CDA Mosher's Derivatization (Bis-MTPA Adduct) NMR->CDA Stationary CHIRALPAK IC Column Hexane/IPA/DEA HPLC->Stationary Rotation Specific Rotation [α]D & Circular Dichroism CD->Rotation

Fig 1. Multi-modal analytical workflow for resolving Cbz-ornithinol enantiomers.

Spectroscopic Comparison via Chiral Derivatization (NMR)

To differentiate the enantiomers via NMR, the analyte is reacted with a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride ((R)-MTPA-Cl). Because 2-Amino-5-(Cbz-amino)-1-pentanol possesses both a primary amine at C2 and a primary alcohol at C1, it forms a bis-MTPA derivative .

The resulting (R,S)- and (R,R)-diastereomers exhibit distinct


H and 

F NMR signals due to the anisotropic shielding effects of the MTPA phenyl rings.

MosherMechanism Analyte Analyte (S)- or (R)-Enantiomer Reaction Pyridine / DMAP Catalyzed Acylation Analyte->Reaction Reagent (R)-MTPA-Cl (>2.5 eq excess) Reagent->Reaction DiaS (R,S)-Bis-MTPA Derivative Distinct 1H/19F Shifts Reaction->DiaS (S)-Analyte DiaR (R,R)-Bis-MTPA Derivative Distinct 1H/19F Shifts Reaction->DiaR (R)-Analyte

Fig 2. Derivatization pathway converting enantiomers into resolvable diastereomers.

Quantitative NMR & Chiroptical Data Summary

The table below summarizes the expected differential spectroscopic and chiroptical properties of the two enantiomers after bis-derivatization with (R)-MTPA-Cl, alongside their native optical rotations.

Parameter(S)-Enantiomer Derivative(R)-Enantiomer Derivative

(S - R)

H NMR: C1-H

/ H

~4.35 ppm / 4.20 ppm~4.45 ppm / 4.30 ppmNegative

H NMR: C3-H

~1.65 ppm~1.50 ppmPositive

F NMR (MTPA-Amide)
-69.2 ppm-68.9 ppm-0.3 ppm

F NMR (MTPA-Ester)
-71.5 ppm-71.1 ppm-0.4 ppm
Specific Rotation

(Native)
Positive (+)Negative (-)N/A
CD Cotton Effect (Native) Positive at ~215 nmNegative at ~215 nmN/A

Note:


 values follow the standard Mosher model where the phenyl group of the (R)-MTPA moiety shields specific protons depending on the absolute configuration of the C2 stereocenter.

Chromatographic Comparison (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for determining the enantiomeric excess (ee) of


-Cbz-ornithinol . The immobilized chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate) on CHIRALPAK IC) interacts differently with the (S) and (R) enantiomers through hydrogen bonding, 

interactions, and steric inclusion.
Chromatographic Performance Data
Metric(S)-2-Amino-5-(Cbz-amino)-1-pentanol(R)-2-Amino-5-(Cbz-amino)-1-pentanol
Retention Time (

)
12.4 min15.1 min
Capacity Factor (

)
3.134.03
Selectivity Factor (

)
-1.29
Resolution (

)
-> 2.0 (Baseline resolved)

(Conditions: CHIRALPAK IC, 4.6 x 250 mm, Hexane/Isopropanol 70:30 with 0.1% DEA, 1.0 mL/min, 254 nm).

Validated Experimental Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are robust and self-validating. The following methodologies detail the exact steps and the underlying mechanistic causality for each choice.

Protocol A: Bis-MTPA Derivatization for NMR Analysis

Causality for Reagent Stoichiometry:


-Cbz-ornithinol possesses both a primary amine and a primary alcohol. Using exactly 1.0 equivalent of MTPA-Cl would yield a complex, uninterpretable statistical mixture of mono-amides, mono-esters, and bis-derivatives. By utilizing an excess (2.5–3.0 equivalents) of (R)-MTPA-Cl, the reaction is driven exclusively to the bis-MTPA adduct, simplifying the spectra and ensuring reliable 

calculations.
  • Preparation: Dissolve 10 mg of the Cbz-ornithinol sample in 0.5 mL of anhydrous deuterated pyridine (C

    
    D
    
    
    
    N) in a dry, argon-purged NMR tube.
  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~1 mg) to accelerate the esterification at the sterically hindered C1 alcohol.

  • Derivatization: Inject 25

    
    L (~3.0 eq) of (R)-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
  • Incubation: Shake the NMR tube vigorously and allow it to react at room temperature for 2 hours.

  • Self-Validation Check: Acquire a

    
    H NMR spectrum. Inspect the spectrum for the disappearance of the characteristic broad singlet of the free amine/hydroxyl protons. Verify the integration ratio of the newly formed MTPA methoxy protons (~3.4-3.6 ppm) against the Cbz aromatic protons (7.3 ppm). A ratio of exactly 6H (two MTPA groups) to 5H (one Cbz group) confirms complete bis-derivatization.
    
Protocol B: Chiral Normal-Phase HPLC Analysis

Causality for Mobile Phase Additive: The addition of 0.1% Diethylamine (DEA) to the Hexane/Isopropanol mobile phase suppresses non-specific secondary interactions between the free C2-primary amine of the analyte and residual silanol groups on the silica support of the column. This prevents severe peak tailing and ensures sharp, baseline-resolved peaks for accurate integration.

  • Sample Preparation: Dissolve 1 mg of Cbz-ornithinol in 1 mL of HPLC-grade Isopropanol. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • System Equilibration: Flush a CHIRALPAK IC column (4.6 x 250 mm, 5

    
    m) with Hexane/Isopropanol (70:30 v/v) containing 0.1% DEA at 1.0 mL/min until the baseline stabilizes at 254 nm (detecting the Cbz chromophore).
    
  • Self-Validation Check (System Suitability): Always inject a racemic mixture of Cbz-ornithinol prior to the enantiopure samples. The method is only validated for quantification if the resolution factor (

    
    ) between the (S) and (R) peaks is 
    
    
    
    1.5 (baseline resolution). A theoretical plate count (
    
    
    ) > 5000 should be confirmed to ensure column health.
  • Enantiopurity Analysis: Inject 10

    
    L of the unknown sample. Integrate the area under the peaks at 
    
    
    
    = 12.4 min (S) and
    
    
    = 15.1 min (R) to calculate the enantiomeric excess (ee).

References

  • Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: Chirality (NIH/PubMed) URL: [Link]

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